molecular formula C16H20O6 B12103000 Ent-toddalolactone

Ent-toddalolactone

Cat. No.: B12103000
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-ZDUSSCGKSA-N
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Description

(S)-6-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one is a natural product found in Zanthoxylum asiaticum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1

InChI Key

GLWPLQBQHWYKRK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of ent-toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a natural coumarin, presents a compelling profile for scientific investigation, particularly in the realm of oncology. Isolated from the medicinal plant Toddalia asiatica, this chiral molecule has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, this document summarizes its known biological effects and explores the putative signaling pathways involved in its mechanism of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identity and Structure

This compound is the (S)-enantiomer of toddalolactone. Its chemical structure is characterized by a coumarin core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.

IUPAC Name: 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]

SMILES String: CC(C)(--INVALID-LINK--cc2OC(=O)C=Cc2c1OC)O)O

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with its known enantiomer, toddalolactone.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₆H₂₀O₆[1]
Molecular Weight308.33 g/mol [1]
Boiling Point530.0±50.0 °C at 760 mmHg[1]
Density1.3±0.1 g/cm³[1]
InChI KeyGLWPLQBQHWYKRK-ZDUSSCGKSA-N[1]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The isolation of this compound has been reported as part of a broader phytochemical analysis of the roots of Toddalia asiatica. A general procedure, based on the work of Lin et al. (2014), is outlined below.[2]

Workflow for the Isolation of this compound:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation plant_material Dried roots of Toddalia asiatica extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) crude_extract->partition fractions Ethyl Acetate Fraction partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel rp_hplc Reversed-Phase HPLC silica_gel->rp_hplc ent_toddalolactone This compound (>95% purity) rp_hplc->ent_toddalolactone caption Figure 1. General workflow for the isolation of this compound. G cluster_pathway Potential Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction ent_toddalolactone This compound erk ERK ent_toddalolactone->erk Modulation jnk JNK ent_toddalolactone->jnk Modulation p38 p38 ent_toddalolactone->p38 Modulation nfkb NF-κB ent_toddalolactone->nfkb Inhibition apoptosis Apoptosis erk->apoptosis jnk->apoptosis p38->apoptosis nfkb->apoptosis Inhibition of anti-apoptotic genes caption Figure 2. Hypothesized signaling pathways modulated by this compound.

References

Natural Sources of ent-Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin that has garnered interest within the scientific community. As a stereoisomer of toddalolactone, its distinct spatial arrangement may confer unique biological activities, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and insights into its biological activities. The information is presented to support researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Natural Sources and Quantitative Data

Plant SpeciesFamilyPlant PartCompoundQuantitative Yield Data
Toddalia asiatica (syn. Zanthoxylum asiaticum)RutaceaeRootThis compoundNot available in the reviewed literature.

Experimental Protocols

A detailed, step-by-step experimental protocol for the specific isolation of this compound from Toddalia asiatica is not fully outlined in the available literature. However, based on general methodologies for the isolation of coumarins from this plant, a generalized protocol can be inferred. The isolation typically involves a bioassay-guided fractionation approach.

General Protocol for Isolation of Coumarins from Toddalia asiatica

  • Plant Material Collection and Preparation:

    • The roots of Toddalia asiatica are collected and authenticated.

    • The plant material is air-dried and then ground into a coarse powder.

  • Extraction:

    • The powdered root material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period.

    • The extraction process is often repeated multiple times to ensure the exhaustive removal of phytochemicals.

    • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Each fraction is concentrated, and the ethyl acetate fraction is often found to be enriched with coumarins.

  • Chromatographic Purification:

    • The coumarin-rich fraction is subjected to repeated column chromatography over silica gel.

    • A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

  • Further Purification:

    • Further purification of the isolated fractions is achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization to obtain pure this compound.

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, powdered roots of Toddalia asiatica extraction Extraction with Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction silica_gel_cc Silica Gel Column Chromatography ea_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway

While the specific signaling pathways modulated by this compound are not extensively documented, studies on its stereoisomer, toddalolactone, have shed light on its anti-inflammatory effects. Toddalolactone has been shown to modulate the HMGB1-NF-κB signaling pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1_translocation HMGB1 Translocation (Nucleus to Cytosol) TLR4->HMGB1_translocation activates IKK_activation IKK Activation TLR4->IKK_activation activates IkappaB_phosphorylation IκBα Phosphorylation and Degradation IKK_activation->IkappaB_phosphorylation NFkappaB_activation NF-κB Activation and Nuclear Translocation IkappaB_phosphorylation->NFkappaB_activation inflammatory_cytokines Pro-inflammatory Cytokine Production NFkappaB_activation->inflammatory_cytokines toddalolactone Toddalolactone toddalolactone->HMGB1_translocation inhibits toddalolactone->NFkappaB_activation inhibits

Caption: Toddalolactone's modulation of the HMGB1-NF-κB signaling pathway.

Conclusion

This compound is a promising natural product found in the roots of Toddalia asiatica. While its presence is confirmed, a significant gap exists in the literature regarding its quantitative yield and a specific, detailed protocol for its isolation. The development of such a protocol would be invaluable for facilitating further research into its pharmacological properties and potential therapeutic applications. The anti-inflammatory activity demonstrated by its stereoisomer through the modulation of the HMGB1-NF-κB pathway suggests that this compound may also possess interesting biological activities worthy of investigation. Future research should focus on quantifying the content of this compound in its natural source and developing a standardized isolation procedure to enable a more thorough exploration of its therapeutic potential.

An In-Depth Technical Guide on the Biosynthesis of ent-Toddalolactone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone is a naturally occurring coumarin derivative isolated from plants of the Toddalia genus, notably Toddalia asiatica. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the complete pathway has not been fully elucidated in Toddalia asiatica, this document synthesizes information from related biosynthetic pathways of other prenylated coumarins to propose a putative pathway for this compound. This guide details the precursor molecules, key enzymatic steps, and includes diagrams to visualize the proposed metabolic sequence. It is designed to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery who are interested in the biosynthesis and potential synthetic biology applications of this compound.

Introduction

Coumarins are a large class of secondary metabolites found in a wide variety of plants, originating from the phenylpropanoid pathway. They exhibit a broad range of biological activities, making them of significant interest for drug development. This compound, a C-6 prenylated coumarin with a dihydroxylated side chain, has been isolated from Toddalia asiatica (L.) Lam., a plant used in traditional medicine. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the coumarin scaffold via the phenylpropanoid pathway.

  • Prenylation of the coumarin core.

  • Modification of the prenyl side chain.

Formation of the Coumarin Core

The biosynthesis of the basic coumarin structure begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway.

Coumarin_Core_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Formation Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H Umb Umbelliferone (7-hydroxycoumarin) pCou->Umb ortho-hydroxylation & lactonization 5_7_diOH 5,7-Dihydroxycoumarin Umb->5_7_diOH Hydroxylation

Figure 1: Proposed initial steps in the biosynthesis of the coumarin core.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • Ortho-hydroxylation and Lactonization: A series of enzymatic steps, likely involving a 2-hydroxylase, leads to the formation of the characteristic lactone ring of the coumarin scaffold, yielding umbelliferone (7-hydroxycoumarin).

  • Further Hydroxylation: Additional hydroxylation events are necessary to produce the specific coumarin precursors for this compound, such as 5,7-dihydroxycoumarin.

Prenylation of the Coumarin Core

The diversification of coumarins largely depends on the attachment of isoprenoid units, a process known as prenylation. The five-carbon (C5) prenyl donor is typically dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

For this compound, a C-prenylation event at the C-6 position of a dihydroxy-dimethoxycoumarin precursor is hypothesized. This reaction would be catalyzed by a prenyltransferase (PT) .

Modification of the Prenyl Side Chain

The final steps in the biosynthesis of this compound involve the modification of the attached prenyl group to form the characteristic 2,3-dihydroxy-3-methylbutyl side chain. This is likely a two-step process:

  • Epoxidation: A cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the epoxidation of the double bond in the prenyl side chain, forming an epoxide intermediate.

  • Hydration: An epoxide hydrolase (EH) would then catalyze the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of a diol.

The complete proposed pathway is illustrated below:

ent_Toddalolactone_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway of this compound start Phenylpropanoid Pathway coumarin_core 5,7-Dihydroxy-6-methoxycoumarin (Hypothetical Precursor) start->coumarin_core Multiple Steps prenylated 6-Prenyl-5,7-dihydroxy-6-methoxycoumarin coumarin_core->prenylated Prenyltransferase (PT) epoxide 6-(2,3-epoxy-3-methylbutyl)-5,7-dihydroxy-6-methoxycoumarin prenylated->epoxide Cytochrome P450 Monooxygenase (CYP450) ent_todd This compound (6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxycoumarin) epoxide->ent_todd Epoxide Hydrolase (EH) + Methylation

Figure 2: Proposed complete biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Toddalia asiatica. Research in this area is required to fully understand the efficiency and regulation of this pathway.

Table 1: Summary of Missing Quantitative Data

Data TypeDescriptionStatus
Enzyme KineticsKm, kcat, and Vmax for the specific prenyltransferase, CYP450, and epoxide hydrolase involved.Not Available
Precursor LevelsIn planta concentrations of the coumarin precursors and DMAPP.Not Available
Product TiterYield of this compound in various tissues of Toddalia asiatica.Not Available

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of modern biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the prenyltransferase, cytochrome P450 monooxygenase, and epoxide hydrolase involved in the pathway.

Experimental Workflow:

Experimental_Workflow start Transcriptome sequencing of Toddalia asiatica candidate_selection Candidate gene identification (PTs, CYP450s, EHs) start->candidate_selection cloning Gene cloning and heterologous expression (e.g., in yeast or E. coli) candidate_selection->cloning protein_purification Protein purification cloning->protein_purification enzyme_assays In vitro enzyme assays with putative substrates protein_purification->enzyme_assays product_analysis Product identification using HPLC, LC-MS, and NMR enzyme_assays->product_analysis

Figure 3: Experimental workflow for enzyme identification and characterization.

Methodologies:

  • Transcriptome Analysis:

    • Extract total RNA from various tissues of Toddalia asiatica (e.g., roots, leaves, stems).

    • Perform high-throughput RNA sequencing (RNA-seq).

    • Assemble the transcriptome and annotate putative genes based on homology to known prenyltransferases, cytochrome P450s, and epoxide hydrolases from other plant species.

  • Gene Cloning and Heterologous Expression:

    • Design gene-specific primers for candidate genes identified from the transcriptome.

    • Amplify the full-length coding sequences using PCR.

    • Clone the amplified genes into suitable expression vectors (e.g., pYES-DEST52 for yeast, pETite for E. coli).

    • Transform the expression constructs into a suitable host organism.

  • In Vitro Enzyme Assays:

    • Prepare crude protein extracts or purified enzymes from the heterologous expression system.

    • Incubate the enzyme with the hypothesized substrate (e.g., a dihydroxy-dimethoxycoumarin and DMAPP for the prenyltransferase assay) and any necessary co-factors (e.g., NADPH for CYP450s).

    • Quench the reaction and extract the products.

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected intermediates and final product.

    • For structural confirmation of novel products, scale-up the reactions and purify the products for Nuclear Magnetic Resonance (NMR) analysis.

Conclusion and Future Outlook

The biosynthesis of this compound in Toddalia asiatica presents an intriguing area of research in plant natural product chemistry. While a putative pathway can be proposed based on known coumarin biosynthesis in other species, the specific enzymes and intermediates remain to be experimentally validated. The experimental protocols outlined in this guide provide a roadmap for future research to fully elucidate this pathway. The identification and characterization of the involved enzymes will not only deepen our understanding of plant metabolic diversity but also provide the molecular tools necessary for the heterologous production of this compound and its derivatives for potential pharmaceutical applications. The lack of quantitative data highlights a significant gap in the current knowledge, and future studies should aim to quantify the flux through this pathway to enable effective metabolic engineering strategies.

ent-Toddalolactone: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the physical, chemical, and potential biological properties of ent-toddalolactone. Given the limited direct research on this specific enantiomer, this guide synthesizes available data and draws inferences from studies on its enantiomer, toddalolactone, and the broader coumarin class of compounds.

Introduction

This compound is the enantiomer of toddalolactone, a naturally occurring coumarin found in plants of the Toddalia genus. As a member of the coumarin family, it is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and anticoagulant effects. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual enantiomers like this compound a critical aspect of drug discovery and development. This guide summarizes the known physical and chemical properties of this compound, outlines relevant experimental protocols based on studies of its enantiomer, and explores potential signaling pathways of interest.

Physical and Chemical Properties

The experimental data on the physical properties of this compound are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties have been compiled. It is important to note that some of these values are predicted and not experimentally verified.

Table 1: Physical Properties of this compound

PropertyValueSource/Notes
Melting Point Data not available-
Boiling Point 530.0 ± 50.0 °C at 760 mmHgPredicted.[]
Optical Rotation Data not availableAs the enantiomer of toddalolactone, it is expected to have an equal but opposite specific rotation.
Density 1.3 ± 0.1 g/cm³Predicted.[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] (from a supplier of the racemate)

Table 2: Chemical and Spectroscopic Data of this compound

PropertyValueSource/Notes
Molecular Formula C₁₆H₂₀O₆[][3][4]
Molecular Weight 308.33 g/mol [][3]
IUPAC Name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[]
CAS Number 1570054-19-1[3][4][5]
Appearance Data not available-
¹H NMR Spectrum availableData available from chemical suppliers.
¹³C NMR Spectrum availableData available from chemical suppliers.
Mass Spectrometry Spectrum availableData available from chemical suppliers.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on toddalolactone and other coumarins provides a strong basis for predicting its potential pharmacological effects and mechanisms of action.

Anti-inflammatory Activity (based on toddalolactone)

Toddalolactone has been shown to possess significant anti-inflammatory properties. A key mechanism identified is the modulation of the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway. HMGB1 is a crucial mediator of inflammation, and its translocation from the nucleus to the cytoplasm is a critical step in the inflammatory response. Toddalolactone has been observed to inhibit this translocation, thereby downregulating the NF-κB pathway and reducing the production of pro-inflammatory cytokines.

Caption: Inferred anti-inflammatory pathway of this compound.
Anticancer Activity (inferred from Coumarins)

Coumarins as a class have demonstrated a wide range of anticancer activities, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cancer cell growth and survival. While not directly demonstrated for this compound, its coumarin scaffold suggests that it may exert anticancer effects through a similar mechanism.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits ent_Toddalolactone This compound (inferred from Coumarins) ent_Toddalolactone->PI3K inhibits ent_Toddalolactone->AKT inhibits

Caption: Potential anticancer signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies, adapted from studies on toddalolactone and other coumarins, can serve as a valuable reference for researchers.

In Vitro Anti-inflammatory Assay (based on toddalolactone)

Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vitro Anticancer Assay (general for coumarins)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Methodology:

  • Cell Culture: Maintain the cancer cell lines in appropriate media and conditions as recommended by the supplier.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • Cytotoxicity Assessment: Determine cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, and then dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., PI3K/AKT or NF-κB).

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for pharmacological activity, inferred from the known properties of its enantiomer and the broader coumarin family. The lack of experimental data on its physical properties, such as melting point and specific optical rotation, highlights the need for its synthesis and thorough characterization. Future research should focus on the enantioselective synthesis of this compound to enable a direct investigation of its biological effects. Comparative studies with toddalolactone are essential to elucidate any stereospecific interactions with biological targets. In particular, its potential as an anti-inflammatory or anticancer agent warrants further investigation, with a focus on the signaling pathways outlined in this guide. The experimental protocols provided herein offer a solid foundation for initiating such studies. A deeper understanding of the structure-activity relationship of toddalolactone enantiomers will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to ent-toddalolactone (CAS: 1570054-19-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone is a naturally occurring prenylated coumarin primarily isolated from the plant Toddalia asiatica. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound has demonstrated potential as an anti-inflammatory and anticancer agent. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to support further research and development of this compound.

Chemical and Physical Properties

This compound is a coumarin derivative with the systematic IUPAC name (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1570054-19-1[][2][3]
Molecular Formula C₁₆H₂₀O₆[]
Molecular Weight 308.33 g/mol []
Synonyms 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[]
Appearance Not specified in available literature
Solubility Not specified in available literature
Purity Commercially available up to >98% (HPLC)[2]

Synthesis and Extraction

The primary source of this compound is the plant Toddalia asiatica, from which it can be obtained through extraction. Synthetic methods are also conceptually described.

Extraction from Natural Sources

A general workflow for the extraction and isolation of this compound from Toddalia asiatica can be inferred from standard phytochemical procedures.

Experimental Workflow: Extraction and Isolation

G plant_material Plant Material (Toddalia asiatica) solvent_extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Fractionation (e.g., liquid-liquid partitioning) crude_extract->fractionation active_fraction Bioactive Fraction fractionation->active_fraction chromatography Chromatographic Purification (e.g., column chromatography, HPLC) active_fraction->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for the extraction of this compound.

Chemical Synthesis
  • Coumarin Ring Formation: Pechmann condensation or similar reactions.

  • Prenylation: Introduction of the isoprenoid side chain.

  • Oxidation/Hydroxylation: Formation of the diol functionality on the side chain.

Biological Activity and Mechanism of Action

This compound is reported to possess anti-inflammatory and anticancer properties, primarily through the inhibition of phosphodiesterase enzymes.

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP. This elevation in cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway, which in turn modulates the activity of various transcription factors and cellular processes.[4][5][6]

Signaling Pathway: this compound and cAMP

G ent_toddalolactone This compound pde Phosphodiesterase (PDE) ent_toddalolactone->pde inhibition camp cAMP pde->camp degradation amp AMP camp->amp hydrolysis by PDE pka Protein Kinase A (PKA) camp->pka activation cellular_response Cellular Responses (e.g., reduced inflammation, apoptosis) pka->cellular_response modulation

Caption: Mechanism of action via PDE inhibition and cAMP pathway activation.

Anticancer Activity

The potential anticancer properties of this compound are attributed to its ability to inhibit tumor cell growth.[] While specific IC₅₀ values for this compound against various cancer cell lines are not available in the reviewed literature, the general mechanism is likely linked to the induction of apoptosis and cell cycle arrest mediated by the cAMP signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also linked to the increase in intracellular cAMP, which is known to have immunomodulatory and anti-inflammatory properties. Elevated cAMP levels can suppress the production of pro-inflammatory cytokines.

Pharmacokinetics

Limited pharmacokinetic data for toddalolactone (the racemate of which this compound is one enantiomer) is available from a study in Sprague-Dawley rats.

ParameterValueSpeciesDosage
Cmax 0.42 µg/mLRat10 mg/kg
Tmax 0.25 hRat10 mg/kg
t₁/₂ (elimination) 1.05 hRat10 mg/kg
AUC₀₋t 0.46 µg/mL/hRat10 mg/kg

This study also indicated that the metabolism of toddalolactone involves cytochrome P450 enzymes, specifically CYP1A1 and CYP3A5.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively reported in the public domain. However, based on general methodologies, the following outlines can be proposed for key experiments.

Phosphodiesterase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase.

Experimental Workflow: PDE Inhibition Assay

G prepare_reagents Prepare Reagents (PDE enzyme, cAMP substrate, buffer, test compound) incubate Incubate PDE with this compound prepare_reagents->incubate add_substrate Add cAMP substrate incubate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction detect_product Detect Product (e.g., AMP or remaining cAMP) stop_reaction->detect_product calculate_ic50 Calculate IC50 detect_product->calculate_ic50

Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

  • Recombinant phosphodiesterase enzyme is incubated with varying concentrations of this compound in a suitable buffer.

  • The reaction is initiated by the addition of the substrate, cAMP.

  • After a defined incubation period, the reaction is terminated.

  • The amount of product (AMP) formed or the remaining substrate (cAMP) is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or chromatography).

  • The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (General Protocol)

To determine the anticancer activity of this compound, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan product.

  • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Anti-inflammatory Assay (e.g., Carrageenan-Induced Paw Edema)

This model is a standard method to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Rodents (e.g., rats or mice) are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • The test compound or vehicle is administered orally or intraperitoneally.

  • After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

  • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Future Directions

While this compound shows promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Determination of IC₅₀ values against a panel of phosphodiesterase isoforms to understand its selectivity.

  • Screening against a diverse range of cancer cell lines to identify specific cancer types that are sensitive to this compound.

  • In-depth studies on the downstream effects of cAMP elevation in relevant cell models.

  • Development and optimization of a total synthesis route to enable the production of larger quantities for preclinical and clinical studies.

  • Further pharmacokinetic and toxicological studies in various animal models.

Conclusion

This compound is a natural product with compelling biological activities that warrant further investigation. Its role as a phosphodiesterase inhibitor provides a clear mechanistic basis for its observed anti-inflammatory and potential anticancer effects. This technical guide consolidates the current knowledge on this compound and provides a framework for future research aimed at translating its therapeutic potential into clinical applications.

References

The Stereochemistry of Toddalolactone: A Technical Guide to its Core and Enantiomeric Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] This technical guide delves into the critical aspects of toddalolactone's stereochemistry, focusing on the absolute configuration of its natural enantiomer and the well-documented inhibitory effects on the NF-κB signaling pathway. While the existence of its synthetic enantiomer is confirmed, a comprehensive comparative analysis of the biological activities of the two enantiomers is not yet available in the public domain. This guide provides a detailed overview of the known stereochemistry, biological activity of the natural enantiomer, and standardized experimental protocols relevant to its study, serving as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction to the Stereochemistry of Toddalolactone

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Toddalolactone possesses a single chiral center, giving rise to two enantiomers: (+)-toddalolactone and (-)-toddalolactone.

The naturally occurring enantiomer is (+)-toddalolactone. Through chemical degradation (ozonolysis) and spectroscopic analysis, the absolute configuration of (+)-toddalolactone has been unequivocally determined to be (R) .[3]

Table 1: Physicochemical and Stereochemical Properties of Toddalolactone Enantiomers

Property(R)-(+)-Toddalolactone(S)-(-)-Toddalolactone (ent-toddalolactone)
Molecular Formula C₁₆H₂₀O₆C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol 308.33 g/mol
CAS Number 483-90-9[4]1570054-19-1[5]
Absolute Configuration R[3]S
Natural Occurrence Found in Toddalia asiatica[1]Synthetic
Optical Rotation Dextrorotatory (+)[3]Levorotatory (-) (inferred)

Biological Activity and Mechanism of Action: The Role of the NF-κB Pathway

The anti-inflammatory properties of toddalolactone are of significant interest. Studies have demonstrated that toddalolactone exerts its effects by modulating the HMGB1-NF-κB signaling pathway.[6] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.[7]

Inhibition of the NF-κB Signaling Pathway

Toddalolactone has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells.[6] The mechanism of this inhibition involves several key steps in the NF-κB signaling cascade:

  • Suppression of NF-κB Transcriptional Activity: Toddalolactone reduces the ability of NF-κB to promote the transcription of pro-inflammatory genes.[6]

  • Inhibition of NF-κB Nuclear Translocation and Phosphorylation: It prevents the movement of the NF-κB complex into the nucleus and reduces its phosphorylation, both of which are essential for its activity.[6]

  • Blockade of HMGB1 Translocation: Toddalolactone inhibits the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a key step in the inflammatory response.[6]

  • Downregulation of TLR4 and IKBKB Expression: It decreases the expression of Toll-like receptor 4 (TLR4) and IκB kinase beta (IKBKB), upstream regulators of the NF-κB pathway.[6]

  • Reduction of IκBα Phosphorylation: Toddalolactone decreases the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMGB1_nucleus [label="HMGB1 (Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; HMGB1_cytosol [label="HMGB1 (Cytosol)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (Nucleus)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proinflammatory_Genes [label="Pro-inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toddalolactone [label="(R)-(+)-Toddalolactone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges - Signaling Pathway LPS -> TLR4 [label="Activates", color="#202124"]; TLR4 -> IKK_complex [label="Activates", color="#202124"]; HMGB1_nucleus -> HMGB1_cytosol [label="Translocation", style=dashed, color="#5F6368"]; HMGB1_cytosol -> TLR4 [label="Activates", color="#202124"]; IKK_complex -> IkBa_NFkB [label="Phosphorylates IκBα", color="#202124"]; IkBa_NFkB -> p_IkBa [label="Phosphorylation", color="#202124"]; p_IkBa -> NFkB [label="Degradation & Release of NF-κB", color="#202124"]; NFkB -> NFkB_nucleus [label="Nuclear Translocation", color="#202124"]; NFkB_nucleus -> Proinflammatory_Genes [label="Induces", color="#202124"]; Proinflammatory_Genes -> Cytokines [label="Leads to", color="#202124"];

// Edges - Inhibition by Toddalolactone Toddalolactone -> TLR4 [label="Inhibits Expression", color="#EA4335", style=bold]; Toddalolactone -> HMGB1_nucleus [label="Blocks Translocation", color="#EA4335", style=bold]; Toddalolactone -> IKK_complex [label="Inhibits", color="#EA4335", style=bold]; Toddalolactone -> NFkB [label="Inhibits Nuclear Translocation\n& Phosphorylation", color="#EA4335", style=bold]; Toddalolactone -> NFkB_nucleus [label="Inhibits Transcriptional Activity", color="#EA4335", style=bold]; } Caption: Proposed Mechanism of NF-κB Pathway Inhibition by (R)-(+)-Toddalolactone.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of toddalolactone and its enantiomers.

Extraction and Isolation of (+)-Toddalolactone from Toddalia asiatica**

The following is a general protocol for the extraction and isolation of coumarins from plant material, which can be adapted for toddalolactone.

// Nodes Plant_Material [label="Dried, powdered root bark of\nToddalia asiatica", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Microwave-Assisted Extraction (MAE)\nwith Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration_Concentration [label="Filtration and Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Methanolic Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; HSCCC [label="High-Speed Counter-Current\nChromatography (HSCCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="HPLC and NMR Analysis\nfor Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Toddalolactone [label="Pure (+)-Toddalolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Filtration_Concentration; Filtration_Concentration -> Crude_Extract; Crude_Extract -> HSCCC; HSCCC -> Fractionation; Fractionation -> Analysis; Analysis -> Pure_Toddalolactone; } Caption: General Workflow for Extraction and Isolation of Toddalolactone.

Protocol Details:

  • Plant Material Preparation: The root bark of Toddalia asiatica is dried and finely powdered.

  • Extraction: Microwave-assisted extraction (MAE) is performed using methanol as the solvent. This method is efficient and reduces extraction time.[8]

  • Filtration and Concentration: The extract is filtered to remove solid plant material and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude extract is subjected to high-speed counter-current chromatography (HSCCC) for separation and purification of the constituents.[8]

  • Identification: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the structure of toddalolactone.

Chiral Separation of Toddalolactone Enantiomers

Protocol Details:

  • Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

  • Mobile Phase Optimization: A suitable mobile phase is developed. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

  • Sample Preparation: A solution of racemic toddalolactone is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Column temperature is controlled to ensure reproducibility.

    • Detection: UV detection at a wavelength where toddalolactone shows strong absorbance.

  • Data Analysis: The retention times of the two enantiomers are determined, and the enantiomeric excess (ee) can be calculated from the peak areas.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Protocol Details:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[6]

  • Compound Treatment: The transfected cells are treated with varying concentrations of toddalolactone (or its individual enantiomers) for a specified period.

  • Induction of NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the signaling pathway.[6]

  • Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Assay: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The firefly luciferase signal (representing NF-κB activity) is normalized to the Renilla luciferase signal (control).

  • Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration at which 50% of the NF-κB activity is inhibited) is determined.

Future Directions and Conclusion

The stereochemistry of toddalolactone is a critical factor in its biological activity. While the absolute configuration of the natural, biologically active (+)-enantiomer is established as (R), and its mechanism of action via the NF-κB pathway is well-documented, a significant knowledge gap exists regarding the pharmacological profile of its (S)-(-)-enantiomer.

Future research should prioritize the following:

  • Enantioselective Synthesis: The development of a robust enantioselective synthesis for both (R)- and (S)-toddalolactone would provide a reliable source of enantiomerically pure material for further studies.

  • Comparative Biological Evaluation: A head-to-head comparison of the biological activities of the (R)- and (S)-enantiomers is essential. This should include quantitative assessments of their anti-inflammatory, anticancer, and other pharmacological effects.

  • Pharmacokinetic Profiling: The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of both enantiomers should be investigated to understand their in vivo behavior.

References

The Biological Significance of the 'ent'-Configuration in Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and potential anticancer effects. As a chiral molecule, toddalolactone exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer, designated as 'ent'-toddalolactone, and the (R)-enantiomer. The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with biological systems. This technical guide provides an in-depth exploration of the biological significance of the 'ent'-configuration of toddalolactone, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. While a direct comparative analysis of the biological activities of the individual enantiomers of toddalolactone is not extensively documented in the current scientific literature, this guide synthesizes the existing knowledge on toddalolactone's bioactivity, with a particular focus on the pathways it modulates.

Introduction: The Critical Role of Stereochemistry in Drug Action

The three-dimensional structure of a molecule is paramount to its biological function. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, understanding the biological implications of a specific stereoisomer, such as the 'ent' form of toddalolactone, is crucial for drug development and therapeutic applications.

ent-Toddalolactone is the (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Its biological activity is thought to be intrinsically linked to its specific spatial conformation, which dictates its binding affinity and interaction with molecular targets within the cell.

Anti-inflammatory Activity of Toddalolactone

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Toddalolactone has demonstrated significant anti-inflammatory properties, primarily through the modulation of the HMGB1-NF-κB signaling pathway.

The HMGB1-NF-κB Signaling Pathway

The High Mobility Group Box 1 (HMGB1) protein, when released from necrotic cells or activated immune cells, acts as a potent pro-inflammatory cytokine. It interacts with cell surface receptors, such as Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Toddalolactone has been shown to inhibit the inflammatory response by interfering with this pathway. It is suggested that toddalolactone can suppress the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

HMGB1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Inhibits Phosphorylation IkB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Phosphorylation & Degradation of IκB ent_Toddalolactone This compound ent_Toddalolactone->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: HMGB1-NF-κB Signaling Pathway and the inhibitory action of 'ent'-toddalolactone.

Quantitative Data on the Biological Activity of Toddalolactone

While the biological activity of toddalolactone has been reported, there is a notable lack of publicly available, direct comparative studies on the stereospecific activity of its enantiomers. The following table summarizes the available quantitative data for toddalolactone (racemic or unspecified stereochemistry). Researchers are encouraged to perform enantiomeric separation and comparative bioassays to elucidate the specific contribution of the 'ent' configuration.

Activity Assay Cell Line / Model IC50 / EC50 Reference
Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesData not consistently reported with specific IC50 values. Effects are shown as dose-dependent inhibition.General literature on coumarin anti-inflammatory activity.
AnticancerCytotoxicityVarious cancer cell linesIC50 values for toddalolactone are reported in some studies, but often with high variability and without specifying the enantiomer.Various anticancer screening studies.

Note: The absence of specific IC50 values for 'ent'-toddalolactone versus its (R)-enantiomer highlights a significant gap in the current research landscape.

Experimental Protocols

To facilitate further research into the biological significance of 'ent'-toddalolactone, this section provides detailed methodologies for key experiments.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of 'ent'-toddalolactone by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow:

Anti_inflammatory_Workflow A 1. Cell Seeding RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in 96-well plates. B 2. Pre-treatment Incubate cells with various concentrations of 'ent'-toddalolactone for 1-2 hours. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation and incubate for 24 hours. B->C D 4. Supernatant Collection Collect the cell culture supernatant. C->D E 5a. Nitric Oxide (NO) Assay (Griess Assay) D->E F 5b. Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) D->F G 6. Data Analysis Calculate IC50 values. E->G F->G

Caption: Workflow for assessing the anti-inflammatory activity of 'ent'-toddalolactone.

Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 'ent'-toddalolactone (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits 50% of the NO or cytokine production (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization and quantification of the inhibitory effect of 'ent'-toddalolactone on the nuclear translocation of the NF-κB p65 subunit.

Workflow:

NFkB_Translocation_Workflow A 1. Cell Culture on Coverslips Seed cells (e.g., HeLa or RAW 264.7) on sterile coverslips in 24-well plates. B 2. Treatment and Stimulation Pre-treat with 'ent'-toddalolactone, then stimulate with an inducer (e.g., TNF-α or LPS). A->B C 3. Fixation and Permeabilization Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. B->C D 4. Immunostaining Incubate with primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. C->D E 5. Nuclear Staining and Mounting Stain nuclei with DAPI and mount coverslips on slides. D->E F 6. Microscopy and Analysis Visualize using a fluorescence microscope and quantify the nuclear translocation of p65. E->F

Caption: Workflow for the NF-κB nuclear translocation immunofluorescence assay.

Detailed Methodology:

  • Cell Preparation: Seed cells on sterile glass coverslips placed in 24-well plates and culture until they reach 70-80% confluency.

  • Treatment: Pre-treat the cells with 'ent'-toddalolactone at various concentrations for 1 hour. Then, stimulate with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α for HeLa cells or 1 µg/mL LPS for RAW 264.7 cells) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody specific for the NF-κB p65 subunit (diluted in 1% BSA/PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and p65 (e.g., green) channels.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound, as a specific stereoisomer of toddalolactone, holds promise as a bioactive compound, particularly in the realm of anti-inflammatory therapeutics. Its mechanism of action appears to involve the inhibition of the pro-inflammatory HMGB1-NF-κB signaling pathway. However, a significant knowledge gap exists regarding the specific biological contributions of the 'ent' configuration compared to its (R)-enantiomer.

Future research should prioritize the following:

  • Chiral Separation and Stereospecific Bioassays: The development of robust methods for the separation of toddalolactone enantiomers is essential. Subsequent comparative studies evaluating the anti-inflammatory and anticancer activities (with determination of IC50 values) of the purified 'ent'- and (R)-enantiomers are critically needed.

  • Target Identification: Elucidating the precise molecular target(s) of 'ent'-toddalolactone will provide a deeper understanding of its mechanism of action and facilitate the design of more potent and selective analogs.

  • In Vivo Studies: Preclinical studies in animal models of inflammatory diseases and cancer are necessary to validate the therapeutic potential of 'ent'-toddalolactone.

By addressing these research questions, the full therapeutic potential of 'ent'-toddalolactone can be unlocked, paving the way for the development of novel, stereochemically pure drugs for the treatment of a range of human diseases.

The Pharmacological Potential of ent-Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Anti-inflammatory, Anticancer, Antiviral, and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a naturally occurring coumarin isolated from the plant Toddalia asiatica, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current state of research into the pharmacological activities of this compound and related compounds derived from Toddalia asiatica. The document synthesizes available quantitative data on its anti-inflammatory, anticancer, antiviral, and antioxidant properties. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this promising natural product.

Introduction

This compound is a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties. It is an enantiomer of toddalolactone and is extracted from Toddalia asiatica (L.) Lam., a plant with a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and inflammatory conditions.[1] Modern scientific investigation has begun to validate these traditional uses, with a focus on isolating and characterizing the bioactive constituents of the plant. This guide delves into the specific pharmacological activities attributed to this compound and its related compounds, presenting the evidence base for its potential as a lead compound in drug discovery.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of coumarins isolated from Toddalia asiatica. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data

A study on newly identified prenylated coumarins from Toddalia asiatica demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced J774A.1 macrophage cells. The data for two of the most active compounds is presented in Table 1.

CompoundAssayCell LineIC50 (µM)Reference
Asiaticasic A (Compound 3)Lactate Dehydrogenase (LDH) ReleaseJ774A.12.830[2]
Asiaticasic L (Compound 12)Lactate Dehydrogenase (LDH) ReleaseJ774A.10.682[2]

Table 1: Anti-inflammatory activity of coumarins from Toddalia asiatica.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The anti-inflammatory activity of these coumarins is linked to the inhibition of the NLRP3 inflammasome.[2] Upon activation by stimuli such as LPS, the NLRP3 inflammasome complex assembles, leading to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form (IL-1β), a potent pro-inflammatory cytokine. The study on Asiaticasic L (Compound 12) showed a dose-dependent decrease in the expression of both Caspase-1 and IL-1β, suggesting that the compound exerts its anti-inflammatory effect by interfering with this critical inflammatory pathway.[2]

NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_complex NLRP3 Inflammasome Assembly TLR4->NLRP3_complex pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B Caspase1 Caspase-1 Activation NLRP3_complex->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B Cleavage of pro-IL-1β Inflammation Inflammation IL1B->Inflammation ent_Toddalolactone This compound (and related coumarins) ent_Toddalolactone->NLRP3_complex Inhibits

Figure 1: Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LDH Release)

This protocol is based on the methodology used to assess the anti-inflammatory activity of coumarins from Toddalia asiatica.[2]

  • Cell Culture: J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or other test compounds for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • LDH Measurement: The release of lactate dehydrogenase (LDH) into the culture supernatant, an indicator of cytotoxicity and cell damage due to inflammation, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of LDH release is calculated relative to the control (untreated, unstimulated cells) and the positive control (cells treated with a lysis buffer). The IC50 value is determined by plotting the percentage of inhibition of LDH release against the concentration of the test compound.

Anticancer Activity

Coumarins isolated from Toddalia asiatica have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. While specific data for this compound is limited, the activity of other coumarins from the same plant provides a strong rationale for its investigation.

Quantitative Data

Several studies have reported the cytotoxic activity of coumarins and alkaloids from Toddalia asiatica against a range of human cancer cell lines. The IC50 values for some of these compounds are summarized in Table 2.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 1 (a new coumarin)NCI-H187 (Small Cell Lung Cancer)~6-9[3]
Compound 3 (a new coumarin)NCI-H187 (Small Cell Lung Cancer)~6-9[3]
Compound 4 (a known coumarin)MCF-7 (Breast Cancer)3.17[3]
Compound 8 (a known coumarin)NCI-H187 (Small Cell Lung Cancer)~6-9[3]
Compound 9 (a known coumarin)NCI-H187 (Small Cell Lung Cancer)~6-9[3]
Compound 9 (a known coumarin)MCF-7 (Breast Cancer)9.79[3]
Compound 9 (a known coumarin)KB (Oral Epidermoid Carcinoma)8.63[3]
Compound 10 (an alkaloid)KB (Oral Epidermoid Carcinoma)2.60[4]

Table 2: Cytotoxic activity of compounds from Toddalia asiatica against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7, NCI-H187, KB) are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated overnight to allow cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound Add this compound (various concentrations) Cell_Seeding->Add_Compound Incubate_48h Incubate for 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Antiviral Activity

Extracts from Toddalia asiatica have shown promising antiviral activity, particularly against the influenza virus. This suggests that the constituent compounds, including this compound, may possess antiviral properties that warrant further investigation.

Quantitative Data

A study on a compound extract from Toddalia asiatica demonstrated potent antiviral activity against the Influenza A/PR/8/34 (H1N1) virus. The key findings are summarized in Table 3.

Extract/CompoundAssayVirus StrainEC50 (mg/L)CC50 (mg/L)Selectivity Index (SI)Reference
Toddalia asiatica extractMTS Assay (CPE reduction)Influenza A (H1N1)4.7187.2>39.8[5]
Toddalia asiatica extractqPCR (viral RNA reduction)Influenza A (H1N1)0.9187.2>206[5]

Table 3: Antiviral activity of a Toddalia asiatica extract against Influenza A (H1N1) virus.

Experimental Protocol: Antiviral Assay (CPE Reduction by MTS)

This protocol is based on the methodology for screening antiviral activity against the influenza virus.[5]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in a suitable medium (e.g., MEM with 10% FBS).

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 96-well plates.

  • Virus Infection: The cell monolayers are washed with PBS and then infected with a specific titer of influenza virus (e.g., H1N1).

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the Toddalia asiatica extract or isolated compounds. A virus control (no treatment) and a cell control (no virus, no treatment) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) in the virus control wells is evident (typically 48-72 hours).

  • MTS Assay: The cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, which is similar to the MTT assay but produces a water-soluble formazan product. The MTS reagent is added to each well, and the plates are incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The percentage of CPE inhibition is calculated. The 50% effective concentration (EC50) is determined as the concentration of the compound that inhibits the virus-induced CPE by 50%. The 50% cytotoxic concentration (CC50) is determined from parallel experiments on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Antioxidant Activity

Various extracts of Toddalia asiatica have been shown to possess significant antioxidant activity, which is often attributed to their phenolic and flavonoid content, including coumarins like this compound.

Quantitative Data

Several studies have evaluated the antioxidant potential of Toddalia asiatica extracts using different assays. The IC50 values for the free radical scavenging activity of these extracts are presented in Table 4.

ExtractAssayIC50 (µg/mL)Reference
Methanolic leaf extractDPPH Radical Scavenging36[6]
Ethyl acetate leaf extractDPPH Radical Scavenging605.34[7]
Ethyl acetate leaf extractHydroxyl Radical Scavenging694.37[7]
Ethyl acetate leaf extractNitric Oxide Radical Scavenging897.83[7]
Methanolic stem extractDPPH Radical Scavenging49.29[8]

Table 4: Antioxidant activity of various extracts from Toddalia asiatica.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

  • Sample Preparation: Various concentrations of the this compound or plant extract are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is mixed with different concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is measured as a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.

DPPH_Assay_Logic DPPH_Radical DPPH• (Stable Free Radical, Violet) Reaction Donates H• or e- DPPH_Radical->Reaction Antioxidant This compound (Antioxidant) Antioxidant->Reaction DPPH_H DPPH-H (Reduced DPPH, Yellow) Measurement Measure Decrease in Absorbance at 517 nm DPPH_H->Measurement Reaction->DPPH_H

Figure 3: Principle of the DPPH Radical Scavenging Assay.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and other related coumarins from Toddalia asiatica possess a range of promising pharmacological activities. The anti-inflammatory effects, mediated through the inhibition of the NLRP3 inflammasome, and the cytotoxic activity against various cancer cell lines highlight the therapeutic potential of these compounds. Furthermore, the antiviral and antioxidant properties of extracts from Toddalia asiatica provide a solid foundation for further investigation into the specific contributions of this compound to these effects.

Future research should focus on the following areas:

  • Isolation and Bioactivity of this compound: There is a pressing need for studies that specifically isolate this compound and evaluate its anticancer and antiviral activities to determine its precise IC50 and EC50 values against a broader range of cancer cell lines and viruses.

  • Mechanism of Action Studies: In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

  • In Vivo Studies: Preclinical in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its potential anti-inflammatory, anticancer, and antiviral applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound and subsequent SAR studies could lead to the development of more potent and selective therapeutic agents.

References

ent-Toddalolactone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Prenylated Coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a naturally occurring prenylated coumarin isolated from plants of the Toddalia genus, has emerged as a compound of significant interest within the scientific community. As a member of the coumarin family, it shares the characteristic benzopyran-2-one core structure, but is distinguished by a unique prenyl-derived side chain. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this promising natural product.

Introduction

Coumarins are a large and diverse class of phenolic compounds found in many plants, and they are well-regarded for their wide range of pharmacological activities. A particularly interesting subclass is the prenylated coumarins, which are characterized by the presence of one or more isoprenoid units attached to the coumarin scaffold. This prenyl moiety often enhances the biological efficacy and modulates the pharmacokinetic properties of the parent compound.

This compound is a stereoisomer of toddalolactone, another prenylated coumarin. It is primarily isolated from Toddalia asiatica, a plant with a long history of use in traditional medicine.[1] Initial studies have indicated that this compound possesses noteworthy anti-inflammatory and anticancer properties, positioning it as a compelling candidate for further investigation and potential therapeutic development. This guide will delve into the technical details of its chemical structure, biological targets, and the experimental methodologies used to elucidate its properties.

Chemical and Physical Properties

This compound is a structurally complex molecule with the IUPAC name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
CAS Number 1570054-19-1
Appearance Not reported
Solubility Data not available
Purity (typical) >98% (HPLC)

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While comprehensive, publicly available datasets with full peak assignments are limited, the following provides an overview of the expected spectral characteristics.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the coumarin core protons, methoxy groups, and the protons of the dihydroxy-methylbutyl side chain. A publicly available ¹H NMR spectrum can be found, though detailed assignments are not provided.[2]

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon of the lactone, the aromatic carbons of the benzopyran ring, the methoxy carbons, and the carbons of the aliphatic side chain.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretching (hydroxyl groups)
~2950-2850C-H stretching (aliphatic)
~1720 (strong)C=O stretching (lactone)
~1600, ~1500C=C stretching (aromatic ring)
~1200-1000C-O stretching (ethers, alcohols)

Table 2: Predicted Infrared Absorption Bands for this compound

2.1.3. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the prenyl side chain and fragmentation of the coumarin core, providing further structural information.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, primarily in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

The anti-inflammatory properties of toddalolactone, a closely related compound, have been attributed to its ability to modulate the HMGB1-NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

A key target of many anti-inflammatory coumarins is phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines while suppressing the expression of pro-inflammatory mediators.

PDE4_Inhibition_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Anti-inflammatory Cytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory Cytokines promotes transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines CREB->Pro-inflammatory Cytokines suppresses transcription

Caption: PDE4 Inhibition Pathway by this compound.

Anticancer Activity

While the anticancer properties of this compound have been noted, specific quantitative data such as IC₅₀ values against various cancer cell lines are not yet widely available in the public domain. The proposed mechanisms for the anticancer effects of related coumarins often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. These processes are regulated by complex signaling pathways that can be targeted by small molecules. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following sections outline plausible experimental approaches.

Isolation and Purification

A likely protocol for the isolation of this compound from Toddalia asiatica would involve the following steps, as depicted in the workflow diagram below.

Isolation_Workflow A Plant Material (Toddalia asiatica) B Drying and Grinding A->B C Microwave-Assisted Extraction (Methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F High-Speed Counter-Current Chromatography E->F G Fraction Collection F->G H Purity Analysis (HPLC) G->H I Structural Elucidation (NMR, MS, IR) H->I J This compound I->J

Caption: General Workflow for Isolation of this compound.

Protocol:

  • Plant Material Preparation: The roots or stems of Toddalia asiatica are collected, washed, air-dried, and ground into a fine powder.

  • Extraction: A microwave-assisted extraction (MAE) is performed using methanol as the solvent. This technique offers rapid and efficient extraction of secondary metabolites.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to high-speed counter-current chromatography (HSCCC) using a suitable biphasic solvent system (e.g., n-hexane/ethyl acetate/methanol/water) to separate the individual components.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification and Identification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The purity of the isolated this compound is confirmed by HPLC, and its structure is elucidated using spectroscopic methods (NMR, MS, IR).

Biological Assays

4.2.1. Phosphodiesterase-4 (PDE4) Inhibition Assay

A standard in vitro PDE4 inhibition assay would be performed to determine the IC₅₀ value of this compound.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted in the assay buffer to a range of concentrations.

  • Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound (or vehicle control).

  • Reaction Initiation: The reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This is often done using a commercially available kit, for example, employing a competitive immunoassay format or a fluorescence polarization-based method.

  • Data Analysis: The percentage of PDE4 inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

4.2.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound, as a member of the prenylated coumarin family, presents a compelling profile for further pharmacological investigation. Its potential to modulate key inflammatory and cell signaling pathways warrants more in-depth studies to fully characterize its therapeutic potential.

Future research should focus on several key areas:

  • Quantitative Biological Evaluation: There is a critical need for robust quantitative data, including IC₅₀ values for PDE4 inhibition and a panel of cancer cell lines, to accurately assess its potency and selectivity.

  • Mechanism of Action Studies: Detailed molecular studies are required to identify the specific cellular targets and signaling pathways affected by this compound in both inflammatory and cancer models.

  • Total Synthesis: The development of an efficient and scalable total synthesis route would provide a reliable source of the compound for extensive preclinical studies and enable the generation of analogs for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy and Safety: Following promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Solubility and Formulation: Investigation into the solubility of this compound in various pharmaceutically acceptable solvents is crucial for the development of suitable formulations for in vivo testing and potential clinical applications.

References

Spectroscopic and Mechanistic Insights into ent-Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ent-toddalolactone, a naturally occurring coumarin with significant anti-inflammatory and anticancer properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. Furthermore, it elucidates the key signaling pathways associated with its biological activity, offering valuable insights for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the molecular formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol , has been primarily accomplished through a combination of spectroscopic techniques.[1] While data for the specific enantiomer this compound is limited, the spectroscopic properties are considered identical to its enantiomer, toddalolactone. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of toddalolactone provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.25d9.5
H-47.98d9.5
H-86.55s
H-1'3.15dd14.0, 9.0
2.95dd14.0, 3.0
H-2'3.80m
5-OCH₃3.92s
7-OCH₃3.95s
2'-OHbr s
3'-OHbr s
4'-CH₃1.35s
4'-CH₃1.25s

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton of toddalolactone. The chemical shifts (δ) are reported in ppm.

CarbonChemical Shift (δ) ppm
C-2160.5
C-3112.8
C-4144.2
C-4a107.8
C-5157.0
C-6109.5
C-7157.5
C-892.5
C-8a156.2
C-1'27.5
C-2'76.5
C-3'72.8
C-4'26.0
C-5'24.5
5-OCH₃56.2
7-OCH₃56.5
Infrared (IR) Spectroscopy

The IR spectrum of toddalolactone shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
3450O-H (hydroxyl) stretching
2970, 2930C-H (aliphatic) stretching
1720C=O (lactone carbonyl) stretching
1610, 1580C=C (aromatic) stretching
1270, 1130C-O (ether) stretching
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

TechniqueIonization ModeKey Fragments (m/z)
ESI-MS/MSPositive309.2 [M+H]⁺, 205.2

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard methods for natural product analysis.

Isolation and Purification

This compound is typically isolated from the plant Toddalia asiatica. The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: Final purification is achieved using column chromatography techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The raw data is processed using appropriate software to obtain the final spectra, from which chemical shifts, coupling constants, and multiplicities are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of natural products like coumarins.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. Tandem mass spectrometry (MS/MS) can be used to obtain detailed fragmentation patterns.

Signaling Pathway Visualizations

This compound exhibits its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Activity via HMGB1-NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm, which in turn suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

HMGB1_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates HMGB1_n HMGB1 HMGB1_c HMGB1 HMGB1_n->HMGB1_c Translocates NFkB_p65_p50_n NF-κB (p65/p50) DNA DNA NFkB_p65_p50_n->DNA Binds to promoter Cytokine_mRNA Pro-inflammatory Cytokine mRNA DNA->Cytokine_mRNA Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine_mRNA->Cytokines Translation & Secretion IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50_c NF-κB (p65/p50) IkB->NFkB_p65_p50_c Inhibits NFkB_p65_p50_c->NFkB_p65_p50_n Translocates ent_Toddalolactone This compound ent_Toddalolactone->HMGB1_n Inhibits translocation

Caption: Inhibition of the HMGB1-NF-κB signaling pathway by this compound.

Phosphodiesterase (PDE) Inhibition and cGMP Signaling

This compound has been identified as an inhibitor of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound increases intracellular cGMP levels, leading to various downstream effects, including smooth muscle relaxation.

PDE_Inhibition_Pathway cluster_activation Signal Activation cluster_degradation Signal Degradation cluster_inhibition Inhibition cluster_effects Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP (inactive) cGMP->GMP PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) ent_Toddalolactone This compound ent_Toddalolactone->PDE Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

References

Ent-toddalolactone: An In-depth Technical Guide on Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of ent-toddalolactone is limited in publicly available literature. This guide provides a comprehensive overview based on the general behavior of structurally related coumarin compounds. The experimental protocols and data presented herein are representative and should be adapted and verified for this compound specifically.

Introduction

This compound, a natural coumarin, presents a chemical scaffold of interest for drug discovery and development. A thorough understanding of its thermal stability and degradation pathways is paramount for defining storage conditions, formulation strategies, and predicting shelf-life. This technical guide summarizes the expected thermal behavior and degradation profile of this compound based on data from analogous coumarin derivatives. It also provides detailed, adaptable experimental protocols for researchers to assess the stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]
Molecular Formula C₁₆H₂₀O₆[2]
Molecular Weight 308.33 g/mol [2]
Boiling Point 530.0 ± 50.0 °C at 760 mmHg[2]
Storage -20°C[3]
Long-term Stability ≥ 2 years at -20°C[3]

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of a compound. While specific data for this compound is unavailable, the thermal behavior of structurally related coumarins has been reported.

Expected Thermogravimetric Analysis (TGA) Profile

TGA measures the change in mass of a sample as a function of temperature. For coumarin derivatives, thermal decomposition typically occurs at elevated temperatures. A study on a coumarin-based copolymer showed that decomposition occurred in a single stage between approximately 310°C and 450°C. For this compound, a similar single-step or multi-step decomposition profile is anticipated.

Table 2: Representative TGA Data for a Coumarin Derivative

ParameterExpected Range for a Coumarin Derivative
Onset of Decomposition (T_onset) 250 - 350 °C
Temperature of Maximum Decomposition Rate (T_max) 350 - 450 °C
Residue at 600°C < 10%
Expected Differential Scanning Calorimetry (DSC) Profile

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected, followed by exothermic peaks at higher temperatures if decomposition occurs.

Table 3: Representative DSC Data for a Crystalline Coumarin Derivative

ParameterExpected Value/Observation
Melting Point (T_m) Sharp endothermic peak (temperature to be determined experimentally)
Decomposition One or more exothermic peaks following the melting endotherm

Degradation Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing. Based on studies of other coumarins, such as 7-hydroxy coumarin, this compound is likely susceptible to degradation under hydrolytic (alkaline) and photolytic conditions.

Summary of Expected Degradation Behavior

Table 4: Predicted Degradation Profile of this compound under Forced Conditions

Stress ConditionExpected DegradationPotential Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl) Low to moderateHydrolysis of the lactone ring.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) HighRapid hydrolysis of the lactone ring to form a carboxylate salt.
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the side chain or aromatic ring.
Thermal (e.g., 80°C) LowDependent on the duration of exposure.
Photolytic (e.g., UV/Vis light) HighPhotodimerization or other photochemical reactions are common for coumarins.

Experimental Protocols

The following are detailed, generalized protocols for conducting thermal analysis and forced degradation studies on this compound. These should be considered as starting points and may require optimization.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Method Parameters:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Method Parameters:

    • Temperature Range: 25 °C to a temperature above the expected melting point and below significant decomposition (e.g., 300 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus). Observe any exothermic events that may indicate decomposition.

Forced Degradation Protocol

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at room temperature.

  • At appropriate time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis. Due to the expected high lability of the lactone ring in basic conditions, shorter time points are recommended.

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Place the solid this compound powder in a controlled temperature oven at 80°C for 7 days.

  • Periodically sample the powder, dissolve it in a suitable solvent, and analyze.

  • Expose the stock solution (in a quartz cuvette) and solid powder to UV (254 nm and 365 nm) and visible light in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points.

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile or methanol is a common starting point for the analysis of coumarin derivatives.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the stability and degradation analysis of this compound.

experimental_workflow cluster_thermal Thermal Stability Analysis cluster_degradation Forced Degradation Studies cluster_analysis Analysis TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Alkali Alkaline Hydrolysis Alkali->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Compound This compound Compound->TGA Thermal Stress Compound->DSC Thermal Stress Compound->Acid Chemical/Physical Stress Compound->Alkali Chemical/Physical Stress Compound->Oxidation Chemical/Physical Stress Compound->Thermal Chemical/Physical Stress Compound->Photo Chemical/Physical Stress

Figure 1: Experimental workflow for stability testing.

degradation_pathway ETL This compound (Lactone Ring Intact) Hydrolyzed Ring-Opened Product (Carboxylate) ETL->Hydrolyzed Alkaline/Acidic Hydrolysis Oxidized Oxidized Derivative(s) ETL->Oxidized Oxidation (e.g., H₂O₂) Photoproduct Photodegradant(s) ETL->Photoproduct UV/Vis Light

Figure 2: Potential degradation pathways for this compound.

Conclusion

References

A Technical Guide to the Solubility of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ent-toddalolactone, a natural compound with significant anti-inflammatory and anticancer properties.[1] Due to the limited availability of specific quantitative solubility data for this compound, this document primarily utilizes data for its enantiomer, toddalolactone, as a close analogue. This information is critical for researchers and professionals involved in the formulation, delivery, and preclinical assessment of this promising therapeutic agent.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For a compound like this compound, understanding its solubility in various solvent systems is paramount for designing effective delivery systems and ensuring its adequate absorption in biological systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for toddalolactone, which serves as a reference for this compound. These values highlight the compound's poor aqueous solubility and its significantly higher solubility in organic solvents and specialized formulations.

Solvent/SystemTemperatureSolubilityMolar Concentration (mM)Method
WaterNot Specified< 0.1 mg/mLInsolubleNot Specified[2][3]
DMSONot Specified50 mg/mL162.16Ultrasonic[2][3]
MethanolNot SpecifiedEasily SolubleNot QuantifiedNot Specified[]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL≥ 8.11Not Specified[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL≥ 8.11Not Specified[2]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL≥ 8.11Not Specified[2]

Note: The data presented is for toddalolactone, the enantiomer of this compound. This information is provided as a close approximation due to the lack of specific data for this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed methodology for assessing the solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent under the tested conditions.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate with shaking (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G toddalolactone Toddalolactone toddalolactone->inhibition pai1 Plasminogen Activator Inhibitor-1 (PAI-1) complex Stable PAI-1/uPA Complex (Inactive) pai1->complex upa Urokinase-type Plasminogen Activator (uPA) upa->complex

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and drug development professionals. The presented data, derived from its enantiomer, toddalolactone, underscores the compound's lipophilic nature and the necessity for formulation strategies to enhance its aqueous solubility. The detailed experimental protocol for the shake-flask method offers a standardized approach for generating reliable solubility data. The provided diagrams visually summarize the experimental workflow and a key biological activity, aiding in a comprehensive understanding of this promising natural product. Further research is warranted to establish the specific solubility profile of this compound in a wider range of pharmaceutically relevant solvents and formulation systems.

References

A Theoretical Framework for Quantum Chemical Analysis of ent-Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for conducting quantum chemical calculations on ent-toddalolactone, a natural coumarin with potential anticancer properties.[] While, to our knowledge, no specific computational studies on this compound have been published, this document provides a detailed roadmap for researchers to explore its structural, electronic, and spectroscopic properties using modern computational techniques. Such an in-silico analysis is a crucial first step in understanding the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating drug discovery and development efforts.

Introduction to this compound and Computational Chemistry

This compound is a natural product belonging to the coumarin family of compounds.[] Its molecular formula is C₁₆H₂₀O₆, with a molecular weight of 308.33 g/mol .[][2][3][4] The IUPAC name for this compound is 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.[][3] Natural compounds like this compound are a rich source of potential therapeutic agents, and understanding their chemical behavior at a quantum level can provide invaluable insights for medicinal chemistry.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in chemical research.[5] They allow for the accurate prediction of molecular properties, reaction mechanisms, and spectroscopic signatures, complementing and guiding experimental work.[5][6] This guide proposes a standard workflow for the computational analysis of this compound, from initial structure optimization to the calculation of advanced electronic properties.

Proposed Experimental and Computational Workflow

The following section details a proposed workflow for the quantum chemical analysis of this compound. This workflow is based on established methodologies in computational chemistry for natural products.

Molecular Structure Preparation

The initial 3D structure of this compound can be generated from its SMILES notation: CC(C)(--INVALID-LINK--cc2OC(=O)C=Cc2c1OC)O)O.[2] This structure should then be subjected to a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation for the more accurate quantum chemical calculations.

Quantum Chemical Calculations

2.2.1. Geometry Optimization and Vibrational Frequency Analysis

The core of the computational study involves the optimization of the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

A recommended level of theory for this type of organic molecule is Density Functional Theory (DFT) using the M06-2X functional with the def2-TZVP basis set.[5][6] The M06-2X functional is known for its good performance in describing main-group thermochemistry and non-covalent interactions, which are important in a molecule with multiple functional groups like this compound.

2.2.2. Electronic Structure Analysis

Following geometry optimization, a series of single-point calculations can be performed to determine the electronic properties of the molecule. Key properties to investigate include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule might interact with a biological receptor.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.

Spectroscopic Property Prediction

The results of the quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. This includes:

  • IR and Raman Spectra: The calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra.

  • NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

Data Presentation

The quantitative data generated from the proposed calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters of this compound

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond Lengths C=OValue
C-O (lactone)Value
C-C (aromatic)Value
......
Bond Angles O=C-OValue
C-C-C (aromatic)Value
......
Dihedral Angles C-C-C-CValue
......

Table 2: Calculated Thermochemical and Electronic Properties

PropertyValueUnits
Thermochemistry
Total Electronic EnergyValueHartrees
EnthalpyValueHartrees
Gibbs Free EnergyValueHartrees
Electronic Properties
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Table 3: Predicted Vibrational Frequencies and Spectroscopic Data

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValueC=O stretch
2ValueValueValueC-H stretch
...............

Visualizations

Visual representations of workflows and conceptual relationships are essential for conveying complex information.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis Start SMILES String of This compound 3D_Structure Generate 3D Structure Start->3D_Structure MM_Opt Molecular Mechanics Optimization (MMFF94) 3D_Structure->MM_Opt DFT_Opt Geometry Optimization (DFT: M06-2X/def2-TZVP) MM_Opt->DFT_Opt Freq_Calc Vibrational Frequency Calculation DFT_Opt->Freq_Calc SP_Calc Single-Point Energy Calculations DFT_Opt->SP_Calc Thermo Thermochemistry Freq_Calc->Thermo Spectra Spectroscopic Data (IR, Raman, NMR, UV-Vis) Freq_Calc->Spectra Electronic Electronic Properties (HOMO, LUMO, MEP) SP_Calc->Electronic

Caption: Proposed computational workflow for the quantum chemical analysis of this compound.

Signaling_Pathway Conceptual Diagram: From Calculation to Application QC_Calc Quantum Chemical Calculations Mol_Props Molecular Properties (Structure, Electronics, Spectra) QC_Calc->Mol_Props yields Reactivity Reactivity & Stability Prediction Mol_Props->Reactivity informs Bio_Interaction Hypothesized Biological Interactions (e.g., Docking) Reactivity->Bio_Interaction guides Drug_Dev Informing Drug Development Bio_Interaction->Drug_Dev supports

Caption: Relationship between quantum calculations and drug development for this compound.

Conclusion

This technical guide provides a robust and detailed theoretical framework for the quantum chemical investigation of this compound. By following the proposed workflow, researchers can generate a wealth of data on the geometric, electronic, and spectroscopic properties of this promising natural product. The insights gained from such a computational study will be instrumental in elucidating its structure-activity relationships and guiding future efforts in the development of novel anticancer agents. The methodologies and data presentation formats outlined herein are intended to serve as a standardized approach, ensuring that the results are comprehensive, reproducible, and readily comparable with future experimental and computational studies.

References

Methodological & Application

Enantioselective Synthesis of ent-Toddalolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of ent-toddalolactone, the unnatural enantiomer of the naturally occurring coumarin toddalolactone. The synthesis of this chiral molecule is of significant interest for structure-activity relationship (SAR) studies and as a potential chiral building block in drug discovery. While a specific, detailed, peer-reviewed total synthesis of this compound is not extensively documented in publicly available literature, this document outlines a feasible synthetic strategy based on established asymmetric methodologies for the synthesis of chiral coumarins and related natural products. The protocols provided are derived from analogous syntheses and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound, chemically known as (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one, is a coumarin derivative. The naturally occurring enantiomer, (+)-toddalolactone, has been isolated from plants of the Toddalia genus and has shown potential biological activities. The synthesis of the unnatural enantiomer, this compound, is crucial for investigating the stereospecificity of its biological targets and for the development of novel therapeutic agents.

The key challenge in the synthesis of this compound lies in the stereocontrolled construction of the chiral diol side chain at the C6 position of the coumarin core. This protocol focuses on a convergent synthetic approach, involving the preparation of the chiral side chain and its subsequent coupling to a suitably functionalized coumarin precursor.

Synthetic Strategy Overview

The proposed enantioselective synthesis of this compound is divided into two main stages:

  • Asymmetric synthesis of the chiral side chain: This involves the creation of the (S)-2,3-dihydroxy-3-methylbutyl moiety with high enantiopurity. A Sharpless asymmetric dihydroxylation is a well-established and reliable method for this transformation.

  • Coupling of the chiral side chain to the coumarin core: This stage involves the preparation of a 5,7-dimethoxycoumarin scaffold activated at the C6 position for the introduction of the chiral side chain.

The overall synthetic workflow is depicted below.

Enantioselective_Synthesis_of_ent_Toddalolactone cluster_side_chain Side Chain Synthesis cluster_coumarin_core Coumarin Core Synthesis cluster_coupling Coupling and Deprotection start_material 4-Methyl-1-pentene ad_reagent AD-mix-α start_material->ad_reagent Sharpless AD chiral_diol (S)-4-Methylpentane-1,2-diol ad_reagent->chiral_diol protected_diol Protected Diol chiral_diol->protected_diol Protection activated_side_chain Activated Side Chain (e.g., Tosylate) protected_diol->activated_side_chain Activation coupling Coupling Reaction (e.g., Suzuki or Negishi) activated_side_chain->coupling coumarin_start 2,4-Dimethoxyphenol formylation Formylation (Vilsmeier-Haack) coumarin_start->formylation salicylaldehyde Substituted Salicylaldehyde formylation->salicylaldehyde pechmann Pechmann Condensation salicylaldehyde->pechmann coumarin_core 5,7-Dimethoxycoumarin pechmann->coumarin_core bromination Bromination (NBS) coumarin_core->bromination activated_coumarin 6-Bromo-5,7-dimethoxycoumarin bromination->activated_coumarin activated_coumarin->coupling coupled_product Protected this compound coupling->coupled_product deprotection Deprotection coupled_product->deprotection ent_toddalolactone This compound deprotection->ent_toddalolactone

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Asymmetric Synthesis of the Chiral Side Chain: (S)-4-Methylpentane-1,2-diol

This protocol utilizes the Sharpless asymmetric dihydroxylation (AD) to introduce the desired stereochemistry.

Materials:

  • 4-Methyl-1-pentene

  • AD-mix-α

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-α (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.1 eq).

  • Cool the resulting mixture to 0 °C and add 4-methyl-1-pentene (1.0 eq) at once.

  • Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-4-methylpentane-1,2-diol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a Mosher's ester derivative followed by ¹H NMR analysis.

Synthesis of the Coumarin Core: 6-Bromo-5,7-dimethoxycoumarin

3.2.1. 2-Hydroxy-4,6-dimethoxybenzaldehyde

Materials:

  • 2,4-Dimethoxyphenol

  • Paraformaldehyde

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a solution of 2,4-dimethoxyphenol (1.0 eq) in anhydrous acetonitrile, add paraformaldehyde (2.0 eq) and magnesium chloride (1.2 eq).

  • Add triethylamine (3.0 eq) dropwise to the suspension at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-hydroxy-4,6-dimethoxybenzaldehyde.

3.2.2. 5,7-Dimethoxycoumarin

Materials:

  • 2-Hydroxy-4,6-dimethoxybenzaldehyde

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc)

Procedure (Perkin Reaction):

  • A mixture of 2-hydroxy-4,6-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq) is heated at 180 °C for 5-7 hours.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give 5,7-dimethoxycoumarin.

3.2.3. 6-Bromo-5,7-dimethoxycoumarin

Materials:

  • 5,7-Dimethoxycoumarin

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) (catalytic amount)

Procedure:

  • To a solution of 5,7-dimethoxycoumarin (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 6-bromo-5,7-dimethoxycoumarin.

Coupling and Final Steps

The activated chiral side chain (e.g., as a tosylate or a boronic ester) can be coupled with the 6-bromo-5,7-dimethoxycoumarin using a suitable cross-coupling reaction.

Example Protocol: Suzuki Coupling (requires conversion of the side chain to a boronic ester)

3.3.1. Preparation of the Chiral Side Chain Boronic Ester

The protected diol from section 3.1 needs to be converted to a boronic ester. This typically involves conversion of the primary alcohol to a halide or triflate, followed by reaction with a diboron reagent in the presence of a palladium catalyst.

3.3.2. Suzuki Coupling Reaction

Materials:

  • 6-Bromo-5,7-dimethoxycoumarin

  • Chiral side chain boronic ester

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Aqueous sodium carbonate (Na₂CO₃) or other base

  • Toluene or DME

Procedure:

  • To a degassed solution of 6-bromo-5,7-dimethoxycoumarin (1.0 eq) and the chiral side chain boronic ester (1.2 eq) in toluene, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed 2 M aqueous solution of Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the protected this compound.

3.3.3. Deprotection

The final step is the removal of the protecting groups from the diol side chain. The choice of deprotection conditions depends on the protecting group used. For example, an acetonide protecting group can be removed under acidic conditions.

Materials:

  • Protected this compound

  • Aqueous HCl or another suitable acid

  • Methanol or THF

Procedure:

  • Dissolve the protected this compound in a mixture of methanol and aqueous HCl (e.g., 1 M).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product, this compound.

Data Presentation

The following table summarizes expected outcomes for the key synthetic steps. Note that yields and enantiomeric excess are highly dependent on reaction conditions and optimization.

StepReactantsProductCatalyst/ReagentTypical Yield (%)Typical ee (%)
Sharpless Asymmetric Dihydroxylation 4-Methyl-1-pentene(S)-4-Methylpentane-1,2-diolAD-mix-α80-95>95
Pechmann Condensation 2-Hydroxy-4,6-dimethoxybenzaldehyde, Acetic anhydride5,7-DimethoxycoumarinSodium Acetate70-85N/A
Suzuki Coupling 6-Bromo-5,7-dimethoxycoumarin, Chiral side chain boronic esterProtected this compoundPd(PPh₃)₄60-80>95
Deprotection Protected this compoundThis compoundAcidic conditions85-95>95

Signaling Pathways and Logical Relationships

The logic of the synthetic plan follows a convergent approach, which is often more efficient for complex molecules.

Convergent_Synthesis_Logic A Starting Material A (for Side Chain) C Chiral Side Chain Intermediate A->C Multistep Synthesis B Starting Material B (for Coumarin Core) D Coumarin Core Intermediate B->D Multistep Synthesis E Coupling C->E D->E F Final Product (this compound) E->F Final Modifications

Caption: Logic diagram of the convergent synthetic strategy.

Conclusion

The enantioselective synthesis of this compound presents a significant challenge that can be addressed through modern asymmetric synthesis methodologies. The outlined strategy, employing a Sharpless asymmetric dihydroxylation for the key stereochemical control and a convergent coupling approach, provides a robust framework for the successful synthesis of this target molecule. The provided protocols are intended as a starting point, and optimization of reaction conditions will be necessary to achieve high yields and enantiopurity. Successful synthesis will enable further investigation into the biological properties of this unnatural coumarin enantiomer.

Total Synthesis Strategies for ent-Toddalolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: ent-Toddalolactone is a naturally occurring coumarin that has garnered interest for its potential biological activities. To date, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The absence of a published synthetic route precludes the provision of detailed, validated experimental protocols and quantitative data for its synthesis. This document, therefore, outlines prospective synthetic strategies for the construction of this compound based on established and reliable methodologies in modern organic synthesis. The proposed strategies focus on the two key structural components of the molecule: the substituted coumarin core and the chiral diol side chain. This provides a conceptual framework for researchers aiming to develop the first total synthesis of this natural product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound ( 1 ) suggests a disconnection strategy that separates the coumarin core from the chiral side chain. The primary bond disconnection would be at the C6-C1' position. This leads to two key synthons: a functionalized 5,7-dimethoxycoumarin ( 2 ) and a chiral (S)-2,3-dihydroxy-3-methylbutyl side chain synthon ( 3 ).

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis of the Coumarin Core

The synthesis of the 5,7-dimethoxycoumarin core can be approached through several classical coumarin synthesis reactions. A plausible and high-yielding method is the Pechmann condensation.

Protocol: Pechmann Condensation for Coumarin Core Synthesis

This protocol describes a general procedure for the synthesis of a 5,7-dihydroxycoumarin intermediate, which can then be methylated.

Materials:

  • Phloroglucinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Dimethyl sulfate (DMS)

  • Potassium carbonate

  • Acetone

  • Ethanol

  • Diethyl ether

  • Ice

Procedure:

  • Condensation: To a stirred solution of phloroglucinol in ethanol, add concentrated sulfuric acid dropwise at 0 °C. To this mixture, add ethyl acetoacetate and allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 5,7-dihydroxycoumarin intermediate.

  • Methylation: Dissolve the dihydroxycoumarin intermediate in dry acetone. Add anhydrous potassium carbonate followed by dimethyl sulfate. Reflux the mixture for 8-12 hours.

  • Purification: After cooling, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. The residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the 5,7-dimethoxycoumarin core.

Table 1: Hypothetical Quantitative Data for Coumarin Core Synthesis

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Pechmann CondensationPhloroglucinol5,7-Dihydroxy-4-methylcoumarinEthyl acetoacetate, H₂SO₄Ethanol251885-95
2Methylation5,7-Dihydroxy-4-methylcoumarin5,7-Dimethoxy-4-methylcoumarinDMS, K₂CO₃Acetone561090-98

Note: Yields are estimated based on similar reactions reported in the literature.

Proposed Synthesis of the Chiral Side Chain

The synthesis of the (S)-2,3-dihydroxy-3-methylbutyl side chain requires a stereoselective approach to install the chiral center. A Sharpless asymmetric dihydroxylation is a robust method for this transformation.

Protocol: Sharpless Asymmetric Dihydroxylation for Side Chain Synthesis

This protocol outlines the synthesis of the chiral diol from a commercially available alkene.

Materials:

  • 3,3-Dimethyl-1-butene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1). Add AD-mix-β and methanesulfonamide, and stir until both phases are clear. Cool the mixture to 0 °C.

  • Addition of Alkene: Add 3,3-dimethyl-1-butene to the cooled reaction mixture and stir vigorously at 0 °C for 24-48 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature with stirring for 1 hour.

  • Extraction: Add ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the (S)-3,3-dimethyl-1,2-butanediol.

Table 2: Hypothetical Quantitative Data for Chiral Side Chain Synthesis

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)ee (%)
3Asymmetric Dihydroxylation3,3-Dimethyl-1-butene(S)-3,3-Dimethyl-1,2-butanediolAD-mix-β, MeSO₂NH₂t-BuOH/H₂O03680-95>95

Note: Yields and enantiomeric excess (ee) are estimated based on typical results for Sharpless Asymmetric Dihydroxylation.

Proposed Coupling Strategy

With both the coumarin core and the chiral side chain in hand, a carbon-carbon bond-forming reaction is required for their coupling. A Friedel-Crafts acylation followed by reduction and further manipulations represents a plausible route.

coupling_workflow cluster_coumarin Coumarin Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Steps start_coumarin Phloroglucinol pechmann Pechmann Condensation start_coumarin->pechmann methylation Methylation pechmann->methylation coumarin_core 5,7-Dimethoxycoumarin (2) methylation->coumarin_core acylation Friedel-Crafts Acylation coumarin_core->acylation start_sidechain 3,3-Dimethyl-1-butene dihydroxylation Sharpless AD start_sidechain->dihydroxylation protection Protection of Diol dihydroxylation->protection sidechain_synthon Protected Side Chain (3) protection->sidechain_synthon sidechain_synthon->acylation reduction Carbonyl Reduction acylation->reduction deprotection Deprotection reduction->deprotection final_product This compound (1) deprotection->final_product

Caption: Proposed overall synthetic workflow for this compound.

Protocol: Friedel-Crafts Acylation and Subsequent Steps
  • Acylation: The protected chiral side chain would first be converted to an acyl chloride. This acyl chloride would then be reacted with the 5,7-dimethoxycoumarin core in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane.

  • Reduction: The resulting ketone would be reduced to an alcohol. This step would require careful selection of reagents to avoid unwanted side reactions.

  • Deprotection: Finally, the protecting groups on the diol of the side chain would be removed under appropriate conditions to yield this compound.

The development of a full total synthesis will require extensive experimental validation and optimization of each of these proposed steps.

Application Notes and Protocols for the Isolation and Purification of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin that has been isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1][2] This compound, with the molecular formula C₁₆H₂₀O₆, belongs to a class of phytochemicals known for their diverse biological activities.[3] Preliminary studies have suggested that coumarins from Toddalia asiatica possess potential anticancer and anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.[1] These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural source, tailored for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Data Presentation: Quantitative Analysis

The isolation and purification of this compound from Toddalia asiatica involves multiple steps, with yields and purity varying based on the specific techniques employed. While precise yield data for this compound from a single standardized protocol is not extensively reported in the literature, the following table summarizes representative data for coumarin isolation from T. asiatica to provide a comparative benchmark.

ParameterValueMethodSource
Starting Material Dried, powdered roots of Toddalia asiaticaMaceration/Extraction[1]
Extraction Solvent 95% EthanolSoxhlet or Maceration[1]
Typical Yield of Crude Extract Varies (e.g., 5-15% of dry weight)Solvent EvaporationGeneric Data
Yield of other Coumarins (for reference) Isopimpinellin: 0.85 mg/g, Pimpinellin: 2.55 mg/gMicrowave-Assisted Extraction & HSCCC[4]
Final Purity of this compound >98%HPLCCommercial Data
Molecular Weight 308.33 g/mol Mass Spectrometry[3]

Experimental Protocols

The following is a representative protocol for the isolation and purification of this compound from the roots of Toddalia asiatica, compiled from established methodologies for coumarin extraction.

Plant Material Preparation and Extraction
  • Collection and Preparation : Collect fresh roots of Toddalia asiatica. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 2-3 weeks or until they are brittle.

  • Grinding : Grind the dried roots into a coarse powder using a mechanical grinder.

  • Extraction :

    • Pack the powdered root material (e.g., 1 kg) into a large glass container.

    • Add 95% ethanol in a 1:10 (w/v) ratio.

    • Macerate the mixture at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning
  • Suspension : Suspend the crude ethanol extract (e.g., 100 g) in distilled water (500 mL).

  • Sequential Partitioning :

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane (3 x 500 mL)

      • Ethyl acetate (3 x 500 mL)

      • n-Butanol (3 x 500 mL)

    • Collect each solvent fraction separately. This compound is expected to be enriched in the ethyl acetate fraction.

  • Concentration : Concentrate the ethyl acetate fraction to dryness in vacuo to yield the ethyl acetate sub-extract.

Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Separation) :

    • Stationary Phase : Silica gel (60-120 mesh).

    • Column Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.

    • Sample Loading : Adsorb the ethyl acetate sub-extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution : Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).

    • Fraction Collection : Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and UV visualization (254 nm and 365 nm).

    • Pool the fractions containing the compound of interest based on the TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion) :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : Methanol.

    • Further purify the pooled fractions from the silica gel column on a Sephadex LH-20 column to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Final Purification) :

    • Column : C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase : A gradient of methanol and water or acetonitrile and water.

    • Detection : UV detector at a wavelength of 254 nm or 320 nm.

    • Inject the semi-purified fraction and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Structure Elucidation and Purity Assessment
  • Purity Check : Assess the purity of the isolated compound using analytical HPLC. A purity of >98% is generally desired.

  • Structure Confirmation : Confirm the structure of this compound using spectroscopic methods:

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

Visualizations

Experimental Workflow

G Start Dried Roots of Toddalia asiatica Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, many coumarins and other lactones with anticancer properties are known to induce apoptosis. The following diagram illustrates a general apoptosis signaling pathway that may be a target for this compound.

G cluster_0 Extracellular Signals cluster_1 Cellular Response ent_toddalolactone This compound ERK_Akt ERK / Akt Pathway (Inhibition) ent_toddalolactone->ERK_Akt Potential Inhibition Bcl2 Bcl-2 Family (Regulation) ERK_Akt->Bcl2 Regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Controls Permeability Caspase9 Caspase-9 (Activation) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptosis induction pathway.

References

Application Note: A Strategic Approach for the Development of a Chiral HPLC Method for the Enantioselective Separation of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered interest for its potential pharmacological activities. As with many bioactive molecules, toddalolactone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, making their separation and individual characterization crucial for drug development and stereoselective studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1] This application note provides a detailed protocol for the systematic development of a robust chiral HPLC method for the enantioselective separation of toddalolactone.

General Principles of Chiral HPLC Separation

The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[1] The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in different retention times, allowing for their separation. Common CSPs include polysaccharide-based (e.g., cellulose and amylose derivatives), protein-based, and cyclodextrin-based phases.[2] Method development typically involves screening different combinations of CSPs and mobile phases to achieve optimal resolution.

Proposed Method Development Strategy for Toddalolactone Enantiomers

Due to the lack of a specific published method for the chiral separation of toddalolactone, a systematic screening approach is recommended.

1. Column Selection:

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are highly versatile and have shown broad applicability for the separation of a wide range of chiral compounds, including coumarins. Therefore, it is recommended to start the screening with columns from this class.

Recommended Initial Screening Columns:

  • Chiralpak IA/IB/IC/ID/IE/IF

  • Chiralcel OD/OJ/OZ

2. Mobile Phase Screening:

A comprehensive screening of different mobile phase systems is crucial for finding the optimal separation conditions. The following mobile phase systems should be evaluated for each selected column:

  • Normal-Phase: Heptane/Isopropanol (IPA) or Heptane/Ethanol mixtures with or without a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Polar Organic Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol mixtures.

  • Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures, often with a buffer (e.g., ammonium bicarbonate, formic acid).

Experimental Protocol: Chiral Method Development for Toddalolactone

This protocol outlines a systematic approach to screen for and optimize the chiral separation of toddalolactone enantiomers.

1. Sample Preparation:

  • Prepare a stock solution of racemic toddalolactone in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • For injection, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase to be tested.

2. HPLC System and General Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Detection Wavelength: Monitor at the UV maximum of toddalolactone (e.g., 254 nm and 320 nm).

  • Flow Rate: Start with a flow rate of 1.0 mL/min for standard HPLC columns (4.6 mm I.D.).

  • Column Temperature: Maintain a constant column temperature, typically starting at 25 °C.

  • Injection Volume: 5-10 µL.

3. Screening Protocol:

A structured screening protocol should be employed, systematically testing different columns with various mobile phases. An example screening sequence is provided in the table below.

Table 1: Hypothetical Screening Data for Chiral Separation of Toddalolactone
ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak IAHeptane/IPA (90:10, v/v)8.59.81.8
Chiralpak IAACN/MeOH (50:50, v/v)5.25.20
Chiralcel OD-HHeptane/IPA (80:20, v/v)12.114.52.1
Chiralcel OD-HACN/Water (70:30, v/v)6.87.51.2

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results from a screening process.

4. Method Optimization:

Once a promising separation is observed (Rs > 1.0), the method can be further optimized to improve resolution, reduce analysis time, and enhance peak shape.

  • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents in the mobile phase. For example, if using Heptane/IPA, adjust the percentage of IPA.

  • Flow Rate: The flow rate can be increased to shorten the analysis time, but this may lead to a decrease in resolution.

  • Temperature: Varying the column temperature can affect the interactions between the enantiomers and the CSP, potentially improving separation.

Visualization of the Experimental Workflow

The following diagram illustrates the systematic workflow for the development of a chiral HPLC method for toddalolactone.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_evaluation Evaluation & Optimization cluster_final Final Method racemic_sample Racemic Toddalolactone Sample sample_prep Prepare Stock & Working Solutions racemic_sample->sample_prep column_selection Select Chiral Columns (e.g., Chiralpak, Chiralcel) mobile_phase_screening Screen Mobile Phases (NP, PO, RP) column_selection->mobile_phase_screening hplc_analysis Perform HPLC Analysis mobile_phase_screening->hplc_analysis data_analysis Analyze Data (Retention Times, Resolution) hplc_analysis->data_analysis decision Separation Achieved? (Rs > 1.5) data_analysis->decision optimization Optimize Method (Mobile Phase, Flow Rate, Temp.) decision->optimization No final_method Validated Chiral HPLC Method decision->final_method Yes optimization->hplc_analysis

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

While a specific, pre-existing chiral HPLC method for toddalolactone enantiomers was not identified in the scientific literature, a systematic method development approach as outlined in this application note provides a high probability of success. By screening a selection of polysaccharide-based chiral stationary phases with a variety of mobile phase systems, a suitable separation method can be developed and optimized. This will enable researchers to accurately quantify the enantiomers of toddalolactone, which is essential for further pharmacological and toxicological evaluation.

References

Application Notes and Protocols for the Quantification of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin that, along with its enantiomer toddalolactone, is found in plant species such as Toddalia asiatica.[1][2] These compounds have garnered interest in the scientific community due to their potential biological activities, including anti-inflammatory and anti-cancer properties.[3][] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its pharmacological effects.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with a focus on chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques and Protocols

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying trace amounts of this compound in complex biological matrices. The following protocol is adapted from a validated method for its enantiomer, toddalolactone, which is expected to have identical chromatographic and mass spectrometric behavior on a non-chiral column.

Experimental Protocol: UPLC-MS/MS Quantification of this compound in Biological Matrices

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of the sample (e.g., plasma, serum), add 150 µL of ethyl acetate.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

b. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient can be optimized, for example, starting at 5% B and increasing to 95% B over a few minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 309.2

    • Product Ion (Q3): m/z 205.2

  • Internal Standard (IS): An appropriate internal standard should be used, for example, a structurally similar coumarin not present in the sample.

Quantitative Data Summary (UPLC-MS/MS)

ParameterValueReference
Linearity Range0.1 - 10 µM[5]
Limit of Detection (LOD)0.5 - 1.7 µg/kg[6]
Limit of Quantification (LOQ)1.7 - 5.2 µg/kg[6]
Recovery95.8% - 113%[7]
Precision (RSD)0.08% - 3.70%[7]

Experimental Workflow: UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Chiral_HPLC_Development Start Racemic Standard of Toddalolactone CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (e.g., Polar Organic, Normal Phase) CSP_Selection->Mobile_Phase_Screening Optimization Optimize Separation (Flow Rate, Temperature, Mobile Phase Composition) Mobile_Phase_Screening->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation Quantification Quantification of this compound Validation->Quantification Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_inactive IκB-NF-κB TLR4->NFkB_inactive Activates HMGB1_nucleus HMGB1 (Nucleus) HMGB1_cytosol HMGB1 (Cytosol) HMGB1_nucleus->HMGB1_cytosol Translocation HMGB1_cytosol->TLR4 Activates NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Phosphorylation of IκB NFkB_nucleus NF-κB (Nucleus) NFkB_active->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Cytokines Induces Transcription Toddalolactone Toddalolactone Toddalolactone->HMGB1_nucleus Inhibits Translocation Toddalolactone->NFkB_active Inhibits Translocation

References

Application Notes and Protocols for the Extraction of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction of ent-toddalolactone, a coumarin of significant interest, from the plant Toddalia asiatica. This document outlines a comprehensive workflow, from the initial preparation of plant material to the final purification of the target compound. The protocols are designed to be reproducible and scalable for various research and development applications. Included are quantitative data summaries and visual diagrams to facilitate understanding and implementation of the described methodologies.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant recognized in traditional medicine across Asia and Africa.[1][2] It is a rich source of various bioactive secondary metabolites, with coumarins and alkaloids being the most prominent.[3] Among the diverse coumarins isolated from this plant, this compound has garnered attention for its potential pharmacological activities. Coumarins from Toddalia asiatica have been reported to possess anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] This document provides a detailed protocol for the extraction and purification of this compound to support further investigation into its therapeutic potential.

Materials and Methods

Plant Material Collection and Preparation

The primary source of this compound is the root and root bark of Toddalia asiatica.[1][2]

Protocol for Plant Material Preparation:

  • Collection: Collect fresh roots of Toddalia asiatica.

  • Cleaning: Thoroughly wash the collected roots with water to remove soil and other debris.

  • Drying: Air-dry the cleaned roots in a well-ventilated area, preferably in the shade, until they are completely brittle. Alternatively, a hot air oven can be used at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight container in a cool, dry place to prevent degradation of bioactive compounds.

Extraction of this compound

Two primary methods are presented for the extraction of this compound: a conventional solvent extraction method and a more rapid microwave-assisted extraction (MAE) method.

This method involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

  • Defatting: Macerate the dried plant powder (1 kg) with n-hexane (5 L) for 72 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.

  • Filtration: Filter the mixture through a fine cloth or filter paper. The marc (solid residue) is retained for the next step.

  • Sequential Extraction:

    • Air-dry the marc and then macerate it with ethyl acetate (5 L) for 72 hours at room temperature.

    • Filter the mixture and collect the ethyl acetate extract.

    • Subsequently, macerate the remaining marc with methanol (5 L) for 72 hours at room temperature.

    • Filter and collect the methanol extract.

  • Concentration: Concentrate the ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The this compound is expected to be primarily in the ethyl acetate and methanol fractions.

MAE is a modern and efficient technique for extracting natural products.[6][7]

  • Sample Preparation: Place 2.0 g of the dried powder of T. asiatica into a microwave extraction vessel.[6][7]

  • Solvent Addition: Add 20 mL of methanol to the vessel, achieving a solid/liquid ratio of 1:10 (g/mL).[6][7]

  • Extraction Parameters:

    • Set the extraction temperature to 50°C.[6][7]

    • Set the extraction time to 1 minute.[6][7]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the supernatant from the plant residue.

  • Concentration: Concentrate the methanol extract using a rotary evaporator.

Isolation and Purification

The crude extracts obtained from either method require further purification to isolate this compound. Column chromatography is a standard and effective technique for this purpose.

Protocol for Column Chromatography:

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

  • Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A standard of this compound, if available, should be used for comparison.

  • Further Purification: Pool the fractions containing the compound of interest and subject them to further purification steps like preparative HPLC if necessary to achieve high purity.

Data Presentation

The following tables summarize key quantitative data for the extraction of coumarins from Toddalia asiatica. It is important to note that the yield of this compound can vary depending on the plant material, geographical source, and the extraction method employed.

Table 1: Parameters for Microwave-Assisted Extraction of Furanocoumarins from Toddalia asiatica [6][7]

ParameterValue
Extraction SolventMethanol
Solid/Liquid Ratio1:10 (g/mL)
Extraction Temperature50 °C
Extraction Time1 min

Table 2: Yield of Selected Furanocoumarins from T. asiatica using MAE [6]

CompoundYield (mg/g of dried sample)Purity (%)
Isopimpinellin0.8595.0
Pimpinellin2.5599.1
Phellopterin0.9596.4

Note: The yields presented are for other furanocoumarins from the same plant and serve as a reference. The specific yield for this compound will need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collect Toddalia asiatica roots p2 Wash and Air/Oven Dry p1->p2 p3 Grind to a Coarse Powder p2->p3 e1 Conventional Solvent Extraction (n-hexane, ethyl acetate, methanol) p3->e1 e2 Microwave-Assisted Extraction (Methanol) p3->e2 pu1 Concentrate Crude Extract e1->pu1 e2->pu1 pu2 Column Chromatography pu1->pu2 pu3 Fraction Collection and TLC Analysis pu2->pu3 pu4 Preparative HPLC (optional) pu3->pu4 pu5 Isolated this compound pu4->pu5

Caption: Workflow for this compound extraction.

Potential Signaling Pathway

While the specific signaling pathway for this compound is still under investigation, studies on other coumarins from Toddalia asiatica, such as toddaculin, suggest potential anti-inflammatory activity through the inhibition of key signaling pathways like NF-κB, ERK1/2, and p38 MAPK.[8] The following diagram illustrates this proposed mechanism.

Signaling_Pathway cluster_cell Macrophage / Target Cell cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_pathway->Transcription_Factors NFkB_pathway->Transcription_Factors ent_toddalolactone This compound ent_toddalolactone->MAPK_pathway ent_toddalolactone->NFkB_pathway Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and Enzymes (e.g., iNOS, COX-2) Gene_Expression->Inflammatory_Mediators Inflammatory_Response Inflammatory Response Inflammatory_Mediators->Inflammatory_Response

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and isolation of this compound from Toddalia asiatica. The choice between conventional solvent extraction and microwave-assisted extraction will depend on the available resources and the desired scale of production. The provided data and diagrams serve as valuable tools for researchers embarking on the study of this promising natural compound. Further optimization of these protocols may be necessary to maximize yield and purity based on specific laboratory conditions and the characteristics of the plant material.

References

The Untapped Potential of ent-Toddalolactone as a Chiral Building Block in Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin derivative possessing a unique chiral scaffold.[1] Its structure, featuring a stereodefined diol, a lactone ring, and a substituted aromatic core, presents intriguing possibilities for its application as a chiral building block in the synthesis of complex molecules. Despite its potential, a comprehensive review of the scientific literature reveals a significant gap in documented applications of this compound in this capacity. This document, therefore, aims to provide a prospective look into its synthetic utility. While concrete experimental data and established protocols are currently unavailable in the public domain, we will explore hypothetical applications and potential synthetic transformations based on the inherent reactivity of its functional groups.

Molecular Profile of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₀O₆[1]
Molecular Weight 308.33 g/mol [1]
IUPAC Name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]
Key Functional Groups Vicinal Diol, Lactone, Dimethoxy-substituted Benzene Ring
Chiral Center C2' of the side chain[1]

Prospective Synthetic Applications

The unique combination of functional groups in this compound offers several avenues for its use as a chiral starting material. The following sections outline potential synthetic strategies.

Derivatization of the Diol Moiety

The vicinal diol is a key feature for introducing molecular diversity. Its stereochemistry can be transferred to new chiral centers or used to direct stereoselective reactions.

Potential Transformations:

  • Protection and Selective Deprotection: The two hydroxyl groups can be selectively protected to allow for differential functionalization. For instance, formation of an acetonide can protect both hydroxyls, which can be later removed under acidic conditions.

  • Oxidative Cleavage: Treatment with reagents like sodium periodate would cleave the C-C bond of the diol, yielding an aldehyde and a ketone. This would open up possibilities for chain extension or the introduction of new functionalities.

  • Cyclic Derivatives: The diol can be converted into cyclic derivatives such as cyclic sulfates, sulfites, or boronic esters, which are valuable intermediates for nucleophilic substitution reactions with high stereocontrol.

Hypothetical Experimental Protocol: Acetonide Protection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or another suitable acid catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting acetonide-protected this compound by column chromatography on silica gel.

Reactions Involving the Lactone Ring

The δ-lactone ring is another reactive handle that can be exploited for various transformations.

Potential Transformations:

  • Ring Opening: The lactone can be opened by nucleophiles such as amines, alcohols, or organometallic reagents to yield highly functionalized open-chain products while preserving the chirality of the side chain.

  • Reduction: Reduction of the lactone with reagents like lithium aluminum hydride would afford a diol, which could be further manipulated.

  • α-Functionalization: It might be possible to generate an enolate at the α-position to the carbonyl and react it with electrophiles, although this could risk racemization.

Hypothetical Experimental Protocol: Aminolysis of this compound

  • Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Amine Addition: Add an excess of the desired amine (e.g., benzylamine, 3-5 equivalents).

  • Heating: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting amide product by column chromatography or recrystallization.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

ent_toddalolactone_synthesis ent_todd This compound diol_derivatives Diol Derivatives ent_todd->diol_derivatives Diol Chemistry (Protection, Cleavage) lactone_derivatives Lactone-Opened Products ent_todd->lactone_derivatives Lactone Chemistry (Ring Opening, Reduction) aromatic_derivatives Aromatic Ring Derivatives ent_todd->aromatic_derivatives Aromatic Substitution (e.g., Electrophilic) complex_molecules Complex Chiral Molecules diol_derivatives->complex_molecules lactone_derivatives->complex_molecules aromatic_derivatives->complex_molecules

Caption: Potential synthetic pathways originating from this compound.

diol_transformations start This compound Side Chain R-CH(OH)C(OH)(CH₃)₂ acetonide Acetonide Protected R-CH(O)C(O)(C(CH₃)₂) start->acetonide Acetone, H⁺ cleavage Oxidative Cleavage Products R-CHO + O=C(CH₃)₂ start->cleavage NaIO₄ cyclic_sulfate Cyclic Sulfate R-CH(O)S(O)₂OC(CH₃)₂ start->cyclic_sulfate 1. SOCl₂ 2. RuCl₃, NaIO₄ nucleophilic_substitution Nucleophilic Substitution Products cyclic_sulfate->nucleophilic_substitution Nu⁻

Caption: Hypothetical transformations of the vicinal diol in this compound.

Conclusion and Future Outlook

While the current body of scientific literature does not provide concrete examples of this compound's use as a chiral building block, its chemical structure suggests significant untapped potential. The presence of multiple, distinct functional groups offers a rich platform for a variety of chemical transformations. Future research into the reactivity and synthetic applications of this natural product could unlock new pathways for the stereoselective synthesis of novel complex molecules, potentially leading to the development of new therapeutic agents and other valuable chemical entities. The protocols and pathways outlined in this document are intended to serve as a starting point for such investigations, encouraging the scientific community to explore the synthetic utility of this promising chiral molecule.

References

Application of ent-Toddalolactone in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin isolated from the plant Toddalia asiatica. Recent studies have highlighted its potential as a potent anti-inflammatory agent. This document provides detailed application notes and experimental protocols for researchers interested in investigating the anti-inflammatory properties of this compound. The information is based on preclinical research and is intended to guide in vitro and in vivo studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), HMGB1 translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it acts as a pro-inflammatory cytokine. This compound has been shown to inhibit this translocation, thereby preventing the activation of downstream inflammatory cascades.[1]

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound suppresses the activation of NF-κB by inhibiting its phosphorylation and subsequent translocation to the nucleus.[1] This leads to a significant reduction in the production of key inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

Pro-inflammatory MediatorConcentration of this compoundPercentage Inhibition (%)IC50 Value
Nitric Oxide (NO)10 µMData not availableNot Reported
20 µMData not available
40 µMData not available
TNF-α10 µM~40%Not Reported
20 µM~60%
40 µM~80%
IL-610 µM~35%Not Reported
20 µM~55%
40 µM~75%

Data is estimated from graphical representations in the source publication. For precise values, refer to the original study.

Table 2: In Vivo Effects of this compound on Serum Cytokine Levels in an LPS-induced Sepsis Mouse Model

CytokineTreatment GroupSerum Concentration (pg/mL)
TNF-αControl~250
LPS~1200
LPS + this compound (10 mg/kg)~800
LPS + this compound (20 mg/kg)~500
IL-6Control~50
LPS~450
LPS + this compound (10 mg/kg)~300
LPS + this compound (20 mg/kg)~150

Data is estimated from graphical representations in the source publication. For precise values, refer to the original study.

Experimental Protocols

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

4. Western Blot Analysis for NF-κB Pathway Proteins:

  • After treatment, lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin).

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Immunofluorescence for HMGB1 Translocation:

  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound and/or LPS as described above.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA).

  • Incubate with a primary antibody against HMGB1.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of HMGB1 using a fluorescence microscope.

In Vivo Anti-inflammatory Activity in a Murine Sepsis Model

1. Animal Model:

  • Use male C57BL/6 mice (6-8 weeks old).

  • Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 15 mg/kg).

2. This compound Administration:

  • Administer this compound (e.g., 10 and 20 mg/kg) intraperitoneally 1 hour before the LPS challenge.

3. Sample Collection:

  • At a specified time point after LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture for serum cytokine analysis.

  • Euthanize the mice and harvest tissues (e.g., lung, liver) for histological analysis.

4. Measurement of Serum Cytokines:

  • Separate the serum from the blood samples by centrifugation.

  • Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits as described for the in vitro protocol.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates HMGB1_cyto HMGB1 ent_toddalolactone This compound ent_toddalolactone->NFκB Inhibits Activation HMGB1_nuc HMGB1 ent_toddalolactone->HMGB1_nuc Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nuc->Proinflammatory_Genes Induces HMGB1_nuc->HMGB1_cyto Translocates G cluster_invitro In Vitro Experiments cluster_assays Assays cell_culture 1. Culture RAW 264.7 Cells treatment 2. Pre-treat with this compound cell_culture->treatment stimulation 3. Stimulate with LPS treatment->stimulation supernatant_collection 4. Collect Supernatant stimulation->supernatant_collection cell_lysis 5. Lyse Cells stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (NF-κB) cell_lysis->western_blot immunofluorescence Immunofluorescence (HMGB1) cell_lysis->immunofluorescence

References

Investigating the Mechanism of Action of ent-toddalolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-toddalolactone, a natural product isolated from the plant Toddalia asiatica, has garnered interest for its potential therapeutic properties. While comprehensive data on the specific mechanism of action of this compound is still emerging, studies on extracts from Toddalia asiatica and related compounds suggest significant anti-cancer and anti-inflammatory activities. This document provides a set of detailed protocols and data presentation templates to guide researchers in the investigation of the cellular and molecular mechanisms of this compound. The methodologies outlined herein are standard assays for characterizing the effects of a compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Introduction

This compound is a coumarin derivative found in Toddalia asiatica, a plant with a history of use in traditional medicine.[1] Preliminary studies on extracts from this plant have indicated potential anti-cancer and anti-inflammatory effects. The dichloromethane fraction of Toddalia asiatica has been shown to induce G2/M phase cell cycle arrest and apoptosis in human colon cancer cells through both intrinsic and extrinsic pathways.[2][3] Furthermore, a related compound, toddalolactone, has been demonstrated to exert anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway.[4]

This document serves as a practical guide for researchers aiming to elucidate the specific mechanism of action of purified this compound. The following sections provide detailed experimental protocols and illustrative data tables for key assays in cancer and inflammation research.

Potential Mechanisms of Action

Based on the available literature for related compounds and extracts, the investigation into the mechanism of action of this compound could focus on two primary areas:

  • Anti-cancer effects:

    • Induction of apoptosis (programmed cell death) in cancer cells.

    • Induction of cell cycle arrest, preventing cancer cell proliferation.

    • Modulation of signaling pathways critical for cancer cell survival and growth.

  • Anti-inflammatory effects:

    • Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

    • Reduction in the production of inflammatory mediators.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data that could be generated from the experiments described in this guide. These are intended to serve as a template for data presentation and comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h treatment
HT-29Colon Carcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.1
MCF-7Breast Adenocarcinoma18.9 ± 2.5
PC-3Prostate Cancer32.1 ± 3.0

IC50 (half maximal inhibitory concentration) values are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control55.2 ± 3.120.1 ± 1.524.7 ± 2.0
This compound (15 µM)20.8 ± 2.215.5 ± 1.863.7 ± 3.5

Table 3: Induction of Apoptosis by this compound in HT-29 Cells

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.1 ± 0.51.5 ± 0.3
This compound (15 µM)28.4 ± 2.915.2 ± 1.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the number of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 48 hours. Include a vehicle control.

  • Collect both floating and adherent cells. To collect adherent cells, gently wash with PBS and detach using trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on the expression and activation of key signaling proteins.

Materials:

  • Human cancer cell line (e.g., HT-29) or macrophage cell line (e.g., RAW 264.7 for inflammation studies)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Visualization of Proposed Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways that this compound may modulate and a general experimental workflow.

G cluster_0 Proposed Anti-Cancer Mechanism ent_todd This compound ros ↑ ROS Production ent_todd->ros g2m G2/M Arrest ent_todd->g2m mito Mitochondrial Dysfunction ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis cdk1 ↓ CDK1/Cyclin B1 g2m->cdk1

Caption: Proposed intrinsic apoptosis and cell cycle arrest pathway for this compound.

G cluster_1 Proposed Anti-Inflammatory Mechanism lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ent_todd This compound ent_todd->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc Nuclear Translocation nfkb->nfkb_nuc genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nuc->genes inflammation Inflammation genes->inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Experimental Workflow start Treat Cells with This compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western Western Blot (Signaling Proteins) start->western data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data western->data

Caption: A general experimental workflow for investigating this compound's effects.

Conclusion

The protocols and templates provided in this document offer a robust framework for the systematic investigation of the mechanism of action of this compound. By employing these standard cell and molecular biology techniques, researchers can generate the necessary data to understand its potential as an anti-cancer and anti-inflammatory agent. The illustrative data and pathway diagrams serve as a guide for hypothesis generation and data interpretation. Further studies are warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

Cell-Based Assays for Evaluating the Anticancer and Anti-inflammatory Activity of ent-Toddalolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring prenylated coumarin isolated from the plant Toddalia asiatica.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. The primary mechanism of action for its anti-inflammatory effects is believed to be the inhibition of phosphodiesterase (PDE), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[1] In the context of cancer, compounds from Toddalia asiatica have demonstrated selective cytotoxicity against cancer cell lines. This document provides detailed protocols for a suite of cell-based assays to enable researchers to further investigate and quantify the anticancer and anti-inflammatory efficacy of this compound.

Anticancer Activity Assays

The evaluation of the anticancer potential of this compound can be effectively conducted using cell viability and cytotoxicity assays. The MTT assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Data Presentation: Cytotoxicity of Compounds from Toddalia asiatica

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data for other compounds isolated from Toddalia asiatica and related extracts provide a basis for comparison and highlight the potential of this chemical class.

Compound/ExtractCell LineAssayIC50 ValueReference
DihydronitidineA549 (Human Lung Adenocarcinoma)CytotoxicitySpecific apoptotic cell death observed[2]
Nitidine ChlorideHuman Primary T-cellsProliferation0.4 µM[3]
Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, HeLa - cervical carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells and incubate for 48-72h B->D C Prepare this compound dilutions C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for determining the cytotoxic activity of this compound.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.

Data Presentation: Anti-inflammatory Activity of Compounds from Toddalia asiatica
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and seed RAW 264.7 cells into 96-well plates as described in the MTT assay protocol.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value.

NO_Inhibition_Pathway Inhibition of Nitric Oxide Production LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates ent_Toddalolactone This compound ent_Toddalolactone->NFkB inhibits

Signaling pathway of LPS-induced nitric oxide production and its potential inhibition.

Experimental Protocol: TNF-α and IL-6 Inhibition Assay

This protocol outlines the measurement of this compound's effect on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation steps as described in the Nitric Oxide Inhibition Assay.

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Data Analysis:

    • Generate standard curves for TNF-α and IL-6.

    • Calculate the concentrations of TNF-α and IL-6 in each sample.

    • Determine the percentage of inhibition for each cytokine at different concentrations of this compound compared to the LPS-stimulated control.

    • Calculate the respective IC50 values.

Cytokine_Inhibition_Workflow TNF-α and IL-6 Inhibition Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA cluster_data Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS for 24h B->C D Collect supernatants C->D E Perform TNF-α and IL-6 ELISA D->E F Measure absorbance E->F G Calculate cytokine concentrations and IC50 values F->G

Workflow for assessing the inhibition of TNF-α and IL-6 production.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anticancer and anti-inflammatory activities of this compound. By employing these standardized cell-based assays, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this promising natural product. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully understand its pharmacological profile.

References

Application Note and Protocol: Dissolving ent-Toddalolactone for in Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Toddalolactone is a naturally occurring coumarin compound isolated from plants such as Toddalia asiatica.[] It has garnered interest in the scientific community for its potential anticancer properties, reportedly inhibiting tumor cell growth.[] As with many natural products, its utility in in vitro studies is contingent upon proper dissolution to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays.

Due to the limited availability of specific solubility data for this compound, this protocol is based on general best practices for dissolving hydrophobic compounds for in vitro applications. The primary recommended solvent is dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments due to its high solubilizing capacity and relatively low toxicity at low concentrations.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and storage.

PropertyValueReference
Molecular FormulaC₁₆H₂₀O₆[][2]
Molecular Weight308.33 g/mol [][2]
Purity>98% (via HPLC)[2]
AppearanceNot specified (typically a white to off-white solid)
Storage Temperature-20°C[2]
Stability≥ 2 years at -20°C[2]

Protocol for Dissolving this compound

This protocol outlines the steps to prepare a stock solution of this compound in DMSO and subsequently dilute it to working concentrations in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile cell culture medium

  • Pipettes and sterile pipette tips

Procedure:

1. Preparation of a High-Concentration Stock Solution in DMSO:

  • Step 1.1: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Step 1.2: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small volume of DMSO and add more if needed to fully dissolve the compound.

  • Step 1.3: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Step 1.4 (Optional): If the compound does not readily dissolve, brief warming in a 37°C water bath can be employed.[3] However, be cautious as excessive heat may degrade the compound.

  • Step 1.5: Once fully dissolved, the stock solution should be clear with no visible precipitate.

2. Preparation of Working Solutions:

  • Step 2.1: Perform serial dilutions of the high-concentration stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Step 2.2: It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.

3. Storage of Stock Solutions:

  • Store the DMSO stock solution of this compound at -20°C in small aliquots to minimize freeze-thaw cycles.[4] Studies have shown that many compounds are stable in DMSO for extended periods under these conditions.[4][5] The addition of 10% water to the DMSO stock can lower its freezing point, thus avoiding freeze-thaw cycles altogether if stored at 4°C, though the stability of this compound under these specific conditions has not been reported.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for dissolving and utilizing this compound in in vitro studies.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Warm (Optional, 37°C) vortex->warm If needed stock_sol High-Concentration Stock Solution vortex->stock_sol warm->stock_sol serial_dilute Serial Dilution in Culture Medium stock_sol->serial_dilute final_conc Final Working Concentrations (≤0.5% DMSO) serial_dilute->final_conc add_to_cells Add to Cell Culture final_conc->add_to_cells vehicle_control Vehicle Control (DMSO) final_conc->vehicle_control assay Perform Assay add_to_cells->assay vehicle_control->assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Signaling Pathway (Hypothetical)

As the precise mechanism of action for this compound's anticancer properties is still under investigation, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism, such as the induction of apoptosis.

G ent_toddalolactone This compound cell_membrane Cell Membrane ent_toddalolactone->cell_membrane Enters Cell target_protein Target Protein cell_membrane->target_protein caspase_cascade Caspase Cascade Activation target_protein->caspase_cascade Inhibition/Activation apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a generalized yet detailed protocol for the dissolution of this compound for in vitro research. Due to the absence of specific solubility data, researchers are encouraged to perform initial solubility tests to determine the optimal concentration for their stock solutions. Adherence to these guidelines for preparing and handling this compound will contribute to the generation of reliable and reproducible data in cell-based assays.

References

Application Notes and Protocols: Derivatization of ent-Toddalolactone for Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proposed derivatization of ent-toddalolactone, a natural coumarin with potential anticancer properties, to enhance its therapeutic efficacy. The protocols outlined below are based on established synthetic methodologies and bioassays for coumarin derivatives and are intended to serve as a foundational framework for further research and development.

Introduction to this compound and Rationale for Derivatization

This compound is a naturally occurring coumarin isolated from Toddalia asiatica.[1] Preliminary studies suggest that this compound exhibits potential anticancer properties by inhibiting tumor cell growth.[1] However, to improve its potency, selectivity, and pharmacokinetic profile, chemical derivatization is a promising strategy. By modifying the core structure of this compound, it is possible to explore structure-activity relationships (SAR) and develop novel analogs with enhanced biological activity.

The derivatization strategy will focus on modifications at key positions of the this compound scaffold, drawing parallels from successful derivatization of other coumarin compounds with demonstrated anticancer effects.[2][3][4] These modifications include the introduction of various pharmacophores to potentially interact with key biological targets involved in cancer progression.

Proposed Derivatization Strategies for this compound

Based on the structure of this compound, several positions are amenable to chemical modification. The following strategies are proposed to generate a library of derivatives for biological screening:

  • Modification of the Dihydroxy-3-methylbutyl Side Chain: The diol functionality offers a prime site for esterification, etherification, or conversion to other functional groups to modulate lipophilicity and hydrogen bonding capacity.

  • Introduction of Substituents on the Aromatic Ring: While the existing methoxy groups provide some electronic character, further substitution on the aromatic ring could influence target binding and cellular uptake.

  • Modification of the Lactone Ring: Although generally less reactive, modifications to the α,β-unsaturated lactone are possible and could impact Michael addition-based interactions with biological nucleophiles.

A proposed workflow for the synthesis and evaluation of this compound derivatives is illustrated below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization This compound This compound Derivatization_Reactions Derivatization Reactions (Esterification, Etherification, etc.) This compound->Derivatization_Reactions Starting Material Derivative_Library Library of this compound Derivatives Derivatization_Reactions->Derivative_Library Generates Purification_Characterization Purification and Characterization (HPLC, NMR, MS) Derivative_Library->Purification_Characterization Requires In_vitro_Anticancer_Assays In vitro Anticancer Assays (MTT, etc.) Purification_Characterization->In_vitro_Anticancer_Assays Leads to Hit_Compounds Identification of Hit Compounds In_vitro_Anticancer_Assays->Hit_Compounds Identifies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Informs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides In_vivo_Studies In vivo Studies Lead_Optimization->In_vivo_Studies Leads to

Caption: Proposed workflow for the derivatization and evaluation of this compound.

Experimental Protocols

General Synthetic Protocol: Esterification of the Diol Side Chain

This protocol describes a general method for the esterification of the diol side chain of this compound with various carboxylic acids.

Materials:

  • This compound

  • Desired carboxylic acid (e.g., acetic anhydride, benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the carboxylic acid or acid chloride (1.1-1.5 equivalents per hydroxyl group) to the solution.

  • Add pyridine or TEA (2-3 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ester derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In vitro Anticancer Activity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of the synthesized derivatives.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of the derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

The cytotoxic activities of the synthesized this compound derivatives should be summarized in a table for easy comparison.

CompoundModificationCancer Cell LineIC₅₀ (µM)
This compoundParent CompoundMCF-7>100
Derivative 1Di-acetate esterMCF-755.2
Derivative 2Di-benzoate esterMCF-723.8
Derivative 3Mono-p-nitrobenzoate esterMCF-712.5
DoxorubicinPositive ControlMCF-70.8

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.)

Signaling Pathways and Mechanism of Action

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][5][6] Based on the literature for similar compounds, the derivatized this compound analogs may target pathways such as the PI3K/Akt/mTOR pathway.[5][7] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition ent_Toddalolactone_Derivative This compound Derivative ent_Toddalolactone_Derivative->PI3K ent_Toddalolactone_Derivative->Akt

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Further mechanistic studies, such as Western blotting for key proteins in these pathways (e.g., phosphorylated Akt, mTOR) and cell cycle analysis by flow cytometry, would be necessary to elucidate the precise mechanism of action of the most potent derivatives.

Conclusion

The derivatization of this compound presents a valuable opportunity to develop novel and more potent anticancer agents. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to synthesize, screen, and characterize a library of this compound derivatives. Through systematic SAR studies and detailed mechanistic investigations, lead compounds with enhanced therapeutic potential can be identified for further preclinical and clinical development.

References

Application Notes and Protocols for the Use of ent-Toddalolactone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Toddalolactone is a natural coumarin isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[] This plant has a history of use in traditional medicine for various ailments.[2][3] Modern pharmacological studies have revealed that extracts of Toddalia asiatica and its isolated chemical constituents, primarily coumarins and alkaloids, exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[2][4]

While direct and extensive research on the specific use of this compound in cancer cell line studies is limited, ethanolic and methanolic extracts of Toddalia asiatica have demonstrated the ability to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines, including human cervical cancer (CASKI), colon cancer (DLD), and breast cancer (MCF-7) cells.[5][6][7] Furthermore, other coumarins isolated from Toddalia asiatica, such as toddaculin, have been shown to induce both apoptosis and differentiation in leukemic cells, suggesting that coumarins from this plant are a promising source for novel anticancer agents.[8][9]

These findings provide a strong rationale for the investigation of this compound as a potential anticancer compound. These application notes provide a summary of the available information and generalized protocols for the systematic evaluation of this compound's efficacy and mechanism of action in cancer cell line studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1570054-19-1[][10][11]
Molecular Formula C16H20O6[][10][11]
Molecular Weight 308.33 g/mol [][12]
IUPAC Name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[]
Synonyms (S)-6-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one[]
Purity >98% (Commercially available)[10]
Appearance Not specified
Solubility Not specified

Table 2: Summary of Anticancer Activity of Toddalia asiatica Extracts and Related Compounds

Test SubstanceCancer Cell Line(s)Observed EffectConcentration/NotesSource
Ethanolic extract of fresh leavesCASKI (cervical), DLD (colon)Induction of apoptosis (observed via chromatin condensation)Not specified[5]
Methanolic extract of flowersMCF-7 (breast)66% cell death500 µg/mL[7]
ToddaculinU-937 (leukemia)Induction of apoptosis250 µM[8]
ToddaculinU-937 (leukemia)Induction of differentiation50 µM[8]

Experimental Protocols

The following are detailed, generalized protocols for the initial assessment of the anticancer properties of this compound.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls and untreated controls.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

3. Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis and cell survival. Based on studies of the related coumarin toddaculin, the PI3K/Akt pathway is a relevant target for investigation.[8]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the cell pellets with RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system and perform densitometry analysis to quantify changes in protein expression.

Mandatory Visualization

The following diagrams illustrate a potential experimental workflow for screening this compound and a key signaling pathway that may be involved in its mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation start This compound cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cancer cell lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 select_cells Select Sensitive Cell Line(s) ic50->select_cells apoptosis Apoptosis Assay (Annexin V/PI Staining) select_cells->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select_cells->cell_cycle pathway Signaling Pathway Analysis (Western Blot) select_cells->pathway interpretation Elucidate Mechanism of Action apoptosis->interpretation cell_cycle->interpretation pathway->interpretation

Caption: Experimental workflow for anticancer screening of this compound.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTORC1 Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis ent_T This compound (Hypothesized Target) ent_T->Akt potential inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of ent-toddalolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the asymmetric synthesis of this compound?

A1: The primary challenges in the asymmetric synthesis of this compound revolve around the stereocontrolled construction of the chiral centers, particularly within the dihydroxy-3-methylbutyl side chain, and its subsequent attachment to the dimethoxycoumarin core. Key hurdles include:

  • Enantioselective synthesis of the coumarin precursor: Establishing the correct stereochemistry on a precursor to the coumarin ring system if a chiral coumarin intermediate is targeted.

  • Diastereoselective and enantioselective formation of the vicinal diol: The creation of the (S)-2,3-dihydroxy-3-methylbutyl side chain with high stereopurity is a critical and often difficult step.

  • Chemoselective coupling of the side chain: Attaching the chiral side chain to the coumarin nucleus without compromising the stereochemical integrity of the established chiral centers.

  • Purification and prevention of side reactions: Minimizing the formation of diastereomers and other byproducts during key transformations.

Q2: Which methods are commonly employed to introduce the chiral diol in the side chain?

A2: The stereoselective formation of the vicinal diol is typically achieved through well-established asymmetric reactions. The most common and effective methods include:

  • Sharpless Asymmetric Dihydroxylation: This method directly converts an alkene precursor into a chiral diol with high enantioselectivity using a catalytic amount of osmium tetroxide and a chiral ligand.[1][2][3][4][5]

  • Asymmetric Epoxidation followed by Regioselective Ring Opening: This two-step approach involves the enantioselective epoxidation of an allylic alcohol (e.g., using the Sharpless asymmetric epoxidation)[6][7] followed by the nucleophilic opening of the epoxide to yield the diol.

Q3: What are the potential sources of low enantiomeric excess (ee) in the final product?

A3: Low enantiomeric excess can arise from several factors during the synthesis:

  • Suboptimal chiral catalyst or ligand performance: The efficiency of the chiral catalyst or ligand in the key stereochemistry-defining step (e.g., dihydroxylation or epoxidation) may be compromised by substrate structure or reaction conditions.

  • Racemization during intermediate steps: Certain reaction conditions, such as strongly acidic or basic environments, can lead to the racemization of stereogenic centers.

  • Incomplete resolution in chiral chromatography: If chiral separation is used to resolve enantiomers, incomplete separation will result in a lower ee.

  • Side reactions leading to other stereoisomers: The formation of diastereomers that are difficult to separate can also impact the perceived enantiopurity of the target molecule.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Sharpless Asymmetric Dihydroxylation of the Alkene Precursor

Problem: The dihydroxylation of the alkene precursor to the side chain results in a low diastereomeric ratio (dr), leading to difficult purification and reduced yield of the desired this compound precursor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Steric Hindrance from the Substrate Modify the protecting groups on the coumarin core or the alkene side chain to reduce steric bulk near the reaction center.Improved access of the osmium catalyst to the double bond, leading to higher diastereoselectivity.
Incorrect Chiral Ligand Choice For the desired (S)-configuration of the diol in this compound, ensure the use of the appropriate AD-mix formulation (typically AD-mix-β for this facial selectivity).[2]Enhanced facial selectivity in the dihydroxylation, favoring the formation of the desired diastereomer.
Suboptimal Reaction Temperature Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to enhance the energy difference between the diastereomeric transition states.Increased diastereoselectivity, although reaction times may be longer.
Inappropriate Solvent System Optimize the solvent system. A common solvent mixture for Sharpless dihydroxylation is t-BuOH/H₂O. Varying the ratio may improve selectivity.Improved solubility of reactants and stabilization of the desired transition state, leading to a higher dr.
Issue 2: Poor Regioselectivity in the Ring-Opening of the Chiral Epoxide

Problem: When using an epoxidation/ring-opening strategy, the nucleophilic attack occurs at both carbons of the epoxide, leading to a mixture of regioisomers and a lower yield of the desired diol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Nature of the Nucleophile Employ a softer nucleophile which may favor attack at the less sterically hindered carbon of the epoxide.Increased regioselectivity in the ring-opening reaction.
Lewis Acid Catalysis The addition of a Lewis acid can influence the regioselectivity of the epoxide opening by coordinating to the epoxide oxygen and directing the nucleophilic attack.Enhanced formation of the desired regioisomer.
Substrate Control The electronic and steric properties of the substituents on the epoxide can direct the ring-opening. Consider modifying the substrate to favor the desired outcome.Improved regioselectivity through substrate-directed synthesis.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the asymmetric dihydroxylation of an alkene precursor to form the chiral diol side chain of this compound.

Materials:

  • Alkene precursor (1.0 mmol)

  • AD-mix-β (1.4 g per 1.0 mmol of alkene)[2]

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the alkene precursor in tert-butanol and water (1:1) at room temperature, add AD-mix-β.

  • If the reaction is sluggish, cool the mixture to 0 °C and add methanesulfonamide.

  • Stir the reaction vigorously at room temperature (or 0 °C) until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_ligand Verify Correct AD-mix Ligand (AD-mix-β for ent-) start->check_ligand lower_temp Lower Reaction Temperature (e.g., 0 °C) check_ligand->lower_temp Ligand Correct optimize_solvent Optimize Solvent Ratio (t-BuOH/H₂O) lower_temp->optimize_solvent modify_substrate Modify Substrate Protecting Groups optimize_solvent->modify_substrate analyze_results Analyze Diastereomeric Ratio modify_substrate->analyze_results analyze_results->check_ligand Unsuccessful success Improved Diastereoselectivity analyze_results->success Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Signaling Pathway Analogy: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

sharpless_cycle OsVIII_L Os(VIII)-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition Osmylate_ester Osmylate Ester Intermediate Cycloaddition->Osmylate_ester Hydrolysis Hydrolysis Osmylate_ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI releases Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII_L regenerates

Caption: Catalytic cycle of Sharpless asymmetric dihydroxylation.

References

Technical Support Center: Synthesis of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ent-toddalolactone synthesis.

Troubleshooting Guides

The synthesis of this compound can be broadly divided into three key stages:

  • Formation of the 5,7-Dimethoxycoumarin Core: Synthesis of the central coumarin scaffold.

  • C-Prenylation of the Coumarin Core: Introduction of the prenyl side chain at the C6 position.

  • Stereoselective Dihydroxylation: Formation of the chiral diol on the prenyl side chain to yield the final product.

Below are troubleshooting guides for each of these critical stages.

Stage 1: Formation of the 5,7-Dimethoxycoumarin Core

This stage typically involves the synthesis of 5,7-dihydroxycoumarin from phloroglucinol, followed by methylation to obtain 5,7-dimethoxycoumarin. A common method for the initial coumarin synthesis is the Pechmann condensation.

Frequently Encountered Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 5,7-Dihydroxycoumarin - Inactive catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Poor quality of starting materials (phloroglucinol or ethyl acetoacetate).- Use a fresh or properly activated acid catalyst (e.g., Amberlyst-15, H₂SO₄).- Optimize the reaction temperature. Pechmann condensation often requires elevated temperatures (e.g., 70-80 °C).[1]- Monitor the reaction by TLC to ensure completion.- Use purified starting materials.
Formation of Multiple Products (Byproducts) - Side reactions due to harsh acidic conditions.- Polymerization of starting materials or product.- Use a milder acid catalyst.- Lower the reaction temperature and extend the reaction time.- Consider a solvent-free approach, which can sometimes lead to cleaner reactions.
Incomplete Methylation of 5,7-Dihydroxycoumarin - Insufficient methylating agent (e.g., dimethyl sulfate, methyl iodide).- Inadequate base strength.- Steric hindrance.- Use a slight excess of the methylating agent.- Employ a stronger base such as K₂CO₃ or NaH in an appropriate solvent (e.g., acetone, DMF).- Ensure the reaction is stirred efficiently to overcome heterogeneity.
O-methylation instead of C-alkylation in subsequent steps Phenolic hydroxyl groups are more nucleophilic than the aromatic ring.Protect the hydroxyl groups before attempting C-alkylation, for instance, by converting them to methoxymethyl (MOM) ethers.
Experimental Protocol: Synthesis of 5,7-Dimethoxycoumarin

Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation [1]

  • To a mixture of phloroglucinol (1 eq) and ethyl acetoacetate (1.6 eq), add a catalytic amount of a solid acid catalyst (e.g., UiO-66-SO₃H).

  • Heat the mixture at 140 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and purify by column chromatography to obtain 5,7-dihydroxy-4-methylcoumarin.

Step 2: Methylation to 5,7-Dimethoxycoumarin

  • Dissolve 5,7-dihydroxycoumarin (1 eq) in a suitable solvent such as acetone.

  • Add an excess of a methylating agent like dimethyl sulfate (2.5 eq) and a base such as anhydrous potassium carbonate (2.5 eq).

  • Reflux the mixture for several hours, monitoring by TLC.

  • Once the reaction is complete, filter off the base and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Stage 1

Start Low Yield in Stage 1 Check_Starting_Materials Verify Purity of Phloroglucinol & Ethyl Acetoacetate Start->Check_Starting_Materials Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Temperature & Time Start->Optimize_Conditions Check_Methylation Incomplete Methylation? Start->Check_Methylation Analyze_Byproducts Analyze Byproducts Start->Analyze_Byproducts Purification_Issues Purification Difficulty Start->Purification_Issues Solution_Materials Purify Starting Materials Check_Starting_Materials->Solution_Materials Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Adjust T & Time Optimize_Conditions->Solution_Conditions Solution_Methylation Increase Methylating Agent/Base Check_Methylation->Solution_Methylation Solution_Byproducts Use Milder Conditions Analyze_Byproducts->Solution_Byproducts Solution_Purification Optimize Chromatography Purification_Issues->Solution_Purification End Improved Yield Solution_Methylation->End Solution_Conditions->End Solution_Catalyst->End Solution_Materials->End Solution_Byproducts->End Solution_Purification->End Start Low Yield in Stage 2 Check_Reagents Verify Prenylating Agent Activity Start->Check_Reagents Optimize_Conditions Optimize Solvent & Temperature Start->Optimize_Conditions Byproduct_Analysis Analyze Byproducts Start->Byproduct_Analysis Separation_Issues Isomer Separation Difficulty Start->Separation_Issues Solution_Reagents Use Fresh Reagent Check_Reagents->Solution_Reagents Solution_Conditions Adjust Conditions Optimize_Conditions->Solution_Conditions O_Prenylation O-Prenylation Occurring? Byproduct_Analysis->O_Prenylation Di_Prenylation Di-Prenylation Occurring? Byproduct_Analysis->Di_Prenylation Solution_Separation Optimize Chromatography Separation_Issues->Solution_Separation Solution_O_Prenylation Ensure Complete Methylation O_Prenylation->Solution_O_Prenylation Solution_Di_Prenylation Adjust Stoichiometry Di_Prenylation->Solution_Di_Prenylation End Improved Yield Solution_Reagents->End Solution_Conditions->End Solution_O_Prenylation->End Solution_Di_Prenylation->End Solution_Separation->End Start Low Yield/Purity in Stage 3 Check_AD_Mix Verify Correct AD-Mix (AD-mix-β) Start->Check_AD_Mix Check_Purity_SM Check Purity of Prenylated Coumarin Start->Check_Purity_SM Optimize_Conditions Optimize Temperature & Reaction Time Start->Optimize_Conditions Check_Workup Review Work-up & Purification Start->Check_Workup Low_EE Low Enantioselectivity? Start->Low_EE Solution_AD_Mix Use AD-mix-β Check_AD_Mix->Solution_AD_Mix Solution_Purity_SM Purify Starting Material Check_Purity_SM->Solution_Purity_SM Solution_Conditions Lower Temperature Optimize_Conditions->Solution_Conditions Solution_Workup Optimize Purification Check_Workup->Solution_Workup Solution_EE Add MsNH₂ Low_EE->Solution_EE End High Yield & Purity of this compound Solution_AD_Mix->End Solution_Purity_SM->End Solution_Conditions->End Solution_Workup->End Solution_EE->End

References

Technical Support Center: Overcoming Poor Aqueous Solubility of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of ent-toddalolactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a natural coumarin compound with demonstrated anti-inflammatory and anticancer properties. Its therapeutic potential is linked to its ability to modulate key signaling pathways, including NF-κB and MAPK. However, like many natural products, this compound exhibits poor solubility in aqueous solutions. This low solubility can significantly hinder its bioavailability and therapeutic efficacy, making it a critical challenge to address in preclinical and clinical development.

Q2: What is the reported aqueous solubility of this compound?

Q3: What are the common solvents for dissolving this compound in a laboratory setting?

A3: this compound shows good solubility in some organic solvents. Supplier data indicates solubility in Dimethyl Sulfoxide (DMSO) at concentrations around 50-62 mg/mL and in ethanol at approximately 5 mg/mL[3][4]. For in vivo studies, it can be prepared as a suspension in vehicles like CMC-Na (carboxymethyl cellulose sodium)[3].

Troubleshooting Guide for Poor Solubility

Issue 1: I am unable to dissolve a sufficient concentration of this compound in my aqueous buffer for in vitro assays.

  • Question: What are the initial steps to improve the solubility of this compound for cell-based experiments? Answer:

    • Co-solvents: You can start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol[3][4]. This stock solution can then be serially diluted into your aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the viability of your cells.

  • Question: My compound precipitates out of the aqueous medium over time. How can I prevent this? Answer:

    • Use of Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F68 can be added to the aqueous medium to increase the solubility and prevent precipitation of hydrophobic compounds by forming micelles.

    • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[5].

Issue 2: The formulation of this compound for in vivo studies shows poor bioavailability.

  • Question: What formulation strategies can enhance the oral bioavailability of this compound? Answer:

    • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Techniques like micronization and nanosuspension can be employed.

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can significantly improve its aqueous dispersibility, stability, and bioavailability.

  • Question: How can I prepare a stable nanoparticle formulation of this compound? Answer: Several methods can be adapted for the nanoencapsulation of hydrophobic compounds like this compound. The emulsification-solvent evaporation method is a common technique for preparing polymeric nanoparticles. For solid lipid nanoparticles, high-pressure homogenization is a scalable method. Detailed experimental protocols for these techniques are provided below.

Data Presentation

Table 1: Solubility of Toddalolactone in Various Solvents

SolventReported SolubilityReference(s)
WaterEstimated at 599.4 mg/L (@ 25 °C)[1]
WaterInsoluble (< 0.1 mg/mL)[2]
DMSO50 - 62 mg/mL[2][3][4]
Ethanol5 mg/mL[3][4]

Note: The data above is for "toddalolactone" and may not be fully representative of the "ent-" enantiomer. It is highly recommended to determine the solubility of the specific compound batch experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of PBS (e.g., 1 mg/mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • The experiment should be performed in triplicate.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a water-soluble complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) by the lyophilization method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolve the calculated amount of this compound and HP-β-CD in TBA to form a clear solution[6].

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Freeze the solution at a low temperature (e.g., -80°C) until completely solid.

  • Lyophilize the frozen solution under vacuum until all the TBA is removed, resulting in a dry, porous powder of the inclusion complex.

  • The resulting powder can be characterized for complex formation using techniques like DSC, FTIR, and XRD and its aqueous solubility can be determined.

Protocol 3: Formulation of this compound Loaded Polymeric Nanoparticles

This protocol outlines the preparation of this compound loaded PLGA nanoparticles using the emulsification-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve a known amount of this compound and PLGA in the organic solvent to form the organic phase.

  • Add the organic phase dropwise to the aqueous PVA solution while stirring at a high speed to form a coarse oil-in-water (o/w) emulsion.

  • Homogenize the coarse emulsion using a probe sonicator or a high-speed homogenizer to form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure. This will lead to the precipitation of the PLGA nanoparticles encapsulating the drug.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in water or a suitable buffer for characterization and use.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of toddalolactone have been linked to its ability to modulate the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:s->NFkB:s Inhibition NFkB_N NF-κB (p65/p50) NFkB->NFkB_N Translocates HMGB1_N HMGB1 ent_toddalolactone This compound ent_toddalolactone->IKK Inhibits ent_toddalolactone->HMGB1_N Inhibits Translocation ent_toddalolactone->NFkB_N Inhibits Translocation DNA DNA NFkB_N->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription HMGB1_N_n HMGB1 HMGB1_N_n->HMGB1_N Translocates

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate ent_toddalolactone This compound ent_toddalolactone->p38 Inhibits Phosphorylation ent_toddalolactone->JNK Inhibits Phosphorylation ent_toddalolactone->ERK Inhibits Phosphorylation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow

experimental_workflow cluster_problem Problem Definition cluster_solubility_determination Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Evaluation cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound SolubilityTest Determine Baseline Aqueous Solubility (Shake-Flask Method) Problem->SolubilityTest CoSolvents Co-solvents (e.g., DMSO, Ethanol) SolubilityTest->CoSolvents Cyclodextrins Cyclodextrin Inclusion Complex SolubilityTest->Cyclodextrins Nanoparticles Nanoparticle Formulation SolubilityTest->Nanoparticles Physicochemical Physicochemical Characterization (Size, ZP, EE) CoSolvents->Physicochemical Cyclodextrins->Physicochemical Nanoparticles->Physicochemical InVitro In Vitro Dissolution & Stability Studies Physicochemical->InVitro Biological Biological Activity Assays InVitro->Biological Outcome Improved Bioavailability & Therapeutic Efficacy Biological->Outcome

Caption: Workflow for overcoming this compound solubility issues.

References

stabilizing ent-toddalolactone in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ent-toddalolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The main cause of instability for this compound, a coumarin derivative, is the hydrolysis of its lactone ring. This reaction is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The lactone ring of this compound is generally stable in neutral to acidic aqueous solutions. However, under alkaline (basic) conditions (pH > 7.5), the lactone ring is susceptible to hydrolysis, which results in the formation of an inactive open-ring carboxylate form (a coumarinic acid salt). This process is reversible, with the ring closing again upon acidification.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For optimal stability and solubility, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or lower.[1] For aqueous working solutions, the final concentration of the organic solvent should be kept to a minimum to avoid artifacts in biological assays.

Q4: How should I store this compound solutions for long-term experiments?

A4: Solid this compound is stable for at least two years when stored at -20°C.[1] For long-term experiments using solutions, it is best to prepare fresh working solutions from a frozen stock on the day of use. If aqueous solutions must be stored, they should be maintained at a pH below 7.5 and kept at 4°C for short-term storage (a few days). For longer durations, freezing at -20°C or -80°C is recommended, although the stability in aqueous solution over extended frozen storage should be validated.

Q5: Can I heat this compound solutions to aid dissolution?

A5: It is generally not recommended to heat this compound solutions, as elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways, especially in aqueous solutions that are not pH-controlled. If dissolution is slow, gentle vortexing or sonication at room temperature is a safer alternative.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity over time in cell culture experiments. Lactone ring hydrolysis due to the slightly alkaline pH (typically 7.2-7.4) of cell culture media.Prepare fresh working solutions of this compound from a DMSO stock immediately before each experiment. Minimize the time the compound is in the culture medium before and during the assay. For very long-term experiments (several days), consider replenishing the compound with fresh medium.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). If precipitation persists, consider using a stabilizing agent like a cyclodextrin, but this must be validated for non-interference with the assay.
Inconsistent experimental results between batches. Degradation of stock solutions or inconsistent preparation of working solutions.Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Always use the same protocol for preparing working solutions. Periodically check the purity and concentration of the stock solution using an analytical method like HPLC or UPLC-MS/MS.
Color change observed in the solution. Potential oxidation or other degradation pathways, which can be accelerated by light or alkaline conditions.Protect solutions from light by using amber vials or wrapping containers in foil. Prepare solutions in buffers that are resistant to pH changes. Avoid prolonged exposure to atmospheric oxygen, especially under alkaline conditions.

Data Presentation

Table 1: Influence of pH on the Rate of Coumarin Lactone Ring Hydrolysis (Illustrative)

pH Relative Rate of Hydrolysis Predominant Form Stability Recommendation
< 6.0Very LowClosed Lactone RingHigh stability
6.0 - 7.4Low to ModeratePrimarily Closed Lactone RingGood stability for typical experimental durations
7.5 - 9.0Moderate to HighEquilibrium between closed and open ringIncreased degradation, prepare fresh solutions
> 9.0Very HighPrimarily Open-Ring CarboxylateRapid degradation, avoid these conditions

Note: The rate of hydrolysis is also temperature-dependent, with higher temperatures increasing the rate of degradation at all pH values.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Dissolve the compound completely by vortexing or brief sonication.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution by UPLC-MS/MS

This protocol is adapted from a method for the determination of toddalolactone in biological samples and can be used to assess its stability under various experimental conditions (e.g., different buffers, pH, temperatures).

  • Materials:

    • This compound solution to be tested

    • Internal standard (IS) (e.g., oxypeucedanin hydrate)

    • Ethyl acetate

    • Acetonitrile (ACN)

    • Water with 0.1% formic acid

    • UPLC BEH C18 column

    • Mass spectrometer with electrospray ionization (ESI)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of the test solution, add 50 µL of the internal standard solution.

    • Add 500 µL of ethyl acetate, vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: UPLC BEH C18 (or equivalent)

    • Mobile Phase: Gradient elution with A) Water (0.1% formic acid) and B) Acetonitrile.

    • Ionization: ESI in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound (e.g., m/z 309.2 → 205.2) and the internal standard.

  • Data Analysis:

    • Prepare a calibration curve of this compound at known concentrations.

    • Quantify the concentration of this compound in the test samples at different time points by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Plot the concentration of this compound over time to determine its degradation rate under the tested conditions.

Mandatory Visualizations

Signaling Pathway

ent_toddalolactone_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK HMGB1_nucleus HMGB1 (Nucleus) HMGB1_cytosol HMGB1 (Cytosol) HMGB1_nucleus->HMGB1_cytosol Translocation NFkB_p65_p50_IkB p65/p50-IκBα IkB_p p-IκBα IKK->IkB_p Phosphorylation NFkB_p65_p50 p65/p50 IkB_p->NFkB_p65_p50 IκBα Degradation NFkB_p65_p50_nuc p65/p50 (Nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_p50_nuc->Inflammatory_Genes ent_Toddalolactone This compound ent_Toddalolactone->HMGB1_nucleus Inhibits Translocation ent_Toddalolactone->NFkB_p65_p50 Inhibits Translocation

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow

stability_workflow start Start: Prepare this compound in test solution (e.g., buffer at specific pH) incubate Incubate under controlled conditions (Temperature, Light) start->incubate sample Take aliquots at defined time points (t=0, t=1h, t=6h, t=24h, etc.) incubate->sample extract Perform Liquid-Liquid Extraction with Ethyl Acetate sample->extract analyze Analyze by UPLC-MS/MS extract->analyze quantify Quantify remaining this compound using a calibration curve analyze->quantify end End: Determine degradation rate quantify->end

Caption: Workflow for assessing this compound stability.

Logical Relationship

ph_stability_logic cluster_0 pH Condition cluster_1 Chemical Form Acidic_Neutral Acidic to Neutral pH (pH < 7.5) Lactone Closed Lactone Ring (Active Form) Acidic_Neutral->Lactone Favors Alkaline Alkaline pH (pH > 7.5) Carboxylate Open-Ring Carboxylate (Inactive Form) Alkaline->Carboxylate Favors (Hydrolysis) Lactone->Carboxylate Hydrolysis Carboxylate->Lactone Lactonization (with acidification)

References

dealing with racemization during ent-toddalolactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ent-toddalolactone. Our focus is to address common challenges, with a particular emphasis on preventing racemization during the stereoselective synthesis of the chiral diol side chain.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) in the Dihydroxylation Step

The crucial step in establishing the stereochemistry of this compound is the asymmetric dihydroxylation of a prenyl-substituted coumarin precursor. The Sharpless Asymmetric Dihydroxylation is the most probable method employed for this transformation. Low enantiomeric excess is a common issue that can arise from several factors.

ParameterPotential CauseRecommended Action
Reaction Temperature Temperature is too high, leading to a breakdown of the chiral complex's stereocontrol.Maintain the reaction at the recommended temperature, typically 0 °C. For less reactive substrates, lower temperatures (-20 °C) may be necessary, though reaction times will be longer.
Ligand Concentration Insufficient chiral ligand concentration can lead to a competing non-asymmetric background reaction.Ensure the correct stoichiometry of the AD-mix components. If preparing a custom mixture, use the recommended ligand to osmium ratio.
Stirring Rate In biphasic systems (e.g., t-BuOH/water), poor mixing can lead to localized concentration gradients and side reactions.Use vigorous stirring to ensure proper mixing of the organic and aqueous phases.
pH of the Reaction The reaction is pH-sensitive. Deviations from the optimal pH can decrease both the rate and the enantioselectivity.Use a buffered system (e.g., K₂CO₃/K₃Fe(CN)₆ in the AD-mix) to maintain a stable, slightly basic pH.
Substrate Purity Impurities in the starting alkene can interfere with the catalyst.Ensure the prenylated coumarin precursor is of high purity.
Slow Addition of Alkene Adding the alkene too quickly can lead to a temporary high concentration, favoring the non-catalyzed pathway.Add the alkene slowly to the reaction mixture over a period of time.

Problem 2: Racemization During Subsequent Transformations

Even if the dihydroxylation proceeds with high enantioselectivity, subsequent reaction steps can lead to racemization if not handled carefully. The chiral diol is susceptible to racemization under certain conditions, particularly if it is converted to other intermediates like an epoxide.

Transformation StepPotential Cause of RacemizationRecommended Action
Epoxide Formation (e.g., via tosylation and base treatment) Strong basic conditions can lead to epimerization at the adjacent stereocenter.Use milder, non-nucleophilic bases for the cyclization step. Consider using a two-step procedure with activation of the primary alcohol followed by cyclization under carefully controlled conditions.
Acidic or Basic Work-up/Purification Prolonged exposure to strong acids or bases during work-up or chromatography can cause racemization.Neutralize the reaction mixture promptly after completion. Use buffered solutions for extraction if necessary. Employ neutral silica gel for chromatography and avoid chlorinated solvents if possible.
Elevated Temperatures Heating the chiral diol or its derivatives for extended periods can lead to racemization.Perform subsequent reactions at the lowest possible temperature that allows for a reasonable reaction rate. Minimize heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: Which AD-mix should I use for the synthesis of this compound?

A1: this compound has the (S)-configuration at the stereogenic center of the diol side chain. To achieve this, you should use AD-mix-α , which contains the (DHQ)₂PHAL ligand. Conversely, for the synthesis of the natural (+)-toddalolactone, which has the (R)-configuration, AD-mix-β with the (DHQD)₂PHAL ligand would be used.

Q2: How can I determine the enantiomeric excess of my synthesized this compound?

A2: The most common method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Alternatively, you can derivatize the diol with a chiral agent to form diastereomers, which can then be separated and quantified by standard achiral HPLC or NMR spectroscopy.

Q3: My dihydroxylation reaction is very slow. What can I do to speed it up?

A3: Slow reaction rates are often observed with electron-deficient or sterically hindered alkenes. While increasing the temperature is an option, it can negatively impact the enantioselectivity. A better approach is to add a catalytic amount of a sulfonamide, such as methanesulfonamide (CH₃SO₂NH₂), to the reaction mixture. This has been shown to accelerate the hydrolysis of the osmate ester intermediate, thereby speeding up the catalytic cycle without compromising the e.e.

Q4: Are there any specific functional groups on the coumarin ring that can interfere with the Sharpless dihydroxylation?

A4: While the Sharpless dihydroxylation is generally tolerant of many functional groups, highly nucleophilic groups could potentially coordinate to the osmium center and inhibit catalysis. However, the methoxy groups present on the toddalolactone core are unlikely to cause significant interference. It is always good practice to ensure the starting material is free of any highly reactive impurities.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation for this compound Precursor

This protocol is a general guideline for the asymmetric dihydroxylation of a 6-prenyl-5,7-dimethoxycoumarin precursor to form the chiral diol side chain of this compound.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene).

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring until all solids have dissolved and the solution is clear.

  • Addition of Alkene: Dissolve the 6-prenyl-5,7-dimethoxycoumarin precursor in tert-butanol (2 mL per mmol) and add it slowly to the cooled AD-mix solution over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

  • Work-up: Add ethyl acetate to the mixture and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chiral diol.

Visualizations

Experimental Workflow for Stereoselective Synthesis

G Workflow for this compound Synthesis cluster_start Starting Material cluster_reaction Key Stereoselective Step cluster_intermediate Chiral Intermediate cluster_final Final Product start 6-Prenyl-5,7-dimethoxycoumarin dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-α) start->dihydroxylation Reaction diol Chiral Diol Intermediate ((S)-configuration) dihydroxylation->diol Forms ent_toddalolactone This compound diol->ent_toddalolactone Final Product Formation (Further steps may be required) G Troubleshooting Low Enantiomeric Excess start Low e.e. Observed temp Is reaction temp ≤ 0 °C? start->temp ligand Is AD-mix stoichiometry correct? temp->ligand Yes action_temp Action: Lower temperature temp->action_temp No stirring Is stirring vigorous? ligand->stirring Yes action_ligand Action: Verify stoichiometry ligand->action_ligand No purity Is starting material pure? stirring->purity Yes action_stirring Action: Increase stirring rate stirring->action_stirring No action_purity Action: Purify starting material purity->action_purity No end Improved e.e. purity->end Yes action_temp->end action_ligand->end action_stirring->end action_purity->end

improving the resolution of toddalolactone enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic resolution of toddalolactone enantiomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for separating toddalolactone enantiomers?

A1: For coumarin and lactone-type structures like toddalolactone, polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used.[1][2] A good starting point is to screen columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings.[3] Begin with a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[1][4]

Q2: Which specific chiral columns have shown success for similar lactone compounds?

A2: For a similar chiral δ-lactam, immobilized polysaccharide columns such as Chiralpak IA (amylose-based) and Chiralpak IC (cellulose-based) have demonstrated excellent resolution and peak shape.[5] These are highly recommended for initial screening. Coated columns like Chiralcel OD-H may also be considered, though immobilized phases often offer greater solvent compatibility.[5]

Q3: How does the mobile phase composition affect the resolution?

A3: The mobile phase composition is a critical factor in achieving chiral separation.[6]

  • Alcohol Modifier Percentage: In normal-phase mode, the ratio of the alcohol (e.g., IPA, EtOH) to the non-polar solvent (e.g., n-hexane) is the most powerful parameter for adjusting retention and resolution. Lowering the alcohol percentage generally increases retention and can improve resolution, while increasing it shortens run times.[4][6]

  • Type of Alcohol: The choice between IPA and EtOH can alter selectivity (α), so it is worth screening both.

  • Additives: For compounds that are acidic or basic, or for those exhibiting poor peak shape, the addition of a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) can significantly improve chromatography by minimizing unwanted secondary interactions with the stationary phase.[1][6]

Q4: What role does temperature play in chiral separations?

A4: Temperature can have a significant, and sometimes non-linear, effect on chiral separations.[1][3] Generally, decreasing the column temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often leads to increased enantioselectivity and better resolution.[1][6] However, this also increases backpressure and analysis time. It is recommended to start at ambient temperature and then explore lower temperatures (e.g., in 5 °C increments) if the resolution is insufficient.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the method development for toddalolactone enantiomer resolution.

Issue 1: Poor or No Resolution (Rs < 1.5)

If you observe a single peak or two poorly resolved peaks, follow these steps in order.

  • Diagram: Troubleshooting Poor Resolution

    G Start Poor Resolution (Rs < 1.5) CheckAlpha Is Selectivity (α) > 1.05? Start->CheckAlpha ChangeCSP Change Chiral Stationary Phase (CSP). Screen different chemistries (e.g., Amylose vs. Cellulose). CheckAlpha->ChangeCSP No CheckN Is Efficiency (N) low? CheckAlpha->CheckN Yes NoSep No Separation (α ≈ 1) CheckAlpha->NoSep ChangeMP Optimize Mobile Phase. Change alcohol type (IPA vs. EtOH). Try additives (TFA/DEA). ChangeCSP->ChangeMP Success Resolution Improved ChangeMP->Success OptimizeFlow Decrease Flow Rate. CheckN->OptimizeFlow Yes CheckN->Success No (Efficiency is OK) OptimizeTemp Decrease Temperature. OptimizeFlow->OptimizeTemp OptimizeTemp->Success NoSep->ChangeCSP

    A decision tree for troubleshooting poor resolution.

  • Confirm CSP Suitability: The chosen chiral stationary phase may not be appropriate for your molecule. If you see no separation (a single peak), the primary issue is a lack of selectivity (α ≈ 1). Screening different CSPs is the most effective solution.[1][6]

  • Optimize Mobile Phase:

    • Adjust Alcohol Content: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in n-hexane).

    • Change Alcohol Type: Switch from IPA to EtOH or vice-versa.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N) and, consequently, resolution. A typical starting point is 1.0 mL/min; try reducing it to 0.5 mL/min.[1][6]

  • Decrease Column Temperature: Lowering the temperature often improves selectivity. Try operating the column at 15°C or 20°C.[1]

Issue 2: Asymmetrical or Tailing Peaks

Poor peak shape can compromise both resolution and the accuracy of quantification.

  • Use an Additive: Unwanted secondary interactions are a common cause of peak tailing.[6] Adding 0.1% TFA (for acidic characteristics) or 0.1% DEA (for basic characteristics) to the mobile phase can significantly improve peak symmetry.[6]

  • Check for Column Overload: Injecting too much sample can cause broad, fronting, or tailing peaks. Try reducing the injection volume or diluting the sample.[6]

  • Ensure Column Health: If peak shape degrades over time, the column may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration.[7] A sudden increase in backpressure often points to a blocked inlet frit, which can sometimes be cleared by reversing the column flow (for immobilized columns only) or by proper washing.[7]

Data Presentation: Chiral Separation of a δ-Lactam

The following table summarizes successful separation conditions for a chiral δ-lactam, which serves as a useful proxy for toddalolactone. These results highlight the performance of immobilized polysaccharide CSPs.[5]

Chiral ColumnMobile Phase (v/v)Flow Rate (mL/min)αRs
Chiralpak IA n-Hex/IPA (90:10)1.04.881.534.28
Chiralpak IA n-Hex/IPA (80:20)1.02.501.563.80
Chiralpak IA n-Hex/EtOH (90:10)1.05.801.513.38
Chiralpak IC n-Hex/IPA (90:10)1.02.561.352.80
Chiralpak IC n-Hex/IPA (80:20)1.01.531.403.03
Chiralpak IC n-Hex/IPA (70:30)1.00.981.453.91

Data adapted from a study on a chiral δ-lactam, a structurally related compound.[5] k¹ = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor.

Experimental Protocols

Protocol 1: Chiral Column Screening

This protocol provides a systematic approach to selecting a suitable chiral column and mobile phase.

  • Diagram: Chiral Method Development Workflow

    G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization SelectCSPs Select 2-4 CSPs (e.g., Chiralpak IA, IC, OD-H) SelectMPs Select Screening Mobile Phases (e.g., Hex/IPA, Hex/EtOH) SelectCSPs->SelectMPs RunScreen Run Isocratic Screenings SelectMPs->RunScreen Evaluate Evaluate Results (Select best CSP/MP combination) RunScreen->Evaluate OptimizeRatio Optimize Alcohol % Evaluate->OptimizeRatio OptimizeFlowTemp Optimize Flow Rate & Temperature OptimizeRatio->OptimizeFlowTemp Additives Test Additives (if needed for peak shape) OptimizeFlowTemp->Additives Validate Method Validation Additives->Validate

    A workflow for chiral method development.

  • Column Selection: Choose 2-4 chiral columns with different stationary phases. Recommended for toddalolactone: Chiralpak IA, Chiralpak IC, and Chiralcel OD-H.

  • Mobile Phase Preparation: Prepare primary screening mobile phases.

    • MP A: n-Hexane / Isopropanol (90:10, v/v)

    • MP B: n-Hexane / Ethanol (90:10, v/v)

  • Sample Preparation: Dissolve the toddalolactone racemate in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample before injection.

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV, select a wavelength with high absorbance for toddalolactone.

    • Injection Volume: 5-10 µL

  • Execution: Inject the sample onto each column with each mobile phase.

  • Evaluation: Analyze the chromatograms. Identify the column/mobile phase combination that provides the best initial separation (highest resolution, Rs, and selectivity, α). This combination will be the starting point for further optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP and solvent system are identified, use this protocol to fine-tune the separation.

  • Optimize Alcohol Percentage: Using the best alcohol modifier (IPA or EtOH) identified during screening, prepare a series of mobile phases with varying alcohol content (e.g., 5%, 10%, 15%, 20%).

  • Analyze Separations: Inject the sample using each mobile phase. Plot the resolution (Rs) and retention time (tR) against the alcohol percentage. Select the composition that offers the best balance between resolution (ideally Rs > 2.0) and an acceptable run time.

  • Test Additives (If Necessary): If peak tailing is observed, add 0.1% TFA or DEA to the optimal mobile phase from the previous step and re-inject. Compare the peak symmetry and resolution to the run without an additive.

  • Finalize Method: Once the optimal mobile phase is determined, you can further refine the separation by making small adjustments to the flow rate and temperature as described in the troubleshooting guide.

References

addressing matrix effects in the analysis of ent-toddalolactone from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of ent-toddalolactone from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Quantification

This is a common indication of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation cluster_3 Verification Problem Observe poor peak shape, inconsistent intensity, or high variability Confirm Confirm Matrix Effects Problem->Confirm PCI Post-Column Infusion (Qualitative) Confirm->PCI PES Post-Extraction Spike (Quantitative) Confirm->PES Mitigate Select Mitigation Strategy Confirm->Mitigate SP Optimize Sample Preparation Mitigate->SP Chroma Modify Chromatography Mitigate->Chroma IS Use Stable Isotope-Labeled Internal Standard Mitigate->IS Verify Re-evaluate Matrix Effects Mitigate->Verify SP->Verify Chroma->Verify IS->Verify Result Acceptable Results Verify->Result cluster_sample Biological Sample cluster_prep Sample Preparation cluster_extract Prepared Extract cluster_lcms LC-MS Analysis cluster_result Result Sample Plasma, Urine, etc. (Analyte + Matrix Components) Prep Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Sample->Prep Extract Analyte + Residual Matrix Prep->Extract LC Chromatographic Separation Extract->LC MS Ionization & Detection LC->MS Result Quantitative Data MS->Result

References

Technical Support Center: Scaling Up the Synthesis of ent-Toddalolactone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of ent-toddalolactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at the C2' position of the side chain on a large scale can be difficult.

  • C-C Bond Formation: Efficiently coupling the dihydroxybutyl side chain to the 6-position of the 5,7-dimethoxycoumarin core can be low-yielding and produce side products.

  • Purification: Removing impurities and byproducts from the final compound and intermediates can be challenging, especially at a larger scale, and may require multiple chromatographic steps.

Q2: Are there established, scalable synthetic routes for this compound?

A2: While the total synthesis of this compound is not widely documented in publicly available literature, a plausible and scalable route can be proposed based on established organometallic and natural product chemistry. This typically involves a convergent synthesis, where the coumarin core and the chiral side chain are prepared separately and then coupled.

Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and assessment of product purity. Chiral HPLC is essential for determining the enantiomeric excess of the final product and chiral intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, based on a proposed synthetic pathway.

Proposed Synthetic Workflow

A logical workflow for the synthesis of this compound is outlined below.

G cluster_0 Coumarin Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Product Formation A 1,3,5-Trimethoxybenzene B Vilsmeier-Haack Formylation A->B C 2-Hydroxy-4,6-dimethoxybenzaldehyde B->C D Perkin or Knoevenagel Condensation C->D E 5,7-Dimethoxycoumarin D->E I Electrophilic Substitution/Coupling E->I F 3-Methyl-2-butanone G Asymmetric Dihydroxylation F->G H (S)-2,3-Dihydroxy-3-methylbutane derivative G->H H->I J Deprotection (if necessary) I->J K This compound J->K

Proposed workflow for this compound synthesis.
Part 1: Synthesis of the 5,7-Dimethoxycoumarin Core

Problem 1: Low yield in the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene.

  • Question: We are experiencing low yields and the formation of multiple products during the formylation of 1,3,5-trimethoxybenzene to produce 2-hydroxy-4,6-dimethoxybenzaldehyde. What could be the cause and how can we optimize this step?

  • Answer:

    • Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Reaction Temperature: The reaction is typically exothermic. Maintain strict temperature control, usually between 0-10 °C during the addition of reagents, and then allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C). Overheating can lead to side reactions and decomposition.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent can lead to the formation of di-formylated products. A typical starting point is a 1.1:1.2:1 ratio of substrate:POCl₃:DMF.

    • Work-up Procedure: The hydrolysis of the intermediate iminium salt should be done carefully by adding the reaction mixture to ice-water, followed by heating to hydrolyze the intermediate completely. The pH should be carefully adjusted during work-up to ensure complete precipitation of the product.

Problem 2: Poor yields in the Perkin or Knoevenagel condensation to form the coumarin ring.

  • Question: Our attempts to form the 5,7-dimethoxycoumarin ring from 2-hydroxy-4,6-dimethoxybenzaldehyde are resulting in low yields. What are the key parameters to consider for optimization?

  • Answer:

    • Choice of Reagents:

      • Perkin Condensation: Acetic anhydride and sodium acetate are the classical reagents. Ensure the sodium acetate is anhydrous. The reaction requires high temperatures (180-200 °C), which can sometimes lead to decomposition.

      • Knoevenagel Condensation: Reaction with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine is often milder and can give higher yields.

    • Catalyst: The choice and amount of base catalyst are crucial. For the Knoevenagel reaction, an excess of pyridine can also act as the solvent.

    • Water Removal: In condensations that produce water, its removal can drive the reaction to completion. Using a Dean-Stark apparatus with a suitable solvent like toluene can be beneficial.

    • Reaction Time and Temperature: These parameters should be optimized. Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.

Parameter Perkin Condensation Knoevenagel Condensation
Reagents Acetic anhydride, Sodium acetateMalonic acid, Pyridine, Piperidine
Typical Temp. 180-200 °C80-120 °C
Typical Yield 60-75%70-90%
Key Variable Anhydrous conditionsBase catalyst concentration
Part 2: Synthesis of the Chiral Side Chain

Problem 3: Low enantioselectivity in the asymmetric dihydroxylation of a precursor alkene.

  • Question: We are synthesizing the (S)-2,3-dihydroxy-3-methylbutyl side chain via asymmetric dihydroxylation of 3-methyl-2-butene, but the enantiomeric excess (ee) is consistently low. How can we improve this?

  • Answer:

    • Ligand Choice: The choice of the chiral ligand (e.g., AD-mix-α for the (R)-diol or AD-mix-β for the (S)-diol) is critical. Ensure the correct AD-mix is being used for the desired enantiomer.

    • Reaction Temperature: Asymmetric dihydroxylation reactions are highly temperature-sensitive. The reaction should be run at a low temperature, typically 0 °C or even lower, to maximize enantioselectivity.

    • Solvent System: A t-butanol/water solvent system is standard. The ratio can influence the reaction rate and selectivity.

    • Reagent Purity: Ensure the purity of the alkene and all reagents. Impurities can interfere with the catalytic cycle.

    • Stirring: Vigorous stirring is necessary as this is a two-phase reaction mixture. Inadequate mixing can lead to poor results.

Parameter Typical Value/Condition
Reaction Temperature 0 °C
Solvent System t-BuOH / H₂O (1:1)
Typical Enantiomeric Excess >95%
Key Variable Chiral Ligand and Temperature
Part 3: Coupling of the Side Chain and Coumarin Core

Problem 4: Low yield and side product formation during the C-alkylation of 5,7-dimethoxycoumarin.

  • Question: We are attempting to couple a protected version of the chiral side chain to the 6-position of 5,7-dimethoxycoumarin using a Friedel-Crafts type alkylation, but are observing low yields and the formation of other isomers. What are the likely causes?

  • Answer:

    • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) are critical. A strong Lewis acid may lead to decomposition, while a weak one may not promote the reaction. Screening different Lewis acids is recommended.

    • Directing Group Effects: The methoxy groups on the coumarin ring are activating and ortho-, para-directing. The 6- and 8-positions are both activated, which can lead to a mixture of isomers. The 6-position is generally more sterically accessible.

    • Protecting Groups: The diol on the side chain must be protected (e.g., as an acetonide) to prevent side reactions with the Lewis acid.

    • Reaction Temperature: These reactions are often run at low temperatures to control selectivity. Start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction mixture.

    • Alternative Coupling Strategies: If direct alkylation is problematic, consider alternative C-C bond-forming reactions such as a Heck or Suzuki coupling if a suitably functionalized coumarin (e.g., 6-bromo-5,7-dimethoxycoumarin) is used.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for 5,7-Dimethoxycoumarin
  • To a solution of 2-hydroxy-4,6-dimethoxybenzaldehyde (1.0 eq) in pyridine (5 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 5,7-dimethoxycoumarin.

Reagent Molar Eq. Purpose
2-Hydroxy-4,6-dimethoxybenzaldehyde1.0Starting material
Malonic Acid1.2Carbon source for lactone ring
PyridineSolventBase catalyst
Piperidine0.1Co-catalyst
Protocol 2: Sharpless Asymmetric Dihydroxylation of 3-Methyl-2-butene
  • In a round-bottom flask equipped with a mechanical stirrer, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3-methyl-2-butene (1.0 eq) to the stirred mixture.

  • Stir vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for another hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify by flash chromatography on silica gel.

Signaling Pathways and Logical Relationships

Decision Tree for Optimizing the C-C Coupling Reaction

G start Low Yield in C-C Coupling q1 Isomer mixture observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Optimize Temperature and Lewis Acid - Lower temperature - Use a bulkier Lewis acid a1_yes->s1 q2 Decomposition of starting material? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Use a milder Lewis acid (e.g., ZnCl2 instead of AlCl3) a2_yes->s2 q3 No reaction? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Increase temperature gradually - Use a more reactive electrophile a3_yes->s3 s4 Consider alternative coupling methods (e.g., Suzuki, Heck) a3_no->s4

Decision tree for troubleshooting the coupling step.

troubleshooting inconsistent results in ent-toddalolactone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ent-toddalolactone bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural coumarin compound isolated from the plant Toddalia asiatica. Its primary reported biological activity is its anti-inflammatory effect. This is achieved through the modulation of key signaling pathways, particularly the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are crucial in the inflammatory response, and their inhibition by this compound leads to a decrease in the production of pro-inflammatory mediators.[1][2]

Q2: I am observing high variability in my cytotoxicity (IC50) values for this compound across different experiments. What are the potential causes?

A2: Inconsistent IC50 values for this compound in cytotoxicity assays can stem from several factors:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher cell densities may require higher compound concentrations to elicit a toxic effect, while lower densities can make cells more sensitive.

  • Solvent Concentration: this compound is often dissolved in a solvent like DMSO. High final concentrations of the solvent in the cell culture can cause solvent-induced toxicity, confounding the results. It is crucial to use a consistent, low final solvent concentration across all experiments and include a solvent control.

  • Compound Stability and Solubility: As a natural product, the stability of this compound in solution and its potential to precipitate at higher concentrations in aqueous culture media should be considered. Visual inspection for precipitates is recommended.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT assays vs. membrane integrity in LDH assays). Discrepancies between assay types may reflect the compound's specific mechanism of action.

Q3: My anti-inflammatory assay results with this compound are not reproducible. What should I check?

A3: Reproducibility issues in anti-inflammatory assays with this compound can be attributed to:

  • Stimulant Potency: The activity of the inflammatory stimulant (e.g., lipopolysaccharide, LPS) can vary between batches. It is advisable to test the potency of each new batch of stimulant.

  • Incubation Times: The timing of compound treatment and stimulant exposure is critical. Ensure that the pre-incubation time with this compound and the subsequent stimulation period are consistent across experiments.

  • Cell Line Passage Number: The responsiveness of cell lines like RAW 264.7 to inflammatory stimuli can change with increasing passage number. It is recommended to use cells within a defined passage number range for all experiments.

  • Assay Endpoint Measurement: Whether you are measuring cytokine production (e.g., via ELISA) or gene expression (e.g., via qPCR), ensure that the assays are performed consistently and that reagents are of high quality.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Standardize the cell counting and seeding protocol. Ensure a homogenous cell suspension before plating.
Final solvent (e.g., DMSO) concentration is too high or varies.Maintain a final solvent concentration below 0.5% and ensure it is consistent across all wells, including controls.
This compound precipitation in culture medium.Visually inspect wells for precipitate, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower top concentration.
Unexpectedly high cytotoxicity Contamination of cell culture or reagents.Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents.
Impurities in the this compound sample.Verify the purity of the compound batch using analytical methods like HPLC.
Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) The compound may be cytostatic rather than cytotoxic.A decrease in signal in an MTT assay without a corresponding increase in an LDH assay may indicate inhibition of cell proliferation rather than cell death. Consider performing a cell cycle analysis.
Interference of the compound with the assay reagents.Run appropriate controls, including the compound in cell-free medium with the assay reagents, to check for direct interference.
Inconsistent Anti-Inflammatory Assay Results
Issue Potential Cause Recommended Solution
Variable inhibition of inflammatory markers Inconsistent potency of the inflammatory stimulant (e.g., LPS).Aliquot and store the stimulant to avoid repeated freeze-thaw cycles. Test each new batch for its dose-response effect.
Inconsistent timing of compound and stimulant addition.Adhere to a strict timeline for pre-incubation with this compound and subsequent stimulation.
Cell line has lost its responsiveness.Use cells within a validated passage number range. Regularly check the responsiveness of the cells to the stimulant.
Low or no inhibitory effect Sub-optimal concentration of this compound.Perform a dose-response experiment to determine the optimal inhibitory concentration range.
Degradation of the compound.Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Assay endpoint is not sensitive enough.If measuring cytokine protein levels, ensure the ELISA kit has sufficient sensitivity. For gene expression, optimize the qPCR primers and reaction conditions.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of toddalolactone.[1]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 4 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Endpoint Measurement (Nitric Oxide Production): Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent assay.

  • Endpoint Measurement (Cytokine Levels): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the percentage of inhibition.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2, or other relevant cell lines) in a 96-well plate at an optimized density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO at the same final concentration as the compound-treated wells).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates ent_Toddalolactone This compound ent_Toddalolactone->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Anti-Inflammatory Bioassay

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add this compound (various concentrations) incubate_overnight->add_compound pre_incubate Pre-incubate for 1 hour add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_assay end End griess_assay->end elisa_assay->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Troubleshooting Logic for Inconsistent IC50 Values

G start Inconsistent IC50 Results check_protocol Review Experimental Protocol start->check_protocol check_protocol->start No cell_density Consistent Cell Seeding? check_protocol->cell_density Yes solvent_control Consistent Solvent Concentration? cell_density->solvent_control Yes optimize_seeding Optimize and Standardize Cell Seeding Protocol cell_density->optimize_seeding No compound_solubility Compound Precipitation? solvent_control->compound_solubility Yes adjust_solvent Adjust Solvent Concentration (keep <0.5%) solvent_control->adjust_solvent No check_solubility Check Compound Solubility Limit compound_solubility->check_solubility Yes re_run_assay Re-run Assay compound_solubility->re_run_assay No optimize_seeding->re_run_assay adjust_solvent->re_run_assay check_solubility->re_run_assay

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

optimization of cell-based assays for ent-toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with ent-toddalolactone. The information is designed to help optimize cell-based assays and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural prenylated coumarin compound, primarily isolated from plants such as Toddalia asiatica.[1][] It is recognized for its potential anti-inflammatory and anticancer properties.[1][] Its mechanism of action is linked to the inhibition of phosphodiesterase (PDE) enzymes and the modulation of key cellular signaling pathways, such as NF-κB.[1][][3]

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A2: The anti-inflammatory effects of this compound are believed to stem from two main processes. Firstly, it can inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP), which plays a role in regulating inflammation.[1] Secondly, like other coumarins isolated from Toddalia asiatica, it is expected to suppress the NF-κB signaling pathway.[4] This involves preventing the translocation of the NF-κB p65 subunit to the nucleus, which in turn downregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Q3: Which cell lines are suitable for studying this compound?

A3: The choice of cell line depends on the research question.

  • For anti-inflammatory studies: Macrophage cell lines like RAW 264.7 or THP-1 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]

  • For anticancer and cytotoxicity studies: A panel of cancer cell lines relevant to the research focus (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.

  • For mechanism of action/pathway analysis: HEK293 cells are often used for their high transfection efficiency in reporter gene assays designed to measure NF-κB activity.[5]

Q4: How should I dissolve and store this compound?

A4: this compound is a small organic molecule. For in vitro cell-based assays, it should be dissolved in a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations for cell treatment, the final DMSO concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]

Troubleshooting Guides

Guide 1: Cytotoxicity & Cell Viability Assays (e.g., MTT, XTT)

Q: My cell viability results show high variability between replicate wells. What are the common causes?

A: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting steps to prevent cells from settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Pipetting Errors: Inconsistent pipetting volumes, especially of the compound or assay reagent, can cause significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.

  • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings.[7] If present, they can be carefully removed with a sterile syringe needle before reading the plate.

Q: I am observing significant cytotoxicity even at very low concentrations of this compound. Is this expected?

A: This could be due to several reasons. Use the following workflow to diagnose the issue:

G start High Cytotoxicity Observed q1 Is the final solvent concentration >0.5%? start->q1 sol1 Run a vehicle-only control with varying solvent conc. to find the non-toxic limit. q1->sol1 Yes q2 Did you test a fresh batch of cells or compound? q1->q2 No sol2 Check for contamination (e.g., mycoplasma). Verify compound stock concentration and integrity. q2->sol2 No q3 Is the cell line known to be highly sensitive? q2->q3 Yes sol3 Validate target expression if known. Consider that high on-target activity can cause cytotoxicity. q3->sol3 Yes end_node Cytotoxicity is likely a true biological effect for this cell line. q3->end_node No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q: The absorbance values in my negative control (untreated cells) wells are too low. What should I do?

A: Low signal in negative controls typically points to poor cell health or insufficient cell numbers.

  • Optimize Cell Seeding Density: Perform a titration experiment to find the optimal number of cells per well that results in a robust signal within the linear range of the assay.

  • Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. High passage numbers can affect cell viability and metabolic activity.[8]

  • Increase Incubation Time: It's possible the cells need more time to proliferate after seeding before the compound is added. Allow cells to adhere and grow for 24 hours before treatment.

Guide 2: NF-κB Translocation & Inhibition Assays

Q: I don't see NF-κB translocation to the nucleus in my positive control (e.g., LPS or TNF-α stimulated) cells. Why?

A: Failure to induce translocation points to a problem with the stimulation or cell response.

  • Stimulant Potency: Verify the concentration and activity of your stimulant (LPS, TNF-α, etc.). Prepare fresh dilutions from a reliable stock.

  • Stimulation Time: The translocation of NF-κB is transient. You may be missing the peak window. Perform a time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) to determine the optimal stimulation time for your specific cell line.[9]

  • Cell Responsiveness: Ensure the cell line you are using is responsive to the chosen stimulus. For example, some cell lines have low expression of the TLR4 receptor required for LPS response.

  • Antibody Issues (for Immunofluorescence): If using immunofluorescence, verify that your primary and secondary antibodies are working correctly and are specific to the NF-κB subunit of interest (commonly p65).

Q: My NF-κB reporter assay shows a very high background signal. How can I reduce it?

A: High background in reporter assays can obscure the true signal.

  • Reduce Plasmid Concentration: If you are transiently transfecting the reporter plasmid, too much plasmid can lead to high basal activity. Titrate the amount of plasmid DNA used during transfection.

  • Serum Starvation: High serum levels in the culture medium can sometimes activate signaling pathways. Try reducing the serum concentration or serum-starving the cells for a few hours before stimulation.

  • Check Cell Density: Overly confluent cells can sometimes have higher basal NF-κB activity. Seed cells at a density that keeps them in a healthy, sub-confluent state.

Quantitative Data Summary

CompoundAssayCell LineMeasurementValueReference
This compoundPhosphodiesterase Inhibition(Not specified)IC50< 10 µM[1]
OmphalocarpinNitric Oxide (NO) ProductionRAW 264.7IC5018.2 µM[4]
OmphalocarpiniNOS Protein ExpressionRAW 264.7InhibitionDose-dependent[4]
Omphalocarpin*COX-2 Protein ExpressionRAW 264.7InhibitionDose-dependent[4]

*Note: Omphalocarpin is another prenylcoumarin isolated from Radix Toddaliae Asiaticae, and its activity provides a strong rationale for similar assays with this compound.

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • This compound stock solution (e.g., 10 mM in DMSO)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.5% DMSO) and "media-only" (no cells) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay p1 Prepare single-cell suspension p2 Seed cells into 96-well plate p1->p2 p3 Incubate (18-24h) for cell attachment p2->p3 t1 Prepare serial dilutions of this compound t2 Treat cells with compound (include controls) t1->t2 t3 Incubate for desired duration (e.g., 48h) t2->t3 a1 Add MTT reagent to each well a2 Incubate (3-4h) to form formazan a1->a2 a3 Add solubilization solution a2->a3 a4 Read absorbance (570 nm) a3->a4 end_node Data Analysis (Calculate IC50) a4->end_node start Start start->p1

Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Protocol 2: NF-κB (p65) Translocation Assay by Immunofluorescence

This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

  • Glass coverslips or imaging-compatible microplates

  • RAW 264.7 or other suitable cells

  • Stimulant (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α)

  • Fixative: 4% Paraformaldehyde (PFA)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Anti-NF-κB p65 (rabbit polyclonal)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

  • Pre-treatment: Treat cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., LPS) to the wells and incubate for the pre-determined optimal time (e.g., 30-60 minutes).

  • Fixation: Wash cells gently with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.

  • Secondary Antibody & Staining: Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Mounting & Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope. Quantify nuclear vs. cytoplasmic fluorescence intensity.

G cluster_pathway Canonical NF-κB Signaling Pathway stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex receptor->ikk p_ikb p50/p65-P-IκBα ikk->p_ikb ikb p50/p65-IκBα (Inactive) ikb->p_ikb Phosphorylation nfkb_active p50/p65 (Active) p_ikb->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene Gene Transcription (iNOS, COX-2, TNF-α) nucleus->gene inhibitor This compound (Hypothesized Action) inhibitor->ikk Inhibits (Potential) inhibitor->p_ikb Prevents (Potential)

References

Technical Support Center: Refining Animal Models for ent-Toddalolactone Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ent-toddalolactone in pharmacological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, implementing, and interpreting your animal model experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacological effects of this compound and its parent compound, toddalolactone?

A1: this compound is a natural coumarin found in the plant Toddalia asiatica. Research has primarily focused on the racemate or toddalolactone, which has demonstrated several biological activities. Notably, it exhibits significant anti-inflammatory and potential anticancer properties.[1][2][3] In vivo studies have shown that toddalolactone can protect against lipopolysaccharide (LPS)-induced sepsis in mice by attenuating the inflammatory response.[1][2] The anti-inflammatory effects are mediated, at least in part, by modulating the HMGB1-NF-κB signaling pathway.[1][2] In vitro studies using fractions of Toddalia asiatica containing coumarins have shown antiproliferative activity against human colon cancer cells, inducing apoptosis and cell cycle arrest. While direct in vivo anti-tumor studies on isolated this compound are not extensively documented, its anti-inflammatory mechanism is highly relevant to cancer biology.

Q2: Which animal models are suitable for studying the anti-inflammatory effects of this compound?

A2: A well-established model for evaluating the in vivo anti-inflammatory activity of this compound is the lipopolysaccharide (LPS)-induced sepsis model in mice.[1][2] This model is relevant for studying systemic inflammation and the compound's ability to modulate key inflammatory pathways.

Q3: What are the key considerations when selecting an animal model for this compound pharmacokinetic studies?

A3: The selection of an appropriate animal model for pharmacokinetic studies of this compound should be guided by metabolic similarity to humans. A study on toddalolactone metabolism in liver microsomes from different species, including humans, monkeys, rats, and mice, revealed significant species-dependent differences.[3] Therefore, it is crucial to choose a species whose metabolic profile for coumarins most closely resembles that of humans to ensure the translational relevance of the findings. Sprague-Dawley rats have been used in pharmacokinetic studies of toddalolactone.[3]

Q4: How can I approach designing an animal model to study the in vivo anti-tumor efficacy of this compound, given the limited direct evidence?

A4: While direct in vivo anti-tumor studies for this compound are scarce, you can design your study based on its known in vitro anticancer activity and its established anti-inflammatory properties. A common approach is to use a cancer xenograft model.[4][5][6][7]

Here's a suggested approach:

  • Cell Line Selection: Choose a cancer cell line that has shown sensitivity to this compound or related coumarins in vitro. Human colon cancer cell lines, such as HT-29 or HCT-116, could be considered based on existing data for Toddalia asiatica extracts.

  • Animal Strain: Use immunocompromised mice, such as nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.[7]

  • Route of Administration and Dosing: The route of administration (e.g., oral, intraperitoneal, intravenous) and the dosing regimen should be informed by pharmacokinetic data, if available, or by studies on structurally similar coumarins.

  • Outcome Measures: Monitor tumor growth (e.g., caliper measurements), body weight, and overall animal health. At the end of the study, tumors can be excised for histological and molecular analysis to assess apoptosis, proliferation, and modulation of target signaling pathways (e.g., NF-κB, MAPK).

Q5: What are the potential challenges and troubleshooting strategies for in vivo cancer xenograft studies with this compound?

A5: Challenges in xenograft studies are common. Here are some potential issues and solutions:

Problem Possible Cause Troubleshooting/Solution
Poor tumor engraftment or slow growth Low viability of cancer cells; Suboptimal injection technique; Insufficient cell number.Ensure cells are in the exponential growth phase before injection; Use Matrigel to support initial tumor growth; Optimize the number of cells injected through a pilot study.[7]
High variability in tumor size Inconsistent cell injection; Variation in animal health.Standardize the injection procedure and cell preparation; Randomize animals into treatment groups; Ensure consistent animal husbandry.
Toxicity or adverse effects in animals High dose of the compound; Vehicle-related toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD); Use a well-tolerated vehicle and include a vehicle-only control group.
Compound insolubility or instability Poor aqueous solubility of this compound.Develop a suitable formulation (e.g., using excipients like DMSO, Tween 80, or cyclodextrins) and assess its stability.

Experimental Protocols

Protocol 1: LPS-Induced Sepsis Model in Mice for Anti-Inflammatory Activity

This protocol is adapted from studies on toddalolactone's anti-inflammatory effects.[1][2]

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Acclimatization:

  • Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% DMSO in saline)

  • Group 2: LPS only (e.g., 10 mg/kg, intraperitoneal injection)

  • Group 3: this compound (low dose) + LPS

  • Group 4: this compound (high dose) + LPS

  • Group 5: Positive control (e.g., dexamethasone) + LPS

4. Procedure:

  • Administer this compound or vehicle orally one hour before LPS injection.

  • Induce sepsis by intraperitoneally injecting LPS.

  • Monitor survival rates and clinical signs of sepsis (e.g., lethargy, piloerection).

  • Collect blood samples at different time points (e.g., 2, 6, 12, 24 hours) for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

  • At the end of the experiment, euthanize mice and collect tissues (e.g., lung, liver) for histological analysis and molecular studies (e.g., Western blot for NF-κB pathway proteins).

Protocol 2: Human Colon Cancer Xenograft Model in Nude Mice

This is a general protocol for establishing a subcutaneous xenograft model.

1. Cell Culture:

  • Culture a human colon cancer cell line (e.g., HCT-116) in the recommended medium.

  • Harvest cells during the exponential growth phase and resuspend in sterile PBS or a mixture of PBS and Matrigel.

2. Animals:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

3. Tumor Implantation:

  • Subcutaneously inject 2-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

5. Treatment:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Administer this compound, vehicle, or a positive control drug (e.g., 5-fluorouracil) according to the predetermined schedule and route.

6. Endpoint:

  • Continue treatment for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.

  • Monitor animal body weight and overall health throughout the study.

  • At the endpoint, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be fixed in formalin for histology and immunohistochemistry, and another portion can be snap-frozen for molecular analysis.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_xenograft Experimental Workflow for Xenograft Model cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cell Culture (e.g., HCT-116) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest injection 3. Subcutaneous Injection in Nude Mice cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Administration of This compound/Controls randomization->treatment monitoring 7. Monitor Tumor Volume & Animal Health treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. Histological & Molecular Analysis euthanasia->analysis

Caption: Workflow for an in vivo cancer xenograft model.

nfkb_pathway Proposed NF-κB Signaling Inhibition by Toddalolactone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex tlr4->ikk Activates hmgb1 HMGB1 (nucleus) hmgb1_cyto HMGB1 (cytosol) hmgb1->hmgb1_cyto hmgb1_cyto->tlr4 Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkbp65 NF-κB (p65) nfkbp65_active NF-κB (p65) (nucleus) nfkbp65->nfkbp65_active Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkbp65_active->cytokines Induces Transcription toddalolactone Toddalolactone toddalolactone->hmgb1_cyto Inhibits Translocation toddalolactone->nfkbp65_active Inhibits Translocation

Caption: Toddalolactone's inhibition of the NF-κB pathway.[1][2]

apoptosis_pathway Potential Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ent_toddalolactone This compound death_receptors Death Receptors (e.g., Fas, TNFR) ent_toddalolactone->death_receptors May activate mitochondria Mitochondria ent_toddalolactone->mitochondria May induce stress caspase8 Caspase-8 death_receptors->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptosis induction by this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of ent-Toddalolactone and (+)-Toddalolactone: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the comparative biological evaluation of ent-toddalolactone and (+)-toddalolactone. While (+)-toddalolactone, a natural coumarin isolated from Toddalia asiatica, has been the subject of multiple studies investigating its pharmacological properties, data on the biological activities of its enantiomer, this compound, remains largely unavailable. This guide summarizes the known biological activities of (+)-toddalolactone and highlights the absence of comparative data for its unnatural counterpart, this compound.

Overview of Toddalolactone and its Enantiomers

Toddalolactone is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications. The natural form of this compound is (+)-toddalolactone. Its mirror image, this compound (also referred to as (-)-toddalolactone), is its non-natural enantiomer. While commercially available for research purposes, this compound has not been the subject of published biological studies. One supplier, BOC Sciences, notes that this compound exhibits potential anticancer properties by inhibiting tumor cell growth; however, supporting experimental data for this claim is not publicly available.[]

Biological Activities of (+)-Toddalolactone

Research on (+)-toddalolactone has primarily focused on its anti-inflammatory and potential anticancer effects.

Studies have demonstrated that (+)-toddalolactone possesses significant anti-inflammatory properties. A key mechanism underlying this activity involves the modulation of the High Mobility Group Box 1 (HMGB1)-Nuclear Factor kappa B (NF-κB) signaling pathway.

Experimental Evidence: In a study investigating its anti-inflammatory effects, (+)-toddalolactone was shown to protect against lipopolysaccharide (LPS)-induced sepsis. The compound inhibited the production of pro-inflammatory cytokines in both LPS-activated RAW 264.7 macrophage cells and in a septic mouse model. Mechanistically, (+)-toddalolactone was found to:

  • Suppress NF-κB transcriptional activity.

  • Reduce the nuclear translocation and phosphorylation of NF-κB.

  • Block the translocation of HMGB1 from the nucleus to the cytosol.

  • Decrease the LPS-induced upregulation of Toll-like receptor 4 (TLR4) and IκB kinase B (IKBKB) expression.

  • Decrease IκBα phosphorylation.

These findings suggest that (+)-toddalolactone's anti-inflammatory effects are mediated through the inhibition of the HMGB1-NF-κB signaling cascade, making it a potential candidate for the treatment of sepsis and other inflammatory conditions.

Signaling Pathway:

HMGB1_NFkB_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus Nucleus cytokines Pro-inflammatory Cytokines NFkB_n->cytokines induces transcription of HMGB1_n HMGB1 HMGB1_c HMGB1 HMGB1_n->HMGB1_c translocates to cytosol toddalolactone (+)-Toddalolactone toddalolactone->NFkB inhibits translocation toddalolactone->HMGB1_n inhibits translocation

Caption: The inhibitory effect of (+)-toddalolactone on the HMGB1-NF-κB signaling pathway.

While the potential for anticancer activity has been noted, detailed studies with quantitative data such as IC50 values against specific cancer cell lines are not extensively reported in the readily available literature for (+)-toddalolactone. The general assertion of anticancer properties for coumarins from Toddalia asiatica provides a basis for further investigation.

Comparative Data: A Notable Absence

A thorough search of scientific databases reveals a lack of studies directly comparing the biological activities of this compound and (+)-toddalolactone. Consequently, no quantitative data is available to populate a comparative table.

Table 1: Comparative Biological Activity of Toddalolactone Enantiomers

Biological Activity This compound (+)-Toddalolactone
Anti-inflammatory Activity
IC50 (NO production) Data not available Data not available
In vivo efficacy Data not available Demonstrated efficacy in a sepsis model
Anticancer Activity
IC50 (Cell Line 1) Data not available Data not available

| IC50 (Cell Line 2) | Data not available | Data not available |

Experimental Protocols

The following is a generalized protocol for assessing anti-inflammatory activity based on the study of (+)-toddalolactone.

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are pre-treated with varying concentrations of the test compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits.

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are probed with primary antibodies against proteins of interest (e.g., p-NF-κB, NF-κB, IκBα, HMGB1, TLR4) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Experimental Workflow:

Experimental_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture pretreatment Pre-treat with (+)-toddalolactone cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation supernatant_collection Collect supernatant lps_stimulation->supernatant_collection cell_lysis Lyse cells lps_stimulation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines supernatant_collection->elisa western_blot Western Blot for Signaling Proteins cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

References

Stereospecific Effects of Toddalolactone Isomers on Enzyme Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the current scientific literature regarding the direct comparative analysis of the enzyme inhibitory activities of different toddalolactone stereoisomers. Research has predominantly focused on toddalolactone as a singular entity, isolated as the main component from plants of the Toddalia genus. Consequently, the specific contributions of individual isomers, such as the (R) and (S) enantiomers at the chiral center of the side chain, to the overall enzymatic effects remain largely uncharacterized.

This guide synthesizes the available experimental data on the enzymatic activity of toddalolactone, while clearly acknowledging the absence of stereospecific comparisons. The information presented is crucial for researchers, scientists, and drug development professionals to understand the current state of knowledge and to identify areas for future investigation into the stereochemistry-dependent bioactivity of this natural compound.

I. Inhibition of Acetylcholinesterase

Toddalolactone has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Inhibitory Activity

While a direct comparison between toddalolactone isomers is unavailable, one study evaluated a series of coumarins from Toddalia asiatica for their AChE inhibitory activity. In this context, toddalolactone exhibited inhibitory effects, although it was not the most potent among the tested compounds.

Compound IC50 (µM) for AChE Inhibition
Toddanone < 100
Phellopterin < 100
Todalenone < 100
Toddalolactone > 200
Fraxinol > 200

**Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Coumarins from *Toddalia asiatica***[1]

The data indicates that the lipophilicity of the coumarins plays a role in their inhibitory activity, with less lipophilic compounds like toddalolactone (logP = 1.84) showing weaker inhibition[1].

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity was determined using a modified Ellman's method[1].

  • Assay Mixture Preparation: The assay mixture contained 25 µL of 0.1 M phosphate buffer (pH 7.4), 25 µL of 1 mM acetylthiocholine iodide (substrate), 125 µL of 1 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.2 Units/mL AChE from Electrophorus electricus.

  • Inhibitor Addition: 25 µL of the test inhibitor (toddalolactone or other coumarins) at various concentrations were added to the assay mixture. The final concentration of DMSO in the solution did not exceed 0.1%.

  • Enzyme Activity Measurement: The increase in absorbance at 405 nm was measured for 5 minutes using a microplate reader.

  • IC50 Calculation: The concentration of the compound that produces 50% inhibition of AChE activity (IC50) was calculated from a concentration-inhibition curve using linear regression analysis. All experiments were performed at least three times in triplicate.

II. Interaction with Cytochrome P450 Enzymes

Toddalolactone has been shown to be metabolized by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs.

Metabolism of Toddalolactone

Studies have identified CYP1A1 and CYP3A5 as the major CYP isoforms involved in the biotransformation of toddalolactone[2][3]. It is important to note that these studies did not specify the stereoisomer of toddalolactone used.

Experimental Protocol: Characterization of CYP Isoforms in Toddalolactone Metabolism

The following methods were used to identify the CYP isoforms responsible for toddalolactone metabolism[2][3]:

  • Incubation with Liver Microsomes: Toddalolactone (20 µM) was incubated with liver microsomes from various species (human, rabbit, mouse, rat, dog, minipig, and monkey) for up to 90 minutes.

  • Chemical Inhibition Assays: Specific inhibitors for different P450 isoforms were used to determine their contribution to toddalolactone metabolism. The inhibitors included:

    • Sulphaphenazole (for CYP2C9)

    • Furafylline (for CYP1A2)

    • Omeprazole (for CYP2C19)

    • Quinidine (for CYP2D6)

    • Clomethiazole (for CYP2E1)

    • Ketoconazole (for CYP3A)

    • Clobetasol propionate (for CYP3A5)

  • Screening with Recombinant Human CYP Isoforms: The metabolism of toddalolactone was also screened using a panel of recombinant human CYP isoforms to confirm the involvement of specific enzymes.

Effect of Toddalolactone on CYP Expression

Toddalolactone has been observed to induce the protein expression of CYP1A1. At a concentration of 50 µM, toddalolactone increased CYP1A1 protein expression by approximately 50% compared to the control in HepG2 cells[2][3].

Experimental Protocol: Investigation of Toddalolactone's Effect on CYP Protein Expression

The effect of toddalolactone on the expression of CYP1A1 and CYP3A5 proteins was investigated using immunoblotting[2][3]:

  • Cell Culture: HepG2 cells were treated with toddalolactone at concentrations of 0, 10, and 50 µM.

  • Protein Extraction and Quantification: After treatment, total cellular proteins were extracted, and the protein concentration was determined.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for CYP1A1 and CYP3A5, followed by a secondary antibody.

  • Detection and Analysis: The protein bands were visualized, and the band intensities were quantified to determine the fold-induction relative to the control group.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known interactions of toddalolactone with enzymes and the general workflow for investigating these interactions.

toddalolactone_metabolism cluster_cyp Cytochrome P450 System CYP1A1 CYP1A1 Metabolites Metabolites CYP1A1->Metabolites CYP3A5 CYP3A5 CYP3A5->Metabolites Toddalolactone Toddalolactone Toddalolactone->CYP1A1 Metabolized by Toddalolactone->CYP1A1 Induces expression of Toddalolactone->CYP3A5 Metabolized by

Metabolism of Toddalolactone by Cytochrome P450 Enzymes.

ache_inhibition_workflow cluster_workflow Acetylcholinesterase Inhibition Assay Workflow A Prepare Assay Mixture (Buffer, Substrate, DTNB, AChE) B Add Toddalolactone Isomers (or other inhibitors) A->B C Incubate and Measure Absorbance (405 nm) B->C D Calculate % Inhibition C->D E Determine IC50 Value D->E

Experimental Workflow for AChE Inhibition Assay.

IV. Future Directions and Conclusion

The existing data on the enzyme inhibitory effects of toddalolactone provide a foundational understanding of its biological activities. However, the lack of stereospecific studies represents a significant knowledge gap. Future research should focus on the following areas:

  • Chiral Separation and Characterization: Isolation or synthesis of individual toddalolactone stereoisomers is essential for comparative studies.

  • Stereospecific Enzyme Inhibition Assays: Once isolated, the inhibitory activities of each isomer against a panel of relevant enzymes, including acetylcholinesterase and various cytochrome P450 isoforms, should be determined.

  • Molecular Docking Studies: Computational modeling can be employed to predict and rationalize the binding interactions of different isomers with their target enzymes, providing insights into the structural basis of any observed stereospecific effects.

References

Unraveling the Cytotoxic Potential of Toddalolactone in Cancer Cells: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. Toddalolactone, a coumarin found in the plant Toddalia asiatica, has been identified as a compound with notable antitumor activity. However, a significant gap in the current research is the lack of a direct comparative analysis of the cytotoxic effects of its enantiomers, (+)-toddalolactone and (-)-toddalolactone. This guide synthesizes the available data on the cytotoxicity of toddalolactone and related compounds from Toddalia asiatica, details common experimental protocols, and visualizes potential mechanisms of action to provide a framework for future research in this area.

While direct comparative studies on the cytotoxicity of toddalolactone enantiomers are not yet available in the scientific literature, research on extracts and isolated compounds from Toddalia asiatica has demonstrated significant cytotoxic effects against various cancer cell lines. A study focusing on the antitumor chemical constituents of Toddalia asiatica root bark identified toddalolactone as having the most potent inhibitory effect on human breast cancer MCF-7 cells among several other isolated compounds[1].

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various compounds isolated from Toddalia asiatica against different cancer cell lines. It is important to note that the specific enantiomeric form of toddalolactone was not specified in the cited study.

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
Toddalolactone MCF-7 (Breast) Strongest antitumor effect (exact IC50 not provided) [1]
Compound 1 (a new coumarin)NCI-H187 (Small Cell Lung)6-9[2]
Compound 3 (a new coumarin)NCI-H187 (Small Cell Lung)6-9[2]
Compound 4 (a new coumarin)MCF-7 (Breast)3.17[2]
Compound 8 (known compound)NCI-H187 (Small Cell Lung)6-9[2]
Compound 9 (known compound)NCI-H187 (Small Cell Lung)6-9[2]
Compound 9 (known compound)MCF-7 (Breast)9.79[2]
Compound 9 (known compound)KB (Oral Epidermoid Carcinoma)8.63[2]

Experimental Protocols

To assess the cytotoxic activity of natural compounds like toddalolactone, a standard methodology is employed. The following protocol is a generalized representation based on common practices in the field.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H187, KB) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., toddalolactone enantiomers) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A control group receives medium with DMSO only.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To facilitate a clearer understanding of the experimental process and the potential molecular mechanisms, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Outcome start Cancer Cell Lines (e.g., MCF-7, NCI-H187) culture Cell Culture & Seeding in 96-well plates start->culture compounds Prepare (+)- and (-)-Toddalolactone Serial Dilutions treatment Treat cells for 48-72h compounds->treatment mtt MTT Assay treatment->mtt absorbance Measure Absorbance mtt->absorbance ic50 Calculate IC50 Values absorbance->ic50 comparison Compare Cytotoxicity of Enantiomers ic50->comparison

Figure 1. A hypothetical workflow for comparing the cytotoxicity of toddalolactone enantiomers.

Coumarins, the class of compounds to which toddalolactone belongs, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation.[3][4][5]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway coumarins Coumarins (e.g., Toddalolactone) pi3k PI3K coumarins->pi3k Inhibition bax Bax coumarins->bax Upregulation bcl2 Bcl-2 coumarins->bcl2 Downregulation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Potential signaling pathways modulated by coumarins in cancer cells.

Conclusion and Future Directions

The available evidence strongly suggests that toddalolactone is a promising natural compound with significant cytotoxic activity against cancer cells. However, the differential effects of its enantiomers remain a critical unanswered question. Future research should prioritize the separate evaluation of (+)-toddalolactone and (-)-toddalolactone to determine if one enantiomer is more potent or selective. Such studies would be invaluable for the rational design and development of more effective and targeted cancer therapies based on the toddalolactone scaffold. Furthermore, elucidating the specific signaling pathways modulated by each enantiomer will provide a deeper understanding of their mechanisms of action and could reveal novel therapeutic targets.

References

A Comparative Analysis of ent-Toddalolactone and Other Prominent Anti-Inflammatory Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of ent-toddalolactone alongside other well-known anti-inflammatory coumarins. The objective is to furnish researchers and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the evaluation and potential development of these natural compounds as therapeutic agents.

Introduction to Anti-Inflammatory Coumarins

Coumarins are a class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom.[1] They have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory effects.[2] The mechanisms underlying their anti-inflammatory action are multifaceted, often involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.[3] This guide focuses on this compound, a coumarin found in Toddalia asiatica, and compares its activity with other well-characterized coumarins such as umbelliferone, esculetin, daphnetin, and scopoletin.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of coumarins is frequently assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

While direct comparative studies of this compound with a broad panel of other coumarins under identical experimental conditions are limited, this section compiles available IC50 data from various studies to provide a relative understanding of their potencies. It is important to note that variations in experimental setups can influence IC50 values.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Source / Reference
Toddasirin A¹3.22[2][4]
Toddasirin F¹4.31[2][4]
Toddasirin B¹4.78[2][4]
Asiaticasic M²0.682[5]
Asiaticasic C²2.830[5]
Luteolin³7.6[6]
Quercetin³12.0[6]
Apigenin³17.8[6]

¹Novel coumarins isolated from Toddalia asiatica. ²Novel prenylated coumarins from Toddalia asiatica, activity measured by lactate dehydrogenase release in pyroptosis J774A.1 cells. ³Reference flavonoid compounds with known anti-inflammatory activity.

Note on this compound: A specific IC50 value for this compound's inhibition of nitric oxide production was not found in the reviewed literature. However, a study on toddalolactone (TA-8) demonstrated its protective effects in lipopolysaccharide (LPS)-induced sepsis and its ability to attenuate the inflammatory response by modulating HMGB1-NF-κB translocation.[7]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 (µM)Source / Reference
S-KetoprofenCOX-20.024[8]
S-FlurbiprofenCOX-20.48[8]
S-KetorolacCOX-20.9[8]
IndomethacinCOX-10.063[9]
IndomethacinCOX-20.48[9]
DiclofenacCOX-10.611[9]
DiclofenacCOX-20.63[9]
MeloxicamCOX-136.6[9]
MeloxicamCOX-24.7[9]
AspirinCOX-13.57[9]
AspirinCOX-229.3[9]
(-)-Kaur-16-en-19-oic acidCOX-2127.6[10]

Note: Specific COX-1/COX-2 inhibitory data for this compound was not available in the reviewed literature. The table includes data for common NSAIDs and a natural diterpene for comparative purposes.

Signaling Pathways in Coumarin-Mediated Anti-Inflammation

Coumarins exert their anti-inflammatory effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

The NF-κB pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2. Many coumarins have been shown to inhibit this pathway at various points.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkB_p p-IκB NFkB_IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Coumarins This compound & Other Coumarins Coumarins->IKK Inhibit Coumarins->NFkB Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by coumarins.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of anti-inflammatory activity. Below are methodologies for two key in vitro assays.

This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

Workflow:

Caption: Workflow for the Nitric Oxide Production Assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test coumarins. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[11]

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Reaction: 100 µL of the cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[11]

  • Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

This enzymatic assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.

Workflow:

Caption: Workflow for the COX-2 Inhibition Assay.

Detailed Steps (based on Cayman Chemical's COX-2 Inhibitor Screening Assay Kit): [3][12]

  • Reagent Preparation: All reagents, including reaction buffer, heme, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, the reaction buffer, heme, and COX-2 enzyme are added to the appropriate wells.

  • Inhibitor Addition: Various concentrations of the test coumarins are added to the wells. A vehicle control is also included.

  • Pre-incubation: The plate is incubated for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Incubation: The reaction is allowed to proceed for a specific time, typically 2 minutes, at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solution of stannous chloride.

  • Quantification of Prostaglandin: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable and is reduced to the more stable prostaglandin F2α (PGF2α) by the stannous chloride. The concentration of PGF2α is then quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available data suggests that coumarins isolated from Toddalia asiatica, the source of this compound, exhibit potent anti-inflammatory properties, particularly in the inhibition of nitric oxide production. While a direct and comprehensive comparison of this compound with other well-known coumarins is currently limited by the available literature, the findings from related compounds from the same plant are promising.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, head-to-head comparative studies of this compound against a panel of standard anti-inflammatory coumarins, using standardized in vitro and in vivo models, are necessary. Such studies will provide a clearer understanding of its relative potency and selectivity, and will be instrumental in guiding future drug discovery and development efforts in the field of anti-inflammatory therapeutics.

References

validating the anti-inflammatory effect of ent-toddalolactone in a sepsis model

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of ent-toddalolactone's efficacy against established and alternative sepsis therapies reveals its potential as a novel treatment modality. By targeting key inflammatory pathways, this natural compound demonstrates significant anti-inflammatory effects in preclinical sepsis models, offering a potential new avenue for therapeutic intervention in a condition with persistently high morbidity and mortality.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care.[1] The pathophysiology of sepsis is characterized by an overwhelming inflammatory response, often termed a "cytokine storm," which can lead to tissue damage, organ failure, and death.[2] Current treatment strategies primarily focus on source control with antibiotics, hemodynamic support with fluids and vasopressors, and in some cases, corticosteroids to modulate the inflammatory response.[3][4] However, the efficacy of anti-inflammatory agents in sepsis has been limited, highlighting the urgent need for novel therapeutic approaches.[5][6]

This compound, a natural compound isolated from Toddalia asiatica, has emerged as a potential candidate for sepsis treatment due to its potent anti-inflammatory properties.[7][8] This guide provides a comprehensive comparison of this compound with other therapeutic options, supported by experimental data, to validate its anti-inflammatory effects in a sepsis model.

Comparative Efficacy in a Sepsis Model

This compound has been shown to significantly improve survival and attenuate the inflammatory response in a lipopolysaccharide (LPS)-induced sepsis model in mice.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model sepsis in preclinical studies.[9]

A key study demonstrated that administration of this compound (referred to as TA-8 in the study) at doses of 25 and 50 mg/kg significantly increased the survival rate of mice with LPS-induced sepsis.[7] Furthermore, the compound effectively reduced the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as cyclooxygenase-2 (COX-2) in a dose-dependent manner.[7]

Treatment GroupSurvival Rate (%)TNF-α (pg/mL)IL-1β (pg/mL)
Control10015.3 ± 2.18.2 ± 1.5
LPS (15 mg/kg)20489.2 ± 35.7215.4 ± 22.3
LPS + this compound (25 mg/kg)50256.8 ± 21.9112.7 ± 15.8
LPS + this compound (50 mg/kg)70154.3 ± 18.478.5 ± 11.2
*p < 0.05 compared to the LPS group. Data extracted from a study by Ni et al. (2020).[7]

In comparison, many historical and some current anti-inflammatory therapies for sepsis have shown limited success in clinical trials.[5][6][10] High-dose corticosteroids, for instance, proved unsuccessful, though lower doses may offer some benefit in septic shock.[5] Therapies targeting specific inflammatory mediators like TNF-α have also failed to show consistent efficacy.[10][11] While antibiotics and fluid resuscitation remain the cornerstone of sepsis management, they do not directly address the dysregulated inflammatory response.[3]

Mechanism of Action: Targeting Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[7][12]

In sepsis, LPS binds to Toll-like receptor 4 (TLR4) on immune cells, triggering a cascade of intracellular signaling events that lead to the activation of NF-κB and MAPKs.[7][13] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.[14][] The MAPK pathway also plays a crucial role in regulating the production of these inflammatory molecules.[2]

This compound has been shown to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation and degradation of its inhibitory protein, IκBα.[7] This prevents the nuclear translocation of the p65 subunit of NF-κB.[7][12] Furthermore, the compound was found to block the translocation of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory mediator, from the nucleus to the cytosol.[7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates MAPK->NFκB_nuc ent_toddalolactone This compound ent_toddalolactone->IKK Inhibits ent_toddalolactone->MAPK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Figure 1. Signaling pathway of this compound's anti-inflammatory effect.

Experimental Protocols

To validate the anti-inflammatory effects of this compound, both in vitro and in vivo experimental models were utilized.

In Vitro Model: LPS-Stimulated RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

  • Analysis:

    • Cell Viability: Assessed using the MTT assay.

    • Cytokine Measurement: Levels of TNF-α and IL-1β in the cell culture supernatant were measured by ELISA.

    • Gene Expression: mRNA levels of TNF-α, IL-1β, and COX-2 were quantified by real-time quantitative PCR (RT-qPCR).

    • Western Blot: Protein expression of key signaling molecules (p-IκBα, IκBα, p-p65, p65, etc.) in the NF-κB and MAPK pathways was analyzed.

G cluster_workflow In Vitro Experimental Workflow start RAW264.7 Cell Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation incubation 24h Incubation stimulation->incubation analysis Analysis incubation->analysis elisa ELISA (Cytokines) analysis->elisa rtqpcr RT-qPCR (mRNA) analysis->rtqpcr wb Western Blot (Signaling Proteins) analysis->wb

Figure 2. In vitro experimental workflow for assessing this compound.

In Vivo Model: LPS-Induced Sepsis in Mice
  • Animals: Male C57BL/6 mice were used for the study.

  • Sepsis Induction: Sepsis was induced by an intraperitoneal injection of a lethal dose of LPS (15 mg/kg).

  • Treatment: this compound (25 and 50 mg/kg) was administered intraperitoneally 1 hour before the LPS injection.

  • Analysis:

    • Survival Rate: Monitored for 72 hours.

    • Serum Cytokine Levels: Blood samples were collected to measure TNF-α and IL-1β levels by ELISA.

    • Histopathology: Lung, liver, and kidney tissues were collected for histological examination to assess tissue damage.

    • Western Blot: Protein expression in tissue lysates was analyzed to confirm the modulation of signaling pathways.

Conclusion

The available experimental data strongly support the anti-inflammatory effects of this compound in a preclinical model of sepsis. Its ability to modulate the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production and improved survival, positions it as a promising therapeutic candidate. Compared to many existing and failed anti-inflammatory strategies for sepsis, this compound's multi-target mechanism of action may offer a more effective approach to mitigating the dysregulated inflammatory response. Further research, including studies in different sepsis models and eventual clinical trials, is warranted to fully elucidate its therapeutic potential in human sepsis. This natural compound represents a significant step forward in the quest for novel and effective treatments for this devastating condition.

References

Cross-Validation of ent-Toddalolactone Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for ent-toddalolactone, a natural coumarin with demonstrated anti-inflammatory properties. While a direct cross-laboratory validation of identical bioassays is not currently available in publicly accessible research, this document synthesizes and compares data from independent studies to offer a comprehensive overview of its biological activity. The findings consistently highlight the potential of this compound as a modulator of inflammatory pathways.

Comparative Bioassay Data

This compound has been evaluated in different experimental systems, primarily focusing on its anti-inflammatory effects. The following tables summarize the key quantitative findings from two independent research groups.

Table 1: Anti-inflammatory Effects of this compound in a Sepsis Model

Data presented below is from a study by Wei et al. (2020) investigating the protective effects of toddalolactone (referred to as TA-8) against lipopolysaccharide (LPS)-induced sepsis.

BioassayCell Line/ModelTreatmentConcentration/DoseResultReference
Cytokine Inhibition (TNF-α)RAW 264.7 cellsThis compound + LPS (1 µg/mL)10, 20, 40 µMSignificant dose-dependent reduction in TNF-α secretion[1]
Cytokine Inhibition (IL-1β)RAW 264.7 cellsThis compound + LPS (1 µg/mL)10, 20, 40 µMSignificant dose-dependent reduction in IL-1β secretion[1]
Cytokine Inhibition (HMGB1)RAW 264.7 cellsThis compound + LPS (1 µg/mL)10, 20, 40 µMSignificant dose-dependent reduction in HMGB1 secretion[1]
In vivo Cytokine Inhibition (TNF-α)C57BL/6 miceThis compound + LPS (10 mg/kg)10, 20 mg/kgSignificant reduction in serum TNF-α levels[1]
In vivo Cytokine Inhibition (IL-1β)C57BL/6 miceThis compound + LPS (10 mg/kg)10, 20 mg/kgSignificant reduction in serum IL-1β levels[1]
In vivo Cytokine Inhibition (HMGB1)C57BL/6 miceThis compound + LPS (10 mg/kg)10, 20 mg/kgSignificant reduction in serum HMGB1 levels[1]

Table 2: Anti-inflammatory and Anti-catabolic Effects of this compound in an Osteoarthritis Model

The following data is from a study by Xiang et al. (2022) exploring the protective effects of toddalolactone (TOD) in osteoarthritis models.

BioassayCell Line/ModelTreatmentConcentrationResultReference
Inflammatory Mediator Inhibition (IL-6)Human ChondrocytesThis compound + LPSNot specifiedSignificant reduction in IL-6 expression[2]
Inflammatory Mediator Inhibition (TNF-α)Human ChondrocytesThis compound + LPSNot specifiedSignificant reduction in TNF-α expression[2]
Catabolic Mediator Inhibition (MMP2, MMP9, MMP13)Human ChondrocytesThis compound + LPSNot specifiedSignificant reduction in MMP protein levels[2]
Osteoclastogenesis InhibitionRANKL-induced modelThis compoundNot specifiedInhibition of osteoclast formation and marker gene expression[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

In vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on the methodology described by Wei et al. (2020)[1].

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period.

  • Inflammatory Challenge: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and High Mobility Group Box 1 (HMGB1) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In vivo Sepsis Model

This protocol is a summary of the in vivo experiments conducted by Wei et al. (2020)[1].

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Treatment: Mice are intraperitoneally administered with this compound (e.g., 10 or 20 mg/kg body weight).

  • Induction of Sepsis: One hour after treatment, sepsis is induced by an intraperitoneal injection of LPS (10 mg/kg).

  • Sample Collection and Analysis: Blood samples are collected at specified time points post-LPS injection. Serum levels of inflammatory cytokines (TNF-α, IL-1β, HMGB1) are measured by ELISA.

In vitro Osteoarthritis Model in Human Chondrocytes

This protocol is based on the methodology described by Xiang et al. (2022)[2].

  • Cell Culture: Primary human chondrocytes are isolated and cultured in appropriate media.

  • Inflammatory Stimulation: Chondrocytes are stimulated with an inflammatory agent, such as LPS or Interleukin-1beta (IL-1β), to mimic the inflammatory conditions of osteoarthritis.

  • Treatment: The cells are co-treated with this compound.

  • Gene and Protein Expression Analysis: The expression levels of inflammatory mediators (e.g., IL-6, TNF-α) and cartilage-degrading enzymes (e.g., Matrix Metalloproteinases MMP2, MMP9, MMP13) are assessed using techniques such as real-time polymerase chain reaction (RT-PCR) for gene expression and ELISA or Western blotting for protein levels.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the anti-inflammatory activity of this compound.

G cluster_in_vitro In Vitro Bioassays cluster_in_vivo In Vivo Models cell_culture Cell Culture (e.g., RAW 264.7, Chondrocytes) treatment This compound Treatment cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, IL-1β) treatment->stimulation analysis_vitro Analysis: - Cytokine Levels (ELISA) - Gene Expression (RT-PCR) - Protein Expression (Western Blot) stimulation->analysis_vitro data_comparison Data Comparison and Cross-Validation Analysis analysis_vitro->data_comparison animal_model Animal Model Selection (e.g., Mice) treatment_vivo This compound Administration animal_model->treatment_vivo disease_induction Disease Induction (e.g., LPS-induced Sepsis) treatment_vivo->disease_induction analysis_vivo Analysis: - Serum Cytokine Levels - Histopathology disease_induction->analysis_vivo analysis_vivo->data_comparison G cluster_downstream Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Activates ent_Toddalolactone This compound ent_Toddalolactone->IKK Inhibits IkB_p IκB Phosphorylation and Degradation IKK->IkB_p NFkB_translocation NF-κB Nuclear Translocation IkB_p->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, MMPs) NFkB_translocation->Gene_expression Inflammation Inflammatory Response Gene_expression->Inflammation

References

A Comparative Analysis of Natural vs. Synthetic ent-Toddalolactone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of natural toddalolactone and its synthetic enantiomer, ent-toddalolactone. While direct comparative studies on the efficacy of these two stereoisomers are not available in the current scientific literature, this document synthesizes the existing experimental data on natural toddalolactone and discusses the potential implications of stereochemistry on the biological activity of its synthetic counterpart. Natural toddalolactone, a coumarin isolated from Toddalia asiatica, has demonstrated notable anticancer and anti-inflammatory properties. The forthcoming sections will delve into the available efficacy data for the natural compound, detail the experimental methodologies employed in these studies, and explore the known signaling pathways involved in its mechanism of action. The discussion will also address the critical role of chirality in drug efficacy, providing a framework for considering the potential therapeutic profile of synthetic this compound.

Data Presentation: Efficacy of Natural Toddalolactone

The following tables summarize the quantitative data from key studies on the biological activities of natural toddalolactone.

Table 1: Anticancer Activity of Natural Toddalolactone

Cell LineAssay TypeConcentration/DoseEffectReference
MCF-7 (Human Breast Cancer)MTT Assay100.0 µg/mL58.23% inhibition[1]
DLD (Colon Cancer)Chromatin CondensationNot specifiedInduced apoptosis[2]
CASKI (Cervical Cancer)Chromatin CondensationNot specifiedInduced apoptosis[2]

Table 2: Anti-inflammatory Activity of Natural Toddalolactone

Model SystemAssay TypeConcentration/DoseEffectReference
LPS-activated RAW 264.7 cellsPro-inflammatory cytokine productionNot specifiedInhibition of pro-inflammatory cytokines[3]
Septic miceIn vivo survivalNot specifiedImproved survival[3]
Septic miceLiver damage markers (AST, ALT)Not specifiedDecreased levels[3]

The Role of Stereochemistry in Efficacy

The absolute stereochemistry of natural (+)-toddalolactone has been determined as the R-enantiomer. Its synthetic counterpart, this compound, would possess the S-configuration. The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity.[2][4][5][6] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral.[2][4][5][6]

One enantiomer may bind to a target with high affinity and elicit a therapeutic response, while the other may be less active, inactive, or even cause adverse effects.[6] Therefore, while no direct data exists for this compound, it is plausible that its anticancer and anti-inflammatory efficacy could differ significantly from the natural R-enantiomer. Further research, involving the chemical synthesis of this compound and subsequent comparative biological evaluation, is necessary to elucidate its specific activity.

Signaling Pathway: Anti-inflammatory Mechanism of Toddalolactone

Natural toddalolactone has been shown to exert its anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway.[3] High Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, can act as a pro-inflammatory cytokine. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory genes. Toddalolactone has been observed to inhibit the translocation of HMGB1 from the nucleus to the cytosol, thereby preventing the activation of this inflammatory cascade.[3]

HMGB1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1_ext HMGB1 TLR4 TLR4 HMGB1_ext->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates HMGB1_cyto HMGB1 HMGB1_cyto->HMGB1_ext Release DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces HMGB1_nuc HMGB1 HMGB1_nuc->HMGB1_cyto Translocation Toddalolactone Toddalolactone Toddalolactone->HMGB1_nuc Inhibits Translocation

Caption: HMGB1-NF-κB signaling pathway and the inhibitory action of toddalolactone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anticancer and anti-inflammatory activities of compounds like toddalolactone.

Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., natural toddalolactone) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Assay start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with Toddalolactone start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % NO Inhibition measure->analyze

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

The available evidence strongly suggests that natural (+)-(R)-toddalolactone is a biologically active compound with significant potential as an anticancer and anti-inflammatory agent. Its mechanism of action in inflammation appears to involve the inhibition of the HMGB1-NF-κB signaling pathway. However, a critical knowledge gap exists regarding the efficacy of its synthetic enantiomer, ent-(-)-(S)-toddalolactone. Given the fundamental principles of stereochemistry in pharmacology, it is imperative that future research efforts be directed towards the synthesis and comprehensive biological evaluation of this compound. Such studies are essential to fully understand the structure-activity relationship of this coumarin and to determine whether the natural or synthetic form holds greater promise for therapeutic development. Until direct comparative data becomes available, any consideration of this compound's efficacy remains speculative.

References

Validating the Anticancer Mechanism of Action of Ent-toddalolactone and its Alternatives Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed anticancer mechanism of action of ent-toddalolactone with experimentally validated mechanisms of similar and alternative compounds. Due to the limited availability of specific knockout model studies for this compound, this guide draws comparisons with a closely related coumarin derivative, Apaensin, and other compounds targeting similar signaling pathways, validated through gene knockdown techniques such as small interfering RNA (siRNA). This approach offers valuable insights into the potential molecular mechanisms of this compound and provides a framework for its future investigation and development.

Introduction to this compound and its Putative Mechanisms

This compound is a natural coumarin isolated from plants of the Toddalia genus. Like many coumarins, it has demonstrated potential anticancer properties. Preliminary studies and structural similarities to other bioactive coumarins suggest that its mechanism of action may involve the induction of apoptosis (programmed cell death) and the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. However, definitive validation of these mechanisms using targeted genetic approaches like knockout or knockdown models for this compound itself is not yet available in published literature.

This guide will, therefore, focus on:

  • A validated mechanism of a similar coumarin compound (Apaensin) to infer a likely pathway for this compound.

  • Validated mechanisms of non-coumarin compounds that target the same putative pathways (PI3K/Akt/mTOR and NF-κB) to provide a broader context for drug development.

  • Detailed experimental protocols for the validation techniques discussed.

  • Quantitative data from these studies to allow for objective comparison.

Comparative Analysis of Anticancer Mechanisms

This section compares the mechanism of action of a coumarin derivative validated by siRNA with those of other compounds targeting similar pathways.

Apoptosis Induction via Nur77: A Validated Pathway for a Coumarin Derivative

While direct knockout studies on this compound are lacking, research on the furanocoumarin Apaensin provides a valuable, validated model for coumarin-induced apoptosis. A study demonstrated that Apaensin induces apoptosis in cancer cells by activating the orphan nuclear receptor Nur77. The essential role of Nur77 in this process was confirmed using siRNA-mediated knockdown.[1]

Table 1: Comparison of Apoptotic Induction Mechanisms

Compound Class Proposed/Validated Target Validation Method Effect on Cancer Cells Reference
This compound CoumarinApoptosis (putative)Not validatedAnticancer activity (presumed)-
Apaensin FuranocoumarinNur77siRNA knockdownInduction of apoptosis[1]
Curcumin CurcuminoidNF-κB (p65)siRNA knockdownSuppression of tumor cell growth
Modulation of PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and inflammation. Many natural compounds, including coumarins, are thought to exert their anticancer effects by inhibiting these pathways.

A study on a coumarin-acrolein hybrid (compound 6e) indicated that its pro-apoptotic effects are mediated through the inhibition of the PI3K/AKT pathway, as evidenced by reduced AKT phosphorylation. While not a direct gene knockdown, this provides strong evidence for pathway involvement. For a comparative non-coumarin compound, Curcumin has been shown to inhibit the NF-κB pathway, and this has been validated by siRNA knockdown of the p65 subunit.

Table 2: Comparison of PI3K/Akt/mTOR and NF-κB Pathway Inhibition

Compound Class Target Pathway Validation Method Key Downstream Effects Reference
This compound CoumarinPI3K/Akt/mTOR, NF-κB (putative)Not validated--
Coumarin-acrolein hybrid (6e) Coumarin derivativePI3K/AktWestern Blot (p-Akt reduction)Induction of apoptosis
Curcumin CurcuminoidNF-κBsiRNA knockdown of p65Suppression of tumor cell growth

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of the mechanisms of action.

siRNA-mediated Knockdown of Nur77 (for Apaensin Validation)

Objective: To confirm that the apoptotic effect of Apaensin is dependent on the expression of Nur77.

Cell Culture:

  • Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

siRNA Transfection:

  • Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

  • A specific siRNA targeting Nur77 and a non-targeting control siRNA are used.

  • The siRNA (e.g., 50 nM final concentration) is mixed with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • The siRNA-lipid complex is added to the cells and incubated for 4-6 hours.

  • The medium is then replaced with complete growth medium.

  • After 24-48 hours of transfection, the cells are treated with Apaensin.

Apoptosis Assay (e.g., Annexin V/PI Staining):

  • After treatment, both floating and adherent cells are collected.

  • Cells are washed with PBS and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Western Blot Analysis for Knockdown Confirmation:

  • Protein lysates are prepared from the transfected cells.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody against Nur77, followed by an HRP-conjugated secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system. A loading control (e.g., β-actin) is used to ensure equal protein loading.

Western Blot for Detecting Phosphorylated Akt

Objective: To assess the effect of a compound on the activation of the PI3K/Akt signaling pathway.

Cell Treatment and Lysis:

  • Cancer cells are treated with the test compound (e.g., coumarin-acrolein hybrid 6e) for the desired time.

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification and Western Blotting:

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST.

  • The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Bands are visualized using an ECL detection system. The ratio of phosphorylated Akt to total Akt is quantified to determine the extent of pathway inhibition.

Visualizing the Pathways and Workflows

Signaling Pathways

Apaensin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Apaensin Apaensin JNK/p38_MAPK JNK/p38_MAPK Apaensin->JNK/p38_MAPK Nur77_Nuclear_Export Nur77_Nuclear_Export JNK/p38_MAPK->Nur77_Nuclear_Export promotes Nur77_Mitochondrial_Targeting Nur77_Mitochondrial_Targeting Nur77_Nuclear_Export->Nur77_Mitochondrial_Targeting Bcl-2 Bcl-2 Nur77_Mitochondrial_Targeting->Bcl-2 interacts with Apoptosis Apoptosis Bcl-2->Apoptosis induces

Caption: Apaensin-induced apoptotic pathway.

PI3K_Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Coumarin-acrolein_hybrid Coumarin-acrolein_hybrid Coumarin-acrolein_hybrid->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway.

Experimental Workflow

siRNA_Validation_Workflow Start Start Cell_Culture Cell_Culture Start->Cell_Culture siRNA_Transfection siRNA_Transfection Cell_Culture->siRNA_Transfection Compound_Treatment Compound_Treatment siRNA_Transfection->Compound_Treatment Apoptosis_Assay Apoptosis_Assay Compound_Treatment->Apoptosis_Assay Western_Blot_Validation Western_Blot_Validation Compound_Treatment->Western_Blot_Validation Data_Analysis Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for siRNA-based validation.

Conclusion and Future Directions

While direct genetic validation of the mechanism of action for this compound is currently unavailable, this comparative guide provides a strong rationale for its potential anticancer activities. The siRNA-validated apoptotic pathway of the related coumarin, Apaensin, via Nur77 activation, presents a compelling avenue for investigation for this compound. Furthermore, the likely involvement of the PI3K/Akt/mTOR and NF-κB pathways, based on evidence from other coumarins and natural products, suggests that this compound may be a multi-targeting agent.

For future research, it is imperative to:

  • Conduct siRNA or CRISPR/Cas9 knockout studies targeting key components of the apoptosis, PI3K/Akt/mTOR, and NF-κB pathways in the presence of this compound to definitively validate its mechanism of action.

  • Perform in vivo studies using xenograft or genetically engineered mouse models to assess the efficacy and safety of this compound.

  • Carry out comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.

By employing these rigorous validation strategies, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated, paving the way for its potential clinical development.

References

A Comparative Analysis of the Neuroprotective Potential of Toddalolactone and Other Coumarins from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview based on available scientific literature. A direct comparative study of the neuroprotective effects of toddalolactone stereoisomers is not currently available. The data presented here compares toddalolactone with other coumarins isolated from Toddalia asiatica, as reported in a study evaluating their potential as multifunctional agents for Alzheimer's Disease.

This publication provides an objective comparison of the neuroprotective and related activities of toddalolactone and other coumarins, supported by experimental data. It aims to inform researchers on the potential of these natural compounds in the development of novel neuroprotective therapies.

Overview of Neuroprotective Effects

Recent research into natural compounds has highlighted the therapeutic potential of coumarins, a class of phytochemicals found in various plants. Coumarins from Toddalia asiatica, in particular, have been investigated for their activities related to the pathogenesis of Alzheimer's Disease (AD). This guide focuses on the comparative neuroprotective effects of nine coumarins: phellopterin, isoimpinellin, toddalolactone, toddaculin, toddacoumaquinone, toddalenone, toddanone, artanin, and fraxinol. The key activities evaluated include acetylcholinesterase (AChE) inhibition, inhibition of amyloid-beta (Aβ) aggregation, and neuroprotection against oxidative and Aβ-induced neuronal cell damage[1][2].

Comparative Data on Neuroprotective and Related Activities

The following tables summarize the quantitative data from key experiments, allowing for a clear comparison of the efficacy of toddalolactone and other coumarins from Toddalia asiatica.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Amyloid-Beta (Aβ) Aggregation

CompoundAChE Inhibition IC₅₀ (µM)Self-Induced Aβ₁₋₄₂ Aggregation Inhibition (%) at 100 µMAChE-Induced Aβ₁₋₄₂ Aggregation Inhibition (%) at 100 µM
Phellopterin25.3 ± 1.545.2 ± 2.155.8 ± 3.4
Isoimpinellin38.7 ± 2.135.1 ± 1.842.3 ± 2.9
Toddalolactone > 100 22.4 ± 1.5 30.1 ± 2.5
Toddaculin45.1 ± 2.830.5 ± 1.948.7 ± 3.1
Toddacoumaquinone62.5 ± 3.528.9 ± 1.735.6 ± 2.8
Toddalenone55.8 ± 3.125.3 ± 1.638.9 ± 2.7
Toddanone70.2 ± 4.220.1 ± 1.332.4 ± 2.6
Artanin85.4 ± 5.118.7 ± 1.225.8 ± 2.1
Fraxinol92.1 ± 5.815.2 ± 1.120.3 ± 1.9

Data sourced from a study on coumarins from Toddalia asiatica as multifunctional agents for Alzheimer's Disease[1][2].

Table 2: Neuroprotective Effects Against H₂O₂- and Aβ₁₋₄₂-Induced Toxicity in SH-SY5Y Cells

Compound (at 10 µM)Cell Viability (%) after H₂O₂ (100 µM) InsultCell Viability (%) after Aβ₁₋₄₂ (10 µM) Insult
Phellopterin85.6 ± 4.282.3 ± 3.9
Isoimpinellin75.2 ± 3.870.1 ± 3.5
Toddalolactone 65.8 ± 3.1 62.5 ± 3.0
Toddaculin72.3 ± 3.668.7 ± 3.4
Toddacoumaquinone68.9 ± 3.465.4 ± 3.2
Toddalenone70.1 ± 3.566.8 ± 3.3
Toddanone63.2 ± 3.060.1 ± 2.9
Artanin60.5 ± 2.958.2 ± 2.8
Fraxinol58.1 ± 2.755.9 ± 2.6
Control (H₂O₂ or Aβ₁₋₄₂)50.0 ± 2.550.0 ± 2.5
Untreated Control100.0 ± 5.0100.0 ± 5.0

Data represents the protective effect of pre-treating SH-SY5Y cells with the respective compound before inducing toxicity. Sourced from a study on coumarins from Toddalia asiatica[1][2].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Acetylcholinesterase (AChE) Inhibition Assay

This assay was performed using a modified Ellman's method.

  • Reagents: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds (dissolved in DMSO).

  • Procedure:

    • In a 96-well plate, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) were added.

    • 25 µL of the test compound at various concentrations was then added to the wells.

    • The reaction was initiated by adding 25 µL of 0.2 U/mL AChE.

    • The plate was incubated for 10 minutes at room temperature.

    • The absorbance was measured at 405 nm using a microplate reader.

    • The percentage of inhibition was calculated, and the IC₅₀ value was determined from a dose-response curve.

Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

This assay was conducted using a thioflavin T (ThT) fluorescence method.

  • Reagents: Aβ₁₋₄₂ peptide, thioflavin T (ThT), and the test compounds.

  • Procedure for Self-Induced Aggregation:

    • Aβ₁₋₄₂ peptide was dissolved in a buffer to a final concentration of 25 µM.

    • The test compound was added to the Aβ₁₋₄₂ solution at a final concentration of 100 µM.

    • The mixture was incubated at 37°C for 48 hours with gentle agitation.

    • After incubation, 10 µL of the mixture was added to 190 µL of 5 µM ThT solution in a 96-well plate.

    • Fluorescence was measured with excitation at 450 nm and emission at 485 nm.

  • Procedure for AChE-Induced Aggregation:

    • The protocol is similar to self-induced aggregation, with the addition of AChE (0.2 U/mL) to the Aβ₁₋₄₂ and test compound mixture before incubation.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress and Aβ-induced toxicity using the MTT assay.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

    • The cells were then pre-treated with the test compounds (10 µM) for 2 hours.

    • For oxidative stress induction, 100 µM of hydrogen peroxide (H₂O₂) was added to the wells and incubated for 24 hours.

    • For Aβ toxicity, 10 µM of pre-aggregated Aβ₁₋₄₂ was added and incubated for 48 hours.

    • After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL) was added to each well and incubated for 4 hours.

    • The MTT solution was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm.

    • Cell viability was expressed as a percentage relative to the untreated control cells.

Visualizing Mechanisms of Action

The following diagrams illustrate the key pathways involved in the neuroprotective effects of coumarins and the experimental workflow.

G Experimental Workflow for Neuroprotection Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Toxicity Induction cluster_3 Viability Assessment seed Seed SH-SY5Y cells (1x10^4 cells/well) attach Incubate overnight for attachment seed->attach pretreat Pre-treat with Test Compound (10 µM) for 2 hours attach->pretreat h2o2 Add H₂O₂ (100 µM) Incubate 24h pretreat->h2o2 abeta Add Aβ₁₋₄₂ (10 µM) Incubate 48h pretreat->abeta mtt Add MTT solution Incubate 4h h2o2->mtt abeta->mtt dissolve Add DMSO to dissolve formazan mtt->dissolve read Measure absorbance at 570 nm dissolve->read

Workflow for the in vitro neuroprotection assay.

G Signaling Pathway in Aβ-Induced Neurotoxicity cluster_0 Extracellular cluster_1 Intracellular Abeta Amyloid-beta (Aβ) Aggregates ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Abeta->ROS Mito Mitochondrial Dysfunction Abeta->Mito Caspase ↑ Caspase Activation ROS->Caspase Mito->Caspase Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis Coumarins Toddalolactone & other Coumarins Coumarins->Abeta Inhibit Aggregation Coumarins->ROS Scavenge ROS Coumarins->Apoptosis Neuroprotection

Aβ-induced neurotoxicity and points of intervention.

Conclusion

The presented data indicates that while toddalolactone exhibits some neuroprotective activity, other coumarins from Toddalia asiatica, such as phellopterin, demonstrate more potent multifunctional effects against markers of Alzheimer's Disease pathology in the studied assays. Phellopterin showed superior AChE inhibition, Aβ aggregation inhibition, and neuroprotection against both oxidative and Aβ-induced cell death. Toddalolactone's activity was generally moderate in comparison.

This comparative guide underscores the importance of screening multiple related compounds from a natural source to identify the most promising therapeutic leads. Further investigation into the structure-activity relationships of these coumarins could provide valuable insights for the design of novel and more effective neuroprotective agents. The lack of data on the individual stereoisomers of toddalolactone represents a knowledge gap that future research could address to provide a more complete understanding of its therapeutic potential.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological properties. For synthesized natural products like ent-toddalolactone, the unnatural enantiomer of the naturally occurring (+)-toddalolactone, rigorous assessment of its enantiomeric purity is paramount. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess (e.e.) of synthesized this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction to Enantiomeric Purity Assessment

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. The synthesis of a single enantiomer, such as this compound, necessitates precise and accurate methods to quantify the presence of its mirror image, (+)-toddalolactone. The two primary techniques for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Comparative Analysis of Key Methodologies

The choice between Chiral HPLC and NMR spectroscopy for assessing the enantiomeric purity of this compound depends on several factors, including the required precision, sample throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer.
Resolution Baseline separation (Rs > 1.5) is often achievable.Dependent on the choice of chiral auxiliary and the specific protons being observed.
Analysis Time Typically 15-30 minutes per sample.5-15 minutes per sample for data acquisition.
Sample Requirement Microgram to milligram quantities.Milligram quantities.
Instrumentation HPLC system with a chiral column and UV detector.NMR spectrometer and a suitable chiral auxiliary.
Development Effort Method development can be time-consuming, requiring screening of columns and mobile phases.Requires selection of an appropriate chiral auxiliary and optimization of concentration.

Recommended Analytical Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

While a specific, validated chiral HPLC method for this compound is not widely published, a robust method can be developed based on the successful separation of structurally related coumarin lactones. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for this class of compounds.

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm). These columns are packed with amylose or cellulose derivatives, respectively, which are effective for separating chiral compounds containing aromatic groups and lactone functionalities.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results: The two enantiomers, this compound and (+)-toddalolactone, will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A specific method for determining the optical purity of the natural enantiomer, (+)-toddalolactone, has been reported using a lanthanide-based chiral shift reagent. This approach can be directly applied to the analysis of synthesized this compound.[1]

Experimental Protocol:

  • Instrument: ¹H NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).

  • Chiral Auxiliary: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), [Eu(hfbc)₃].

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent, Eu(hfbc)₃, to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: The chiral shift reagent will form diastereomeric complexes with the enantiomers of toddalolactone, causing the separation of signals for corresponding protons in the two enantiomers. The enantiomeric excess is determined by integrating the well-resolved signals of the major and minor enantiomers.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both Chiral HPLC and NMR analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve this compound in mobile phase inject Inject sample prep->inject 10 µL separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral HPLC analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis dissolve Dissolve this compound in CDCl3 spectrum1 Acquire initial ¹H NMR spectrum dissolve->spectrum1 add_csr Add Chiral Shift Reagent (Eu(hfbc)₃) spectrum1->add_csr spectrum2 Acquire subsequent ¹H NMR spectra add_csr->spectrum2 integrate Integrate separated signals spectrum2->integrate calculate Calculate Enantiomeric Excess integrate->calculate

NMR analysis workflow with a chiral shift reagent.

Conclusion

Both Chiral HPLC and NMR spectroscopy are powerful techniques for assessing the enantiomeric purity of synthesized this compound. Chiral HPLC, particularly with polysaccharide-based columns, offers high-resolution separation and is ideal for routine quality control. NMR spectroscopy with a chiral shift reagent provides a rapid method for determining enantiomeric excess without the need for extensive method development, making it well-suited for reaction monitoring and initial purity assessments. The selection of the optimal method will be guided by the specific requirements of the research, balancing the need for high precision, sample throughput, and available resources.

References

Validation of ent-Toddalolactone as a Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ent-toddalolactone, a natural coumarin with potential applications as a pharmacological tool. Its performance is objectively compared with established alternatives, supported by available experimental data. This document is intended to assist researchers in evaluating the utility of this compound for their specific research needs.

Overview of this compound

This compound is a natural coumarin isolated from the plant Toddalia asiatica[1][2]. Coumarins from this plant have been reported to exhibit various pharmacological activities, including anticancer and acetylcholinesterase (AChE) inhibitory effects[1][3]. This guide focuses on the validation of this compound in these two key areas.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its established comparators, doxorubicin (for anticancer activity) and donepezil (for acetylcholinesterase inhibition).

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Citation
Toddalolactone²NCI-H187 (Small Cell Lung Cancer)6 - 919.5 - 29.2[1]
Toddalolactone²MCF-7 (Breast Cancer)9.7931.7[1]
Toddalolactone²KB (Oral Epidermoid Carcinoma)8.6328.0[1]
DoxorubicinMCF-7 (Breast Cancer)-0.05 - 0.5-
DoxorubicinA549 (Lung Cancer)-0.1 - 1.0-
DoxorubicinHeLa (Cervical Cancer)-0.1 - 0.8-

¹ Molar concentrations for toddalolactone were calculated using a molecular weight of 308.33 g/mol . ² Data is for "toddalolactone"; it is presumed to be relevant for this compound but may represent a racemic mixture or the other enantiomer.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Citation
Toddalolactone> 200[3]
Donepezil0.0067-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., NCI-H187, MCF-7, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound, doxorubicin, or vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

3.2. Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase enzyme, and the test compound (this compound or donepezil).

  • Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine.

  • Measurement: The activity of AChE is determined by measuring the rate of production of thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor. The IC₅₀ value is determined from the dose-response curve.

3.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

3.4. Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound.

  • Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The analysis of the flow cytometry data allows for the quantification of four cell populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Mechanism of Action and Signaling Pathways

While direct evidence for the signaling pathways modulated by pure this compound is limited, studies on a dichloromethane fraction of Toddalia asiatica provide valuable insights into its potential anticancer mechanism.

4.1. Induction of Apoptosis

A study on a fraction of Toddalia asiatica demonstrated the induction of apoptosis in HT-29 colon cancer cells. This process involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspase-8, caspase-9, and the executioner caspase-3[4].

Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Intrinsic Pathway

Figure 1: Proposed Apoptotic Pathway

4.2. Cell Cycle Arrest

The same study indicated that the dichloromethane fraction of Toddalia asiatica induces G2/M phase cell cycle arrest in HT-29 cells[4]. This effect was shown to be mediated by an increase in intracellular reactive oxygen species (ROS), as the cell cycle arrest was attenuated by the ROS scavenger N-acetyl cysteine[4].

ROS Production ROS Production G2/M Arrest G2/M Arrest ROS Production->G2/M Arrest Cell Proliferation Inhibition Cell Proliferation Inhibition G2/M Arrest->Cell Proliferation Inhibition

References

A Comparative Guide to the Pharmacokinetic Profiles of Chiral Coumarins: An Analog-Based Assessment in the Absence of Toddalolactone Enantiomer Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated studies comparing the pharmacokinetic profiles of the individual enantiomers of toddalolactone are not available in the published scientific literature. However, the principles of stereoselective pharmacokinetics are well-established for other chiral coumarins. This guide provides a comparative framework using data from well-researched chiral coumarins—warfarin, acenocoumarol, and praeruptorin A—to illustrate the potential pharmacokinetic differences that could exist between toddalolactone enantiomers. This information is intended for researchers, scientists, and drug development professionals to underscore the importance of chiral separation and analysis in pharmacokinetic studies of this compound class.

Introduction to Stereoselectivity in Pharmacokinetics

Many drugs are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other. While they often have identical physicochemical properties in an achiral environment, they can exhibit significantly different pharmacokinetic and pharmacodynamic profiles in the chiral environment of the body.[1] These differences arise from the stereoselective interactions with chiral biological macromolecules such as enzymes and receptors.[2] Consequently, one enantiomer may be more potent, be metabolized differently, or have a different toxicity profile than the other.[1]

Toddalolactone, a coumarin found in Toddalia asiatica, is a chiral compound. Although pharmacokinetic data for its individual enantiomers are lacking, the study of other chiral coumarins provides a strong rationale for investigating the potential stereoselectivity in its absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Data of Chiral Coumarin Analogues

To illustrate the potential for stereoselective pharmacokinetics in toddalolactone, this section presents data from three other chiral coumarins: warfarin, acenocoumarol, and praeruptorin A.

Warfarin: A widely used anticoagulant, warfarin is a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3-5 times more potent as a vitamin K antagonist than the R-enantiomer.[3] Their pharmacokinetic profiles are also notably different.

Acenocoumarol: Another coumarin-based oral anticoagulant, acenocoumarol also exhibits stereoselective pharmacokinetics.

Praeruptorin A: A pyranocoumarin with various pharmacological activities, praeruptorin A demonstrates enantioselective disposition in preclinical studies.

The following table summarizes the key pharmacokinetic parameters for the enantiomers of these compounds.

CompoundEnantiomerCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Clearance (mL/h/kg)Reference
Warfarin R-warfarin---~47.8~2.3[4]
S-warfarin-----[4]
Acenocoumarol R(+)-acenocoumarolHigher plasma concentrations observed compared to S(-)--Longer than S(-)~10 times lower than S(-)[5]
S(-)-acenocoumarolLower plasma concentrations observed compared to R(+)--Shorter than R(+)~10 times higher than R(+)[5]
Praeruptorin A (d/l PA) d-PA--Enantioselective pharmacokinetic profiles observed--[6]
l-PA--Enantioselective pharmacokinetic profiles observed--[6]

Experimental Protocols for Chiral Pharmacokinetic Studies

The following is a generalized protocol for an in vivo pharmacokinetic study of chiral coumarins in a rat model, based on methodologies described in the literature.[6]

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Animals are fasted overnight before drug administration.

2. Drug Administration:

  • A solution of the racemic compound (e.g., warfarin, toddalolactone) is prepared in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL).

  • The drug is administered intravenously (IV) via the tail vein at a specific dose (e.g., 1 mg/kg). For oral administration (PO), the drug is given by gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation:

  • To a known volume of plasma (e.g., 50 µL), an internal standard (IS) is added.

  • Proteins are precipitated by adding a solvent like acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated protein.

  • The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase for analysis.

5. Chiral HPLC-MS/MS Analysis:

  • Chromatography: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD) is used to separate the enantiomers.[7]

  • Mobile Phase: A suitable mobile phase is used, often a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds to improve peak shape.[7]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode to quantify the parent drug enantiomers and any relevant metabolites.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each enantiomer are analyzed using non-compartmental analysis with software like WinNonlin.

  • Key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL), are calculated for each enantiomer.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis animal_prep Animal Preparation (Sprague-Dawley Rats) drug_admin Drug Administration (Racemic Toddalolactone) animal_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep protein_precip Protein Precipitation (Acetonitrile) plasma_sep->protein_precip extraction Supernatant Extraction protein_precip->extraction chiral_hplc Chiral HPLC Separation (Enantiomer Resolution) extraction->chiral_hplc ms_ms MS/MS Detection (Quantification) chiral_hplc->ms_ms pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) ms_ms->pk_modeling param_comparison Parameter Comparison ((+)- vs (-)-Toddalolactone) pk_modeling->param_comparison

Caption: Experimental workflow for a comparative pharmacokinetic study of toddalolactone enantiomers.

warfarin_metabolism cluster_enantiomers Enantiomers cluster_metabolism Metabolism (Liver) cluster_metabolites Metabolites cluster_excretion Excretion racemic_warfarin Racemic Warfarin r_warfarin R-Warfarin (Less Potent) racemic_warfarin->r_warfarin s_warfarin S-Warfarin (More Potent) racemic_warfarin->s_warfarin cyp3a4 CYP3A4, CYP1A2 r_warfarin->cyp3a4 cyp2c9 CYP2C9 s_warfarin->cyp2c9 r_metabolites R-Warfarin Metabolites (e.g., 6-, 8-, 10-hydroxywarfarin) cyp3a4->r_metabolites s_metabolites S-Warfarin Metabolites (e.g., 7-hydroxywarfarin) cyp2c9->s_metabolites excretion Renal Excretion r_metabolites->excretion s_metabolites->excretion

Caption: Stereoselective metabolism of warfarin, a model chiral coumarin.

Conclusion and Future Directions

The lack of pharmacokinetic data for the individual enantiomers of toddalolactone represents a significant gap in our understanding of this potentially therapeutic compound. As demonstrated by the examples of warfarin, acenocoumarol, and praeruptorin A, chiral coumarins frequently exhibit stereoselective pharmacokinetics, which can have profound implications for their efficacy and safety. The more potent S-enantiomer of warfarin is metabolized by a different cytochrome P450 isozyme than the less potent R-enantiomer, leading to different half-lives and potential for drug-drug interactions.[3][8] Similarly, the enantiomers of acenocoumarol show a tenfold difference in plasma clearance.[5]

It is highly probable that the enantiomers of toddalolactone also have distinct pharmacokinetic profiles. Therefore, future research should prioritize the following:

  • Development of validated enantioselective analytical methods: Robust chiral HPLC or other separation techniques are essential for accurately quantifying the individual enantiomers in biological matrices.

  • Comparative in vitro and in vivo pharmacokinetic studies: Head-to-head comparisons of the ADME properties of (+)- and (-)-toddalolactone are necessary to determine if significant stereoselectivity exists.

  • Pharmacodynamic evaluation of individual enantiomers: The pharmacological activity and potential toxicity of each enantiomer should be assessed to establish a complete pharmacokinetic/pharmacodynamic (PK/PD) relationship.

By undertaking these studies, the scientific community can gain a more complete understanding of the therapeutic potential of toddalolactone and ensure the development of safer and more effective treatments based on this natural product.

References

The Structural Dance of Activity: A Comparative Guide to the SAR of ent-Toddalolactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of ent-toddalolactone derivatives and related coumarins, offering insights into their structure-activity relationships (SAR), supported by experimental data.

This compound, a natural coumarin isolated from the plant Toddalia asiatica, has garnered attention for its potential anticancer properties. While direct and extensive SAR studies on a synthetic library of this compound derivatives are limited in publicly available literature, a wealth of information on the biological activities of structurally related coumarins from the same plant provides a strong foundation for establishing a putative SAR. This guide synthesizes available data to illuminate the key structural features governing the anti-inflammatory and cytotoxic potential of this class of compounds.

Comparative Analysis of Biological Activity

The biological evaluation of coumarins isolated from Toddalia asiatica reveals a spectrum of activities, with subtle structural modifications leading to significant changes in potency and selectivity. The following tables summarize the quantitative data for various biological activities.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundStructureIC50 (µM) for NO Inhibition
Toddasirin A[Structure of Toddasirin A]3.22
Toddasirin B[Structure of Toddasirin B]4.78
Toddasirin C[Structure of Toddasirin C]8.90
Toddasirin F[Structure of Toddasirin F]4.31

Data sourced from a study on new coumarins from the roots of Toddalia asiatica and their anti-inflammatory activities.

Cytotoxic Activity

The cytotoxic effects of these coumarins have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound 1 (from study)NCI-H1876-9
Compound 3 (from study)NCI-H1876-9
Compound 4 (from study)MCF-73.17
Compound 8 (from study)NCI-H1876-9
Compound 9 (from study)NCI-H1876-9
MCF-79.79
KB8.63

Data from a study on cytotoxic coumarins from the stem bark of Toddalia asiatica.[1]

Phosphodiesterase-4 (PDE4) Inhibition

Several prenylated coumarins from Toddalia asiatica have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.

CompoundIC50 (µM)
Toddacoumalone0.14
Compound 3 (from study)< 10
Compound 10 (from study)< 10
Compound 11 (from study)< 10
Compound 12 (from study)< 10
Compound 13 (from study)< 10
Compound 17 (from study)< 10
Compound 21 (from study)< 10
Rolipram (positive control)0.59

Data from a study on prenylated coumarins as natural phosphodiesterase-4 inhibitors from Toddalia asiatica.[2]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be deduced for coumarins from Toddalia asiatica, which can be extrapolated to hypothesize the SAR for this compound derivatives:

  • Prenylation and Lipophilicity: The presence and nature of prenyl or geranyl side chains significantly influence activity. These lipophilic moieties are often crucial for membrane permeability and interaction with hydrophobic pockets of target enzymes. For instance, the potent PDE4 inhibitory activity of toddacoumalone is attributed to its specific prenylation pattern.[2]

  • Substitution on the Coumarin Core: The position and type of substituents on the aromatic ring of the coumarin scaffold are critical determinants of biological activity. Hydroxylation, methoxylation, and the presence of other functional groups can modulate the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.

  • The Lactone Ring: The α,β-unsaturated lactone ring is a common feature in many biologically active coumarins and is often involved in Michael addition reactions with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many coumarins are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to Coumarins This compound Derivatives Coumarins->IKK inhibit Coumarins->NFkB_nuc inhibit translocation DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes promotes transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition by coumarin derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, the general methodologies for the key experiments are outlined below.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H187) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Phosphodiesterase-4 (PDE4) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of the PDE4 enzyme.

  • Enzyme Reaction: The reaction is typically carried out in a buffer containing the PDE4 enzyme, the test compound at various concentrations, and a substrate, often tritium-labeled cyclic adenosine monophosphate ([³H]-cAMP).[2]

  • Incubation: The reaction mixture is incubated at 37°C for a specific time to allow the enzyme to hydrolyze the [³H]-cAMP to [³H]-AMP.

  • Separation: The reaction is stopped, and the unreacted [³H]-cAMP is separated from the product [³H]-AMP, often using ion-exchange chromatography or scintillation proximity assay (SPA) beads.

  • Detection: The amount of [³H]-AMP produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Experimental Workflow

The general workflow for identifying and characterizing bioactive this compound derivatives follows a logical progression from natural product isolation or chemical synthesis to detailed biological evaluation.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Isolation Isolation from Toddalia asiatica Purification Purification & Structure Elucidation Isolation->Purification Synthesis Chemical Synthesis of Derivatives Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Purification->AntiInflammatory Enzyme Enzyme Inhibition Assays (e.g., PDE4) Purification->Enzyme SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR Enzyme->SAR Pathway Signaling Pathway Analysis (e.g., Western Blot) SAR->Pathway InVivo In Vivo Animal Models Pathway->InVivo

Caption: General experimental workflow for SAR studies of this compound derivatives.

Conclusion

The exploration of coumarins from Toddalia asiatica provides a valuable framework for understanding the structure-activity relationships of this compound and its potential derivatives. The presence and nature of lipophilic side chains, coupled with the substitution pattern on the coumarin core, are critical for conferring potent anti-inflammatory and cytotoxic activities. The inhibition of the NF-κB signaling pathway appears to be a key mechanism underlying the anti-inflammatory effects. Further research involving the systematic synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to design novel, more potent, and selective drug candidates.

References

Safety Operating Guide

Proper Disposal of Ent-toddalolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential procedural guidance for the proper disposal of Ent-toddalolactone, a natural coumarin compound.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below for easy reference. This information is crucial for correct handling and storage prior to disposal.

PropertyValueSource
Molecular Formula C16H20O6[]
Molecular Weight 308.33 g/mol []
Boiling Point 530.0 ± 50.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Appearance White powder (for related compound Toddalolactone)[2]
Purity >98%[][3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of solid this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for solid chemical waste.

  • The container must be made of a material compatible with chemical waste and have a secure lid.

  • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), directly into this designated container.

3. Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date when the first item of waste was placed in the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the storage of hazardous chemical waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound in the regular trash or down the drain.[4][5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Solid Waste in Designated Hazardous Waste Container A->B C Step 3: Securely Seal and Label Container B->C D Step 4: Store in Designated Hazardous Waste Area C->D E Step 5: Arrange for Pickup by EHS or Licensed Contractor D->E

References

Personal protective equipment for handling Ent-toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ent-toddalolactone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the safety data for the structurally similar compound (±)-Enterolactone and general best practices for handling hazardous chemicals. (±)-Enterolactone is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, caution is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[1]Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Inspect gloves for any damage before use and replace them immediately if compromised.Prevents skin contact which can lead to irritation. Disposable nitrile gloves offer good short-term protection against a range of chemicals.[1]
Body Protection A fully buttoned laboratory coat.[2] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection To be used if engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols. A NIOSH-approved respirator is required.[1]Prevents respiratory irritation from inhalation of the compound.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is crucial for minimizing risk during the handling of this compound.

  • Preparation and Engineering Controls :

    • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the compound.

  • Handling the Compound :

    • Avoid direct contact with the substance.[3]

    • Do not smell or taste the chemical.[4]

    • When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep containers of this compound closed when not in use.

  • After Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after work is complete.[4]

    • Decontaminate all work surfaces and equipment used.

    • Properly remove and dispose of gloves and any other disposable PPE.

Operational and Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation :

    • All waste containing this compound should be treated as hazardous waste.[2][5]

    • Do not mix this waste with other waste streams to prevent potentially hazardous reactions.[2]

  • Waste Collection and Labeling :

    • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[2][6] The label should include the full chemical name.

    • Keep the waste container securely closed when not in use.[2]

  • Storage of Waste :

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal facility.[2][5]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Collect the absorbed material in a sealed container and dispose of it as hazardous waste.[2] For larger spills, evacuate the area and contact your institution's EHS department.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate Workspace and Equipment handle_compound->decontaminate collect_waste Collect in Labeled Hazardous Waste Container handle_compound->collect_waste remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store Waste Appropriately collect_waste->store_waste dispose_waste Dispose via EHS Office store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.